2-Methyl-2-phenylpropanoyl chloride
Description
The exact mass of the compound 2-Methyl-2-phenylpropanoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methyl-2-phenylpropanoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2-phenylpropanoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-phenylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-10(2,9(11)12)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKYEGXKYATCRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494718 | |
| Record name | 2-Methyl-2-phenylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36293-05-7 | |
| Record name | 2-Methyl-2-phenylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-phenylpropanoyl chloride | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-2-phenylpropanoyl chloride: Synthesis, Reactivity, and Applications
Foreword: Unpacking a Versatile Synthetic Intermediate
In the landscape of modern organic and medicinal chemistry, the efficacy of a multi-step synthesis often hinges on the reliability and versatility of its constituent building blocks. 2-Methyl-2-phenylpropanoyl chloride (CAS No. 36293-05-7), also known as α-phenylisobutyryl chloride, is one such pivotal intermediate.[1] Its structure, which combines the reactivity of an acyl chloride with the steric influence of a quaternary α-carbon bearing a phenyl group, makes it a valuable reagent for introducing specific structural motifs.[2][3] This guide offers an in-depth examination of this compound, from its fundamental properties and synthesis to its nuanced reactivity and critical role in pharmaceutical development. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this reagent's full potential.
Core Physicochemical & Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral characteristics is foundational to its effective use in the laboratory. 2-Methyl-2-phenylpropanoyl chloride is a liquid at room temperature, a property that facilitates its handling and measurement in reactions.
Key Properties
| Property | Value | Source(s) |
| CAS Number | 36293-05-7 | [2][4] |
| Molecular Formula | C₁₀H₁₁ClO | [1][2][4] |
| Molecular Weight | 182.64 g/mol | [1][2] |
| IUPAC Name | 2-methyl-2-phenylpropanoyl chloride | [1][2] |
| Physical Form | Liquid | |
| Boiling Point | 107°C at 13 mmHg | [5] |
| SMILES | CC(C)(C1=CC=CC=C1)C(=O)Cl | [2][4] |
Spectroscopic Signature Analysis
While specific spectra are instrument-dependent, the structure of 2-Methyl-2-phenylpropanoyl chloride allows for the confident prediction of its key spectroscopic features. This predictive analysis is crucial for reaction monitoring and product confirmation.
-
¹H NMR (Proton NMR): The proton spectrum is expected to be relatively simple. The most prominent features would include a singlet corresponding to the six protons of the two equivalent methyl groups (gem-dimethyl) and a multiplet pattern in the aromatic region (typically ~7.2-7.5 ppm) for the five protons of the phenyl group.
-
¹³C NMR (Carbon NMR): The carbon spectrum would reveal a carbonyl carbon signal (>170 ppm), signals for the aromatic carbons (typically 125-145 ppm), a quaternary α-carbon, and a signal for the equivalent methyl carbons (~26 ppm).[6]
-
IR (Infrared) Spectroscopy: The most characteristic feature in the IR spectrum is a strong absorption band for the carbonyl (C=O) stretch of the acyl chloride, typically found at a high wavenumber (around 1780-1815 cm⁻¹) due to the electron-withdrawing effect of the chlorine atom.
-
MS (Mass Spectrometry): In electron ionization (EI) mass spectrometry, the molecular ion peak (M+) would be observed at m/z 182, corresponding to the ³⁵Cl isotope, and a smaller peak at m/z 184 for the ³⁷Cl isotope (the M+2 peak) in an approximate 3:1 ratio. A common fragmentation pattern would be the loss of the chlorine atom or the entire COCl group.
Synthesis: From Carboxylic Acid to Acyl Chloride
The most direct and widely adopted method for preparing 2-Methyl-2-phenylpropanoyl chloride is through the chlorination of its corresponding carboxylic acid, 2-methyl-2-phenylpropanoic acid.[2] This transformation is a cornerstone of organic synthesis, converting a relatively unreactive hydroxyl group into an excellent leaving group (chloride), thereby activating the carbonyl for nucleophilic attack.[7][8][9]
Choice of Chlorinating Agent: A Question of Causality
Several reagents can effect this conversion, including phosphorus pentachloride (PCl₅), phosphorus trichloride (PCl₃), and thionyl chloride (SOCl₂).[7][8] While all are effective, thionyl chloride (SOCl₂) is often the reagent of choice for laboratory-scale preparations. The rationale for this preference is rooted in the nature of its byproducts. The reaction between a carboxylic acid and thionyl chloride produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases.[8][10]
This is a significant practical advantage, as these gaseous byproducts can be easily removed from the reaction mixture, often by performing the reaction under a fume hood or with a gas trap. This simplifies the purification process, as the non-volatile acyl chloride product can be isolated directly after removing any excess thionyl chloride by distillation.[8] In contrast, reactions with PCl₅ and PCl₃ yield non-volatile byproducts (POCl₃ and H₃PO₃, respectively), which require more rigorous purification steps like fractional distillation to separate from the product.[8]
Reaction Mechanism with Thionyl Chloride
The conversion proceeds via a well-established nucleophilic acyl substitution mechanism.
Caption: Mechanism of acyl chloride formation using thionyl chloride.
-
Nucleophilic Attack: The carboxylic acid's carbonyl oxygen acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[9]
-
Intermediate Formation: This forms a highly reactive chlorosulfite intermediate, converting the hydroxyl group into a much better leaving group.[9]
-
Nucleophilic Acyl Substitution: A chloride ion, generated in the process, then acts as a nucleophile, attacking the carbonyl carbon.
-
Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the stable leaving group, which decomposes into gaseous SO₂ and HCl.[10]
Experimental Protocol: Synthesis of 2-Methyl-2-phenylpropanoyl chloride
This protocol is a representative procedure and must be performed by qualified personnel in a properly equipped chemical fume hood with appropriate personal protective equipment (PPE).
-
Setup: Equip a dry, round-bottom flask with a magnetic stirrer and a reflux condenser. Attach a gas outlet tube from the top of the condenser to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.
-
Charging the Flask: To the flask, add 2-methyl-2-phenylpropanoic acid (1.0 eq).
-
Reagent Addition: Under stirring, carefully add thionyl chloride (SOCl₂) (approx. 1.5-2.0 eq), either neat or in an inert solvent like dichloromethane (DCM).[11] The reaction is often exothermic.
-
Reaction: Gently heat the mixture to reflux and maintain for 1-3 hours.[11] The progress of the reaction can be monitored by observing the cessation of gas evolution. A small amount of N,N-dimethylformamide (DMF) can be added as a catalyst.
-
Workup: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The crude 2-Methyl-2-phenylpropanoyl chloride can be purified by vacuum distillation to yield the final product as a clear liquid.[5]
Reactivity and Synthetic Utility
The synthetic value of 2-Methyl-2-phenylpropanoyl chloride lies in the high reactivity of the acyl chloride functional group, which makes it an excellent electrophile for a range of nucleophilic acyl substitution reactions.[2]
The Role of Steric Hindrance
A defining feature of this molecule is the quaternary carbon at the α-position, substituted with two methyl groups and a phenyl ring. This significant steric bulk around the carbonyl group plays a crucial role in its reactivity. While the carbonyl carbon is highly electrophilic, the steric hindrance can modulate the rate of reaction, particularly with bulky nucleophiles.[12] This can be a desirable trait, allowing for greater selectivity in some cases, but it may also necessitate more forcing reaction conditions (e.g., higher temperatures) compared to less hindered acyl chlorides like acetyl chloride.[12]
Key Synthetic Transformations
Caption: Key reactions of 2-Methyl-2-phenylpropanoyl chloride.
-
Nucleophilic Acyl Substitution: This is the primary reaction pathway. The chloride atom is readily displaced by a wide variety of nucleophiles.[2]
-
Esterification: Reaction with alcohols (R'-OH) yields the corresponding esters. This is often performed in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.
-
Amidation: Reaction with primary or secondary amines (R'R''NH) produces amides. Typically, two equivalents of the amine are used—one to act as the nucleophile and the second to neutralize the HCl byproduct.
-
-
Friedel-Crafts Acylation: As an acyl chloride, it is a potent reagent for Friedel-Crafts acylation of aromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[13][14] This reaction forms a new carbon-carbon bond and produces an aryl ketone. A key advantage of Friedel-Crafts acylation over alkylation is that the product ketone is deactivated towards further substitution, preventing polyacylation.[13]
Protocol: Ester Synthesis via Acylation
-
Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in a suitable aprotic solvent (e.g., DCM or THF).
-
Cooling: Cool the solution to 0°C in an ice bath. This is crucial to control the exothermic reaction.
-
Addition: Slowly add 2-Methyl-2-phenylpropanoyl chloride (1.05 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess base, then with saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude ester, which can be further purified by column chromatography or distillation.
Central Role in Pharmaceutical Synthesis
The true significance of 2-Methyl-2-phenylpropanoyl chloride is evident in its application as a key intermediate in the synthesis of complex, biologically active molecules.[2] Derivatives of 2-methyl-2-phenylpropionic acid are known to possess potent biological activities, including antihistamine (H1 receptor antagonist) properties.[15][16] This makes the parent acyl chloride a valuable precursor for the development of new antiallergic agents.[15] For instance, the structural motif provided by this reagent is integral to the patented synthesis of pharmaceuticals like bilastine.[15]
Safety, Handling, and Storage
As a reactive acyl chloride, this compound presents specific hazards that demand stringent safety protocols.
-
Hazards: The compound is corrosive and causes severe skin burns and eye damage.[1] It is also a lachrymator and may cause respiratory irritation.[1] Upon contact with water or moisture, it hydrolyzes to release corrosive hydrogen chloride (HCl) gas.
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood.[17] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles with side shields.[17][18]
-
Handling: Avoid inhalation of vapors.[17][18] Prevent contact with skin, eyes, and clothing.[17] Keep away from water and incompatible materials.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17] It should be stored away from incompatible materials such as strong oxidizing agents, alcohols, amines, and moisture.[17][18]
-
Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. All waste materials must be disposed of in accordance with federal, state, and local regulations.[18]
Conclusion
2-Methyl-2-phenylpropanoyl chloride is more than just a simple acyl chloride; it is a precisely engineered synthetic tool. Its combination of high electrophilicity and significant steric hindrance provides a unique reactivity profile that is highly valued in organic synthesis. From its straightforward preparation to its pivotal role in constructing complex pharmaceutical agents, this reagent demonstrates the power of functional group manipulation and structural design. For the discerning chemist, a comprehensive understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in the pursuit of novel molecular architectures.
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SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]
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MATERIAL SAFETY DATA SHEETS 2-METHYL-2-PHENYLPROPANOYL CHLORIDE. Cleanchem. [Link]
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converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
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Acid to Acid Chloride - Common Conditions. organic-chemistry.org. [Link]
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17.07: Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]
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Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
- Process for preparation of 2-methyl-2'-phenylpropionic acid derivatives and novel intermediate compounds.
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2-Methyl-2-phenylpropanoyl chloride | C10H11ClO | CID 12369086. PubChem - NIH. [Link]
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The Role of 2-Methyl-2-phenylpropionic Acid in Organic Synthesis & Drug Discovery. Medium. [Link]
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Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
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Friedel–Crafts reaction. Wikipedia. [Link]
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A Technical Guide to the Physical Properties of 2-Methyl-2-phenylpropanoyl Chloride
Abstract: This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Methyl-2-phenylpropanoyl chloride (CAS No. 36293-05-7). Addressed to researchers, chemists, and professionals in drug development, this document synthesizes available data on the compound's identity, structure, and reactivity. A significant focus is placed on the notable absence of experimentally determined thermal and physical data in current literature. To bridge this gap, this guide offers detailed, field-proven methodologies for the experimental determination of critical parameters such as boiling point, density, and refractive index for this moisture-sensitive compound. Furthermore, a predicted spectroscopic profile is presented to aid in its analytical characterization.
Chemical Identity and Structural Framework
2-Methyl-2-phenylpropanoyl chloride, also known by synonyms such as α,α-Dimethylbenzeneacetyl chloride and α-Phenylisobutyryl chloride, is a specialized acyl chloride used in organic synthesis.[1][2] Its structure features a quaternary carbon atom bonded to a phenyl group, two methyl groups, and a carbonyl chloride moiety. This sterically hindered arrangement significantly influences its reactivity and physical characteristics.
The compound's identity is unequivocally established through various standard chemical identifiers, summarized in the table below.
| Identifier | Value | Source(s) |
| CAS Number | 36293-05-7 | [2][3][4] |
| Molecular Formula | C₁₀H₁₁ClO | [2][3][4] |
| Molecular Weight | 182.64 g/mol | [2][3] |
| IUPAC Name | 2-methyl-2-phenylpropanoyl chloride | [2][4] |
| Canonical SMILES | CC(C)(C1=CC=CC=C1)C(=O)Cl | [2][4] |
| InChI | InChI=1S/C10H11ClO/c1-10(2,9(11)12)8-6-4-3-5-7-8/h3-7H,1-2H3 | [2][4] |
| InChIKey | XSKYEGXKYATCRE-UHFFFAOYSA-N | [2][4] |
Core Physical Properties: A Noteworthy Data Gap
A thorough review of scientific literature and chemical databases reveals a significant lack of experimentally determined physical properties for 2-Methyl-2-phenylpropanoyl chloride.[3] This absence presents a challenge for process scale-up and reaction modeling. The table below summarizes the current status of available data.
| Physical Property | Value | Comments | Source(s) |
| Physical State | Liquid (presumed) | Not explicitly stated, but typical for similar acyl chlorides. | [5] |
| Melting Point | Data not available | Incompletely characterized in literature. | [3] |
| Boiling Point | Data not available | Incompletely characterized in literature. Expected to require reduced pressure for distillation to prevent decomposition. | [3] |
| Density | Data not available | Not found in surveyed safety data sheets or databases. | [6] |
| Refractive Index | Data not available | - | - |
| logP (Octanol/Water) | 3.3 (Computed) | Indicates moderate lipophilicity and preferential solubility in organic solvents over aqueous media. | [4] |
Expert Insight: The lack of boiling point data is particularly critical. Acyl chlorides can be thermally labile, and attempting distillation at atmospheric pressure without prior characterization risks decomposition. For context, the structurally related but less substituted compound, 2-phenylpropanoyl chloride, boils at 98-100 °C under a reduced pressure of 15 Torr.[3] It is reasonable to hypothesize that 2-Methyl-2-phenylpropanoyl chloride will have a higher boiling point under similar conditions due to its increased molecular weight.
Solubility, Reactivity, and Handling
Solubility Profile
Consistent with the behavior of most acyl chlorides, 2-Methyl-2-phenylpropanoyl chloride is highly reactive towards protic solvents.[3]
-
Aqueous Solvents: It undergoes rapid and exothermic hydrolysis in the presence of water to form 2-methyl-2-phenylpropanoic acid and hydrochloric acid. It should therefore be considered insoluble in water, as a chemical reaction predominates over dissolution.
-
Organic Solvents: It is expected to be readily soluble in a wide range of anhydrous aprotic organic solvents, such as diethyl ether, tetrahydrofuran (THF), dichloromethane (DCM), and toluene.
-
Storage: Due to its moisture sensitivity, it must be stored under a dry, inert atmosphere (e.g., nitrogen or argon) at room temperature.[3][7]
Chemical Reactivity
The primary utility of this compound stems from the electrophilic nature of its carbonyl carbon. It is a key intermediate for introducing the 2-methyl-2-phenylpropanoyl moiety into molecules. Key reactions include:
-
Nucleophilic Acyl Substitution: The chloride is an excellent leaving group, allowing for facile reaction with nucleophiles like alcohols (to form esters) and amines (to form amides).[3]
-
Friedel-Crafts Acylation: It can act as an acylating agent for aromatic compounds in the presence of a Lewis acid catalyst.
-
Grignard Reactions: Reaction with Grignard reagents can lead to the formation of tertiary alcohols after an aqueous workup.[3]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Methyl-2-phenylpropanoyl chloride is a hazardous substance.[4]
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
-
-
Handling Precautions:
-
All manipulations should be performed in a certified chemical fume hood.
-
Personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), splash-proof goggles, a face shield, and a lab coat.[6]
-
Avoid inhalation of vapors.
-
Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention.[6]
-
Keep away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents.[6]
-
Methodologies for Experimental Characterization
Given the absence of reported data, a laboratory professional would need to perform a systematic characterization. The following protocols are recommended, with an emphasis on the causality behind each step to ensure data integrity for a reactive compound.
Workflow for Physicochemical Characterization
The diagram below outlines a logical workflow for characterizing a moisture-sensitive liquid reagent like 2-Methyl-2-phenylpropanoyl chloride. The central principle is the stringent maintenance of anhydrous conditions throughout all analytical procedures.
Caption: A logical workflow for the systematic characterization of a reactive liquid.
Protocol: Boiling Point Determination (Micro-Method at Reduced Pressure)
Causality: High molecular weight acyl chlorides can decompose at their atmospheric boiling points. Measurement under reduced pressure lowers the boiling temperature, mitigating thermal degradation and providing a more accurate physical constant.[8] The Thiele tube method is ideal for small sample volumes.[9][10]
-
Apparatus Setup: Assemble a micro-boiling point setup using a Thiele tube filled with mineral oil. Attach a small test tube (e.g., 10x75 mm) containing ~0.5 mL of the sample to a thermometer.[9]
-
Capillary Insertion: Place a capillary tube (sealed at one end) into the sample, with the open end down.
-
Vacuum Application: Connect the Thiele tube apparatus to a vacuum line with a manometer. Evacuate the system to a stable, known pressure (e.g., 10-20 Torr).
-
Heating: Gently heat the side arm of the Thiele tube.[10] Observe the capillary tube. A slow stream of bubbles will emerge as dissolved air is expelled.
-
Equilibrium Identification: Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tip. This indicates that the vapor pressure of the sample exceeds the applied pressure.
-
Measurement: Remove the heat source. The stream of bubbles will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[11]
-
Documentation: Record the boiling point and the exact pressure at which it was measured.
Protocol: Density Measurement (Pycnometer Method for Moisture-Sensitive Liquids)
Causality: The pycnometer method offers high precision for density determination by accurately measuring the mass of a known volume of liquid.[1][6] For a moisture-sensitive compound, preventing hydrolysis is paramount, as the formation of HCl and the corresponding carboxylic acid would significantly alter the mass and density.
-
Pycnometer Preparation: Thoroughly clean and oven-dry a pycnometer of known volume (e.g., 5 or 10 mL). Allow it to cool to room temperature in a desiccator.
-
Mass of Empty Pycnometer (m1): Weigh the dry, empty pycnometer on an analytical balance to at least four decimal places.
-
Sample Filling (Under Inert Atmosphere): If possible, perform this step in a glove box. Alternatively, quickly fill the pycnometer with the 2-Methyl-2-phenylpropanoyl chloride sample, cap it, and minimize exposure to ambient air.
-
Thermal Equilibration: Place the filled pycnometer in a constant-temperature water bath (e.g., 20.0 °C or 25.0 °C) until it reaches thermal equilibrium (~15-20 minutes). Ensure the liquid level is adjusted precisely to the pycnometer's calibration mark.
-
Mass of Filled Pycnometer (m2): Carefully dry the outside of the pycnometer and weigh it again.
-
Calculation: Calculate the density (ρ) using the formula: ρ = (m2 - m1) / V Where V is the calibrated volume of the pycnometer.
Predicted Spectroscopic Profile
-
¹H NMR (Proton NMR):
-
~7.3-7.5 ppm (multiplet, 5H): Aromatic protons of the monosubstituted phenyl ring.
-
~1.7 ppm (singlet, 6H): Protons of the two equivalent methyl groups attached to the quaternary carbon. The singlet multiplicity is due to the absence of adjacent protons.
-
-
¹³C NMR (Carbon NMR):
-
~175 ppm: Carbonyl carbon (C=O) of the acyl chloride. This is typically deshielded.
-
~140 ppm: Quaternary aromatic carbon (ipso-carbon) attached to the propanoyl group.
-
~126-129 ppm: Aromatic CH carbons.
-
~50 ppm: Quaternary aliphatic carbon.
-
~25 ppm: Equivalent methyl group carbons.
-
-
IR (Infrared) Spectroscopy:
-
~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.
-
~2990-2950 cm⁻¹ (medium): Aliphatic C-H stretching.
-
~1800 cm⁻¹ (very strong, sharp): This is the most characteristic peak. The C=O stretch of an acyl chloride is at a significantly higher wavenumber than that of ketones or carboxylic acids due to the electron-withdrawing inductive effect of the chlorine atom. For comparison, the C=O stretch in isobutyryl chloride is observed in this region.[12]
-
~1600, 1495, 1450 cm⁻¹ (variable): Aromatic C=C stretching vibrations.
-
Conclusion
2-Methyl-2-phenylpropanoyl chloride is a valuable synthetic intermediate whose physical properties are not well-documented in public literature. This guide consolidates the known identifying and safety information while directly addressing the existing data gaps. By providing detailed, scientifically-grounded protocols for the determination of its boiling point and density, we empower researchers to safely characterize this and other reactive reagents. The predicted spectroscopic profile serves as a reliable benchmark for analytical verification. Further experimental investigation is encouraged to populate the public domain with these critical physical constants.
References
- Smolecule. (n.d.). Buy 2-Methyl-2-phenylpropanoyl chloride | 36293-05-7.
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Georganics. (n.d.). 2-Methyl-2-phenylpropanoyl chloride - High purity. Retrieved January 17, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12369086, 2-Methyl-2-phenylpropanoyl chloride. Retrieved January 17, 2026, from [Link]
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ChemBK. (2024). 2-phenylpropanoyl chloride. Retrieved January 17, 2026, from [Link]
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LibreTexts Chemistry. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved January 17, 2026, from [Link]
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Mettler Toledo. (n.d.). 3 Ways to Measure Density Know-How, Hints, and More. Retrieved January 17, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). Propanoyl chloride, 2-methyl-. In NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]
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An In-depth Technical Guide to 2-Methyl-2-phenylpropanoyl Chloride: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Methyl-2-phenylpropanoyl chloride, a key chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document synthesizes its fundamental chemical properties, a detailed synthesis protocol, and its applications, grounded in established scientific literature.
Core Concepts: Structure and Nomenclature
2-Methyl-2-phenylpropanoyl chloride is an acyl chloride characterized by a quaternary carbon atom bonded to a phenyl group, two methyl groups, and a carbonyl chloride moiety. This unique structural arrangement significantly influences its reactivity and utility in organic synthesis.
The nomenclature of this compound is straightforward according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines. The longest carbon chain containing the acyl chloride group is a propanoyl chloride. A phenyl group and two methyl groups are substituents at the second carbon position, leading to the systematic name 2-methyl-2-phenylpropanoyl chloride .[1][2]
Table 1: Chemical Identifiers and Properties
| Identifier/Property | Value | Source(s) |
| IUPAC Name | 2-methyl-2-phenylpropanoyl chloride | [1][2] |
| CAS Number | 36293-05-7 | [3] |
| Molecular Formula | C₁₀H₁₁ClO | [1][3] |
| Molecular Weight | 182.64 g/mol | [1][2] |
| Canonical SMILES | CC(C)(C1=CC=CC=C1)C(=O)Cl | [1] |
| InChI Key | XSKYEGXKYATCRE-UHFFFAOYSA-N | [1] |
| Boiling Point | Data not available. For comparison, the related 2-phenylpropanoyl chloride has a boiling point of 98-100 °C at 15 Torr. | [1][4] |
| Calculated LogP | 2.72960 | [1] |
Synthesis of 2-Methyl-2-phenylpropanoyl Chloride: A Validated Protocol
The most common and efficient method for the preparation of 2-Methyl-2-phenylpropanoyl chloride is the reaction of its parent carboxylic acid, 2-methyl-2-phenylpropanoic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to the clean nature of the reaction, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.
The causality behind this choice lies in the high reactivity of thionyl chloride with the carboxylic acid's hydroxyl group, converting it into a highly effective leaving group. This facilitates nucleophilic attack by the chloride ion, leading to the formation of the desired acyl chloride. To ensure the complete conversion of the carboxylic acid, a slight excess of the chlorinating agent is typically employed.[1]
Experimental Protocol: Synthesis from 2-Methyl-2-phenylpropanoic Acid
This protocol is a self-validating system, designed for high yield and purity.
Materials:
-
2-Methyl-2-phenylpropanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (or another inert solvent like dichloromethane)
-
Dry glassware
-
Magnetic stirrer and heating mantle
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a dry, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methyl-2-phenylpropanoic acid in a minimal amount of anhydrous toluene. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent any reaction with atmospheric moisture.
-
Addition of Thionyl Chloride: While stirring, slowly add a slight molar excess (approximately 1.2 to 1.5 equivalents) of thionyl chloride to the solution at room temperature. The addition is typically done via a dropping funnel. A vigorous evolution of HCl and SO₂ gas will be observed; therefore, this step must be performed in a well-ventilated fume hood.
-
Reaction Progression: After the initial effervescence subsides, gently heat the reaction mixture to reflux (optimal temperatures typically range from 60 to 80 degrees Celsius).[1] Maintain the reflux for 2-3 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. Care should be taken as the product is moisture-sensitive.
-
The crude 2-Methyl-2-phenylpropanoyl chloride can be purified by fractional distillation under reduced pressure to yield a colorless to pale yellow liquid.
-
Chemical Reactivity and Applications
As a halogenated organic compound, 2-Methyl-2-phenylpropanoyl chloride is a versatile precursor for the synthesis of other organic compounds.[3] Its high reactivity stems from the electrophilic nature of the carbonyl carbon and the presence of a good leaving group (chloride).
This compound is a key intermediate in the production of pharmaceuticals and dyes.[3] For instance, it can be used in the synthesis of phenylacetic acid derivatives.[3] The reactivity of 2-Methyl-2-phenylpropanoyl chloride has been studied, including its interactions with halides and transition metals.[3] Under certain conditions, it can undergo decarbonylation to form phenylacetaldehyde and carbon monoxide.[3]
The primary utility of 2-Methyl-2-phenylpropanoyl chloride in drug development and organic synthesis lies in its ability to participate in nucleophilic acyl substitution reactions. It readily reacts with a variety of nucleophiles to introduce the 2-methyl-2-phenylpropanoyl moiety into a target molecule.
Key Reactions and Applications:
-
Esterification: Reaction with alcohols in the presence of a non-nucleophilic base (e.g., pyridine) yields the corresponding esters. This is a fundamental transformation in the synthesis of many active pharmaceutical ingredients.
-
Amidation: Reaction with primary or secondary amines produces amides. This reaction is crucial for the formation of peptide bonds and the synthesis of a wide range of bioactive molecules.
-
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), 2-Methyl-2-phenylpropanoyl chloride can acylate aromatic rings, forming new carbon-carbon bonds. This is a powerful tool for building complex molecular architectures.
Safety and Handling
2-Methyl-2-phenylpropanoyl chloride is a corrosive and moisture-sensitive compound. It is crucial to handle it with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood.
It is classified as causing severe skin burns and eye damage. It may also cause respiratory irritation. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Store the compound in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents, alcohols, and amines.
Conclusion
2-Methyl-2-phenylpropanoyl chloride is a valuable and reactive intermediate in organic synthesis with significant applications in the pharmaceutical and chemical industries. Its synthesis from the corresponding carboxylic acid is a well-established and efficient process. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.
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ChemBK. (2024, April 9). 2-phenylpropanoyl chloride. Retrieved from [Link]
-
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2-Methyl-2-phenylpropanoyl chloride synthesis from 2-methyl-2-phenylpropanoic acid
An In-Depth Technical Guide to the Synthesis of 2-Methyl-2-phenylpropanoyl Chloride from 2-Methyl-2-phenylpropanoic Acid
Introduction: The Strategic Importance of 2-Methyl-2-phenylpropanoyl Chloride
2-Methyl-2-phenylpropanoyl chloride is a highly reactive and valuable intermediate in organic synthesis. As a derivative of 2-methyl-2-phenylpropanoic acid, it serves as a crucial building block in the development of various pharmaceuticals and specialty chemicals.[1][2] Its utility stems from the acyl chloride functional group, which is an excellent electrophile for introducing the 2-methyl-2-phenylpropanoyl moiety into a target molecule. This conversion from the relatively inert carboxylic acid to the activated acyl chloride is a cornerstone transformation, enabling a wide array of subsequent reactions such as esterifications, amidations, and Friedel-Crafts acylations.[3]
This guide provides an in-depth analysis of the primary methodologies for synthesizing 2-methyl-2-phenylpropanoyl chloride from its parent carboxylic acid. We will explore the mechanistic underpinnings of common chlorinating agents, provide a field-proven experimental protocol, and compare the strategic advantages of each approach to empower researchers in making informed decisions for their specific synthetic campaigns.
Part 1: Mechanistic Overview of Acyl Chloride Formation
The conversion of a carboxylic acid to an acyl chloride involves the substitution of the hydroxyl (-OH) group with a chlorine atom (-Cl). This is necessary because the hydroxyl group is a poor leaving group. The reaction is facilitated by chlorinating agents that first convert the hydroxyl into a better leaving group. The three most common classes of reagents for this transformation are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus chlorides (PCl₃ and PCl₅).
Thionyl Chloride (SOCl₂)
Thionyl chloride is arguably the most common and cost-effective reagent for this transformation on a laboratory scale.[4] A key advantage is that the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product isolation.[5][6]
Mechanism of Action: The reaction proceeds through a chlorosulfite intermediate. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion. This is followed by the departure of the chlorosulfite group, which decomposes into the stable gaseous products SO₂ and HCl, driving the reaction to completion.[7]
Caption: General mechanism for acyl chloride synthesis using thionyl chloride.
The reaction can be performed neat (using thionyl chloride as the solvent) or in an inert solvent like dichloromethane (DCM) or toluene.[8][9] The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction, particularly for less reactive acids.[3]
Oxalyl Chloride ((COCl)₂)
Oxalyl chloride is a milder and more selective reagent than thionyl chloride, often preferred for substrates with sensitive functional groups.[3] Its byproducts—carbon dioxide (CO₂), carbon monoxide (CO), and HCl—are all gaseous, ensuring a very clean reaction profile and straightforward workup.[4]
Mechanism of Action: The reaction is almost always catalyzed by DMF. DMF first reacts with oxalyl chloride to form the electrophilic Vilsmeier reagent, an iminium salt. The carboxylic acid then attacks this active species. A subsequent intramolecular rearrangement releases the acyl chloride along with CO, CO₂, and regenerates the DMF catalyst.
Caption: Catalytic cycle for acyl chloride synthesis using oxalyl chloride and DMF.
This method is highly efficient and typically proceeds at room temperature or below, making it ideal for thermally labile compounds.[10] The primary drawback is the higher cost and toxicity of oxalyl chloride compared to thionyl chloride.[3][11]
Phosphorus Chlorides (PCl₃ and PCl₅)
Phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅) are also effective chlorinating agents.[12][13] PCl₅ is a more powerful reagent and reacts with carboxylic acids at room temperature.[5][6] PCl₃ is less reactive and often requires heating.
A significant disadvantage of these reagents is the formation of non-volatile, phosphorus-containing byproducts. PCl₅ produces phosphorus oxychloride (POCl₃), while PCl₃ yields phosphorous acid (H₃PO₃).[5][6][12] These byproducts must be separated from the desired acyl chloride, typically by fractional distillation, which can complicate the purification process.[5][13] For this reason, they are often less preferred in modern laboratory settings for this specific transformation unless a specific reactivity profile is required.[10]
Part 2: Comparative Analysis of Chlorinating Agents
The choice of reagent is a critical decision based on substrate sensitivity, scale, cost, and available purification equipment.
| Reagent | Typical Conditions | Byproducts | Purification | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | Neat or inert solvent, reflux (e.g., 80 °C)[8] | SO₂(g), HCl(g) | Simple; excess reagent removed by distillation/vacuum[14] | Inexpensive, readily available, gaseous byproducts[3] | Harsh conditions, can cause side reactions with sensitive substrates |
| Oxalyl Chloride ((COCl)₂) | Inert solvent (DCM), cat. DMF, 0 °C to RT[4] | CO(g), CO₂(g), HCl(g) | Very simple; reagents and byproducts are volatile | Mild conditions, high selectivity, very clean reaction[3] | Expensive, highly toxic, moisture-sensitive[11] |
| Phosphorus Pentachloride (PCl₅) | Neat or inert solvent, room temperature[5][10] | POCl₃(l), HCl(g) | Fractional distillation required to separate from POCl₃[12] | Highly reactive, effective for unreactive acids | Solid reagent, difficult purification, phosphorus waste[10] |
| Phosphorus Trichloride (PCl₃) | Neat, heating required | H₃PO₃(s) | Fractional distillation required to separate from H₃PO₃[5] | Less harsh than PCl₅ | Slower reaction, difficult purification, phosphorus waste |
Part 3: Detailed Experimental Protocol
This protocol details the synthesis of 2-methyl-2-phenylpropanoyl chloride using thionyl chloride, a robust and widely applicable method.[15]
Safety First: Thionyl chloride is highly toxic, corrosive, and reacts violently with water to release HCl and SO₂ gases.[16][17][18] This entire procedure must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., butyl rubber or laminate), and safety goggles/face shield, is mandatory.[16][18] Ensure all glassware is thoroughly dried before use.
Materials and Equipment
-
Reagents:
-
2-methyl-2-phenylpropanoic acid
-
Thionyl chloride (SOCl₂), ≥99% purity
-
Inert solvent (optional, e.g., anhydrous toluene or DCM)
-
-
Equipment:
-
Round-bottom flask (sized appropriately for the scale)
-
Reflux condenser with a gas outlet connected to a scrubbing system (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂)
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Apparatus for distillation or rotary evaporation under vacuum to remove excess thionyl chloride
-
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of 2-methyl-2-phenylpropanoyl chloride.
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add 2-methyl-2-phenylpropanoic acid (1.0 eq).
-
Reagent Addition: Under a nitrogen or argon atmosphere (optional but recommended), slowly add thionyl chloride (1.5 to 2.0 eq). The addition may cause initial gas evolution and a slight temperature increase. The reaction can be run neat or with an anhydrous solvent like toluene.
-
Reaction: Attach the reflux condenser connected to a gas trap. Heat the mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain it for 2-4 hours. The reaction is typically complete when the evolution of gases (HCl and SO₂) ceases.
-
Workup: Cool the reaction mixture to room temperature. The excess, unreacted thionyl chloride must be removed. This is best accomplished by distillation at atmospheric pressure, followed by placing the flask under a high vacuum.[8][14] Alternatively, the excess thionyl chloride can be co-evaporated by adding an anhydrous solvent like toluene and removing it via rotary evaporation (ensure the vacuum pump is protected with a cold trap and/or base trap).[19]
-
Product Isolation: The resulting crude 2-methyl-2-phenylpropanoyl chloride is typically a pale yellow oil and is often pure enough for use in subsequent steps without further purification.[14][19]
-
Purification (Optional): For applications requiring high purity, the crude product can be purified by fractional distillation under reduced pressure.[20]
Part 4: Characterization and Storage
-
Characterization: The product can be characterized by standard spectroscopic methods. The formation of the acyl chloride can be confirmed by IR spectroscopy (strong C=O stretch at ~1790-1815 cm⁻¹) and NMR spectroscopy. Note that acyl chlorides are highly reactive, and samples for NMR should be prepared in anhydrous deuterated solvents (e.g., CDCl₃). For analysis by chromatography (TLC/HPLC), the acyl chloride should first be quenched with an alcohol (e.g., methanol) or an amine to form a stable ester or amide derivative.[19]
-
Storage: 2-Methyl-2-phenylpropanoyl chloride is moisture-sensitive and will hydrolyze back to the carboxylic acid upon contact with water or humid air. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.[11]
Conclusion
The synthesis of 2-methyl-2-phenylpropanoyl chloride from 2-methyl-2-phenylpropanoic acid is a fundamental and enabling transformation for drug development and chemical research. While several reagents can accomplish this conversion, thionyl chloride and oxalyl chloride represent the most practical and efficient choices for laboratory synthesis. The selection between them hinges on a careful balance of substrate sensitivity, cost, and safety considerations. By understanding the underlying mechanisms and adhering to rigorous experimental technique and safety protocols, researchers can reliably produce this key synthetic intermediate with high purity and yield.
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Preparation of acyl chlorides (acid chlorides). Chemguide. [Link]
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Acyl chloride. Wikipedia. [Link]
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Making Acyl Chlorides (Acid Chlorides). Chemistry LibreTexts. [Link]
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Acids to Acyl Chlorides, Part 3: Phosphorus Chlorides. YouTube. [Link]
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Preparation of Acyl Chlorides. Chemistry LibreTexts. [Link]
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Preparation of acyl (acid) chlorides (video). Khan Academy. [Link]
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High Quality Carboxylic Acid To Acyl Chloride Factory and Manufacturers, Suppliers. PTG Advanced Catalysts Co., Ltd. [Link]
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Procedure - N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. Organic Syntheses. [Link]
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Synthesis of (±)-2-phenylpropionic acid chloride. PrepChem.com. [Link]
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Converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
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2-Methyl-2-phenylpropanoyl chloride. PubChem. [Link]
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2-phenylpropanoyl chloride - Physico-chemical Properties. ChemBK. [Link]
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Acid to Acid Chloride - Common Conditions. Organic Chemistry Data. [Link]
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Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. Justia Patents. [Link]
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Propanoyl chloride, 2-methyl-. NIST WebBook. [Link]
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2-Methyl-2-phenylpropanoyl chloride - High purity. Georganics. [Link]
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Synthesis of Acyl Chlorides with Thionyl Chloride. Reddit. [Link]
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Procedure - (S)-2-(tert-Butoxycarbonylamino)-3-methylbutanoic acid. Organic Syntheses. [Link]
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The Molecular Industrial Revolution: Automated Synthesis of Small Molecules. National Institutes of Health (NIH). [Link]
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2-phenylpropionic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]
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Why is this compound named 2-methyl-2-phenylpropanoic acid and not 2,2-dimethyl-2-phenylpropanoic acid? Reddit. [Link]
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Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. National Institutes of Health (NIH). [Link]
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Spectroscopic Characterization of 2-Methyl-2-phenylpropanoyl Chloride: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 2-methyl-2-phenylpropanoyl chloride (C₁₀H₁₁ClO), a key intermediate in various organic syntheses. Due to the limited availability of public domain experimental spectra for this specific compound, this guide will focus on the predicted spectroscopic data based on established principles and analogous compound analysis. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this molecule.
Introduction: The Importance of Spectroscopic Analysis
2-Methyl-2-phenylpropanoyl chloride is a valuable acylating agent, utilized in the synthesis of a range of chemical entities.[1] Its reactivity and the purity of the final products are directly linked to its chemical structure. Therefore, unambiguous confirmation of its identity and purity is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into the theoretical underpinnings of these techniques and provide a detailed, predicted analysis of the spectral data for 2-methyl-2-phenylpropanoyl chloride.
Molecular Structure and Key Features
Understanding the molecular structure is fundamental to interpreting its spectroscopic data. 2-Methyl-2-phenylpropanoyl chloride possesses a quaternary carbon attached to a phenyl group, two methyl groups, and a carbonyl chloride moiety.
Molecular Structure of 2-Methyl-2-phenylpropanoyl Chloride
Caption: Ball-and-stick model of 2-methyl-2-phenylpropanoyl chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Experimental Protocol (General)
Sample Preparation: A sample of 2-methyl-2-phenylpropanoyl chloride (typically 5-10 mg) would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.
Data Acquisition: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show two distinct signals:
-
Aromatic Protons: The five protons on the phenyl ring will likely appear as a complex multiplet in the range of δ 7.2-7.5 ppm . The exact chemical shifts and coupling patterns will depend on the electronic effects of the propanoyl chloride group.
-
Methyl Protons: The six protons of the two equivalent methyl groups will appear as a sharp singlet at approximately δ 1.6 ppm . The equivalence of these protons is due to the free rotation around the C-C single bond.
| Predicted ¹H NMR Data | |
| Chemical Shift (δ, ppm) | Multiplicity |
| 7.2-7.5 | Multiplet |
| 1.6 | Singlet |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted to show six signals, corresponding to the different carbon environments in the molecule.
-
Carbonyl Carbon: The carbonyl carbon of the acyl chloride is expected to be significantly deshielded and appear at approximately δ 175-180 ppm .[2]
-
Aromatic Carbons: The phenyl group will exhibit four signals: one for the ipso-carbon (attached to the quaternary carbon) around δ 140-145 ppm , and three others for the ortho, meta, and para carbons in the range of δ 125-130 ppm .
-
Quaternary Carbon: The quaternary carbon atom is predicted to have a chemical shift in the range of δ 45-55 ppm .
-
Methyl Carbons: The two equivalent methyl carbons are expected to resonate at approximately δ 25-30 ppm .
| Predicted ¹³C NMR Data | |
| Chemical Shift (δ, ppm) | Assignment |
| 175-180 | Carbonyl (C=O) |
| 140-145 | Aromatic (ipso-C) |
| 125-130 | Aromatic (ortho, meta, para-C) |
| 45-55 | Quaternary (C) |
| 25-30 | Methyl (2 x CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Experimental Protocol (General)
Sample Preparation: A thin film of the neat liquid sample would be placed between two salt plates (e.g., NaCl or KBr).
Data Acquisition: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer.
Predicted IR Spectrum
The IR spectrum of 2-methyl-2-phenylpropanoyl chloride is expected to be dominated by a very strong absorption band characteristic of the acyl chloride functional group.
-
C=O Stretch: A very strong and sharp absorption band is predicted to appear in the region of 1780-1815 cm⁻¹ .[3] This high frequency is characteristic of the carbonyl stretch in acyl chlorides, which is higher than that of ketones, aldehydes, and carboxylic acids due to the inductive effect of the chlorine atom.[4]
-
C-Cl Stretch: A medium to strong absorption is expected in the fingerprint region, typically between 550-730 cm⁻¹ , corresponding to the C-Cl stretching vibration.[5]
-
Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹ due to the C-H stretching of the aromatic ring.
-
Aliphatic C-H Stretch: Bands corresponding to the C-H stretching of the methyl groups will appear just below 3000 cm⁻¹ .
-
Aromatic C=C Bending: Several characteristic bands for the phenyl group will be present in the 1450-1600 cm⁻¹ region.
| Predicted IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Intensity |
| > 3000 | Weak-Medium |
| < 3000 | Medium |
| 1780-1815 | Very Strong |
| 1450-1600 | Medium |
| 550-730 | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol (General)
Sample Introduction: The sample would be introduced into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC).
Ionization: Electron ionization (EI) is a common technique for this type of molecule.
Data Acquisition: The mass spectrum would be recorded, showing the relative abundance of ions at different mass-to-charge ratios (m/z).
Predicted Mass Spectrum and Fragmentation Pattern
The mass spectrum of 2-methyl-2-phenylpropanoyl chloride (molecular weight: 182.64 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.[6]
-
Molecular Ion (M⁺): A peak at m/z 182 (and a smaller peak at m/z 184 due to the ³⁷Cl isotope) is expected, although it may be of low intensity due to the lability of the acyl chloride.
-
Base Peak (Acylium Ion): The most prominent peak (base peak) is predicted to be at m/z 147 . This corresponds to the loss of the chlorine radical (•Cl) from the molecular ion to form a stable acylium ion.[7]
-
Loss of CO: The acylium ion can further lose a molecule of carbon monoxide (CO) to give a fragment at m/z 119 .
-
Tropylium Ion: Rearrangement and fragmentation of the m/z 119 ion can lead to the formation of the highly stable tropylium ion at m/z 91 .
-
Phenyl Cation: A peak at m/z 77 corresponding to the phenyl cation is also possible.
Predicted Mass Spectrometry Fragmentation Pathway
Caption: Predicted major fragmentation pathway for 2-methyl-2-phenylpropanoyl chloride under electron ionization.
Conclusion
This technical guide has provided a comprehensive overview of the predicted spectroscopic data for 2-methyl-2-phenylpropanoyl chloride. By leveraging fundamental principles of NMR, IR, and MS, and drawing comparisons with analogous structures, we have constructed a detailed spectral profile for this important chemical intermediate. While predicted data is a valuable tool, experimental verification remains the gold standard. This guide serves as a robust framework for researchers to interpret experimental data once it becomes available, ensuring the accurate identification and quality control of 2-methyl-2-phenylpropanoyl chloride in their synthetic endeavors.
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An In-depth Technical Guide to the Synthesis and Characterization of α-Phenylisobutyryl Chloride
Foreword: The Role of Acyl Chlorides in Modern Synthesis
α-Phenylisobutyryl chloride, also known as 2-phenylisobutyryl chloride, is a versatile bifunctional molecule, integrating the steric influence of a quaternary α-carbon with the high reactivity of an acyl chloride. This structural motif makes it a valuable intermediate in the synthesis of pharmaceuticals, fine chemicals, and polymers. Its utility as a robust acylating agent and a chiral derivatization reagent in analytical chemistry further underscores its importance.[1] This guide provides a comprehensive overview of its synthesis from 2-phenylisobutyric acid and its subsequent characterization using modern analytical techniques. The protocols and explanations are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that ensure success and safety.
Synthesis of α-Phenylisobutyryl Chloride
The most direct and widely adopted method for synthesizing α-phenylisobutyryl chloride is the reaction of 2-phenylisobutyric acid with thionyl chloride (SOCl₂).[1] This method is favored due to its efficiency and the nature of its byproducts.
Reaction Principle and Mechanistic Insight
The conversion of a carboxylic acid to an acyl chloride involves the substitution of the hydroxyl (-OH) group with a chlorine atom. The hydroxyl group is a poor leaving group, and thus, must first be converted into a better one. Thionyl chloride serves this purpose excellently.
The reaction proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.[2][3] This is followed by the expulsion of a chloride ion and a proton transfer. The intermediate subsequently collapses, releasing gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).[4] The evolution of these gaseous byproducts is entropically favorable and drives the reaction to completion, making this an essentially irreversible process.[3][4]
Caption: Synthesis of α-Phenylisobutyryl Chloride.
Detailed Experimental Protocol
This protocol describes the synthesis on a laboratory scale. All operations must be performed in a well-ventilated chemical fume hood.
Materials and Equipment:
-
2-Phenylisobutyric acid
-
Thionyl chloride (SOCl₂), preferably freshly distilled
-
Anhydrous solvent (e.g., dichloromethane or toluene), if desired
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Gas outlet/trap (to neutralize HCl and SO₂ gas, e.g., with a sodium hydroxide solution)
-
Heating mantle
-
Distillation apparatus for purification
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas trap to the top of the condenser. Ensure the entire apparatus is free of moisture, as thionyl chloride and the product are moisture-sensitive.[5][6]
-
Charging the Flask: In the fume hood, charge the flask with 2-phenylisobutyric acid (1.0 equivalent). Add thionyl chloride (1.5 to 2.0 equivalents).[7] Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid. The reaction can also be run in an inert solvent like dichloromethane.[1]
-
Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is 76 °C) with stirring.[7] Continue heating for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. The excess thionyl chloride can be removed by distillation.[8] The lower boiling point of thionyl chloride compared to the product allows for its selective removal.
-
Purification: The crude α-phenylisobutyryl chloride is then purified by fractional distillation under reduced pressure (vacuum distillation).[1] This step is crucial to remove any non-volatile impurities and obtain a product of high purity. The boiling point is reported as 122-125 °C at 20 mmHg.
Characterization and Quality Control
Proper characterization is essential to confirm the identity and purity of the synthesized α-phenylisobutyryl chloride. A combination of physical property measurements and spectroscopic analysis provides a comprehensive quality assessment.
Caption: Workflow for Characterization and QC.
Physical Properties
A summary of the key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁ClO | [1] |
| Molecular Weight | 182.65 g/mol | [1] |
| Appearance | Clear, pale yellow to yellow liquid | [1] |
| Boiling Point | 122-125 °C / 20 mmHg | [9] |
| Density | 1.093 g/mL at 25 °C | [9] |
| Refractive Index (n²⁰/D) | 1.516 | [9] |
Spectroscopic Data Interpretation
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the presence of the acyl chloride functional group. The most prominent feature in the IR spectrum of α-phenylisobutyryl chloride is a very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch.
-
C=O Stretch: Expected in the range of 1785-1815 cm⁻¹ . This frequency is significantly higher than that of the starting carboxylic acid (typically ~1700-1725 cm⁻¹) due to the electron-withdrawing inductive effect of the chlorine atom.[10]
-
C-Cl Stretch: A weaker absorption may be observed in the fingerprint region.
-
Aromatic C-H and C=C Stretches: Peaks corresponding to the phenyl group will also be present.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The expected signals for α-phenylisobutyryl chloride are:
-
Aromatic Protons (C₆H₅): A multiplet in the range of ~7.2-7.4 ppm , integrating to 5H.
-
Methyl Protons (C(CH₃)₂): A singlet at approximately ~1.6-1.7 ppm , integrating to 6H. The two methyl groups are chemically equivalent.
-
-
¹³C NMR: The key signals in the ¹³C NMR spectrum would include:
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion Peak ([M]⁺): The spectrum should show a molecular ion peak at m/z = 182 , corresponding to the C₁₀H₁₁³⁵ClO formula. An isotope peak ([M+2]⁺) at m/z = 184 with approximately one-third the intensity of the M⁺ peak will also be present, which is characteristic of a molecule containing one chlorine atom.[11]
-
Key Fragmentation: A common fragmentation pathway for acyl chlorides is the loss of the chlorine radical, followed by the loss of carbon monoxide. Expect to see significant peaks at:
Safety, Handling, and Storage
α-Phenylisobutyryl chloride is a hazardous chemical that requires careful handling.
-
Hazards: It is corrosive and causes severe skin burns and eye damage.[11][13] Inhalation of its vapors may cause respiratory irritation.[5] It is also highly flammable and reacts with water, alcohols, bases, and strong oxidizing agents.[5][6]
-
Personal Protective Equipment (PPE): Always handle this compound in a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[14]
-
Handling: Use only non-sparking tools and ensure equipment is grounded to prevent static discharge.[5] Avoid contact with skin, eyes, and clothing. In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[5][15] It should be stored under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.
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Reactivity of 2-Methyl-2-phenylpropanoyl chloride with nucleophiles
An In-depth Technical Guide to the Reactivity of 2-Methyl-2-phenylpropanoyl Chloride with Nucleophiles
Introduction
2-Methyl-2-phenylpropanoyl chloride is a specialized acyl chloride of significant interest in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its structure, featuring a quaternary carbon atom alpha to the carbonyl group, presents a unique combination of electronic and steric factors that profoundly influence its reactivity. The presence of the highly electrophilic acyl chloride moiety predisposes it to nucleophilic attack, while the bulky phenyl and dimethyl substituents create substantial steric hindrance.
This guide provides a comprehensive technical overview of the reactivity of 2-methyl-2-phenylpropanoyl chloride with common classes of nucleophiles. We will delve into the mechanistic underpinnings of these reactions, explore the causal relationships behind experimental choices, and provide field-proven protocols for researchers, scientists, and drug development professionals. Understanding and controlling the reactivity of this sterically encumbered building block is paramount to its successful application in multi-step synthesis.
Physicochemical Properties
A foundational understanding of a reagent's physical properties is critical for safe handling, accurate measurement, and optimal reaction design.
| Property | Value |
| Molecular Formula | C₁₀H₁₁ClO |
| Molecular Weight | 182.65 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~104-106 °C at 10 mmHg |
| Density | ~1.08 g/mL at 25 °C |
| Key Characteristic | Moisture sensitive; exhibits high steric hindrance |
Part 1: Core Reactivity and Mechanistic Principles
The reactivity of 2-methyl-2-phenylpropanoyl chloride is governed by the principles of nucleophilic acyl substitution . This class of reaction is fundamental to the chemistry of all carboxylic acid derivatives.[1][2] Acyl chlorides are among the most reactive of these derivatives, a characteristic attributed to the strong electron-withdrawing inductive effect of the chlorine atom, which enhances the electrophilicity of the carbonyl carbon.[3][4]
The Addition-Elimination Mechanism
The reaction proceeds via a two-step mechanism: nucleophilic addition followed by elimination of the chloride leaving group.[2][5]
-
Addition: The nucleophile (Nu:) attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. This step is typically the rate-determining step of the reaction.[2][6]
-
Elimination: The tetrahedral intermediate is unstable. It collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.
Caption: General mechanism of nucleophilic acyl substitution.
The Critical Role of Steric Hindrance
While electronically activated, the reaction kinetics of 2-methyl-2-phenylpropanoyl chloride are dominated by steric factors. The quaternary α-carbon, substituted with two methyl groups and a phenyl group, creates a sterically crowded environment around the carbonyl center. This bulk impedes the approach of nucleophiles, significantly slowing the rate of the initial addition step compared to less hindered acyl chlorides like acetyl chloride or benzoyl chloride.[7][8] This effect is more pronounced with larger, bulkier nucleophiles.[9][10] Consequently, reaction conditions must often be tailored to overcome this steric barrier.
Part 2: Reactivity with Specific Nucleophiles
The practical application of 2-methyl-2-phenylpropanoyl chloride hinges on its reactions with various nucleophiles to form stable amide and ester linkages, or its hydrolysis to the parent carboxylic acid.
A. Reaction with Amines: Amide Synthesis
The synthesis of amides is a cornerstone of pharmaceutical chemistry, and the reaction of 2-methyl-2-phenylpropanoyl chloride with amines is a direct route to sterically hindered amides.
Mechanism and Stoichiometry: The reaction proceeds via the standard addition-elimination mechanism, with the amine's lone pair of electrons acting as the nucleophile.[11][12] A crucial consideration is the stoichiometry. The reaction produces one equivalent of hydrogen chloride (HCl) as a byproduct.[13] This acid will readily react with any available amine in the reaction mixture to form an ammonium salt, rendering it non-nucleophilic.[12]
Therefore, a minimum of two equivalents of the amine is required: one to act as the nucleophile and one to act as a base to neutralize the HCl.[13][14] Alternatively, one equivalent of the primary amine can be used in conjunction with an auxiliary, non-nucleophilic base such as triethylamine (TEA), N,N-diisopropylethylamine (DIEA), or pyridine.[15] The use of an auxiliary base is often preferred as it avoids wasting the primary amine, which may be valuable.
Caption: A self-validating workflow for amide synthesis.
Experimental Protocol: Synthesis of N-benzyl-2-methyl-2-phenylpropanamide
-
Reagent Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the stirring solution to 0 °C using an ice-water bath. This is critical to manage the exothermicity of the reaction.
-
Acyl Chloride Addition: Add 2-methyl-2-phenylpropanoyl chloride (1.0 eq) dropwise to the cold amine solution over 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-16 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The acid wash removes excess amine and base, while the bicarbonate wash removes any remaining acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography or recrystallization to yield the pure amide.
Overcoming Hindrance: For reactions with sterically bulky secondary amines, reaction rates can be exceedingly slow. In such cases, adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be effective.[10] DMAP reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt, which is more susceptible to attack by the hindered nucleophile.[10] Elevating the temperature may also be necessary, but must be balanced against potential side reactions.[10]
B. Reaction with Alcohols: Ester Synthesis
Esterification using 2-methyl-2-phenylpropanoyl chloride is a viable method for creating sterically hindered esters, which can be useful as protecting groups or as molecules with specific physical properties.
Mechanism and Catalysis: The mechanism is analogous to amidation, with the alcohol acting as the nucleophile.[16][17] However, alcohols are generally less nucleophilic than amines. Consequently, these reactions almost always require a base catalyst, such as pyridine or triethylamine.[18] The base serves two purposes: it deprotonates the intermediate to facilitate the elimination step and neutralizes the HCl byproduct.[16][18]
Reactivity Trends: The steric bulk of the acyl chloride makes this reaction highly sensitive to the structure of the alcohol. The expected order of reactivity is: Primary Alcohols > Secondary Alcohols >> Tertiary Alcohols[19]
Reaction with primary alcohols like methanol or ethanol typically proceeds smoothly. Secondary alcohols react more slowly, while tertiary alcohols like tert-butanol often fail to react or undergo elimination side reactions, especially at elevated temperatures.[19]
Caption: Esterification mechanism with a base catalyst.
Experimental Protocol: Synthesis of Methyl 2-methyl-2-phenylpropanoate
-
Reagent Setup: To a solution of methanol (1.5 eq) in anhydrous pyridine as both catalyst and solvent, cool the mixture to 0 °C.
-
Acyl Chloride Addition: Slowly add 2-methyl-2-phenylpropanoyl chloride (1.0 eq) to the cooled solution.
-
Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Workup: Pour the reaction mixture into ice-water and extract with diethyl ether (3x).
-
Washing: Combine the organic layers and wash extensively with cold, dilute HCl to remove pyridine, followed by saturated NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude ester can be purified by vacuum distillation.
C. Reaction with Water: Hydrolysis
The hydrolysis of 2-methyl-2-phenylpropanoyl chloride to its parent carboxylic acid, 2-methyl-2-phenylpropanoic acid, is a facile reaction that underscores the moisture sensitivity of acyl chlorides.[18]
Mechanism: In neutral, aqueous media, the reaction follows the addition-elimination pathway with water acting as the nucleophile.[18] The kinetics can be complex and are highly dependent on the solvent composition.[20] In polar, weakly nucleophilic solvents, the mechanism can shift towards an Sₙ1-type pathway, involving the formation of an acylium ion intermediate.[21][22] The tertiary nature of the alpha-carbon in 2-methyl-2-phenylpropanoyl chloride could potentially stabilize such an intermediate, making this pathway more plausible than for simpler acyl chlorides.
Practical Implications: This reaction is primarily of practical importance in terms of handling and storage. 2-Methyl-2-phenylpropanoyl chloride must be handled under anhydrous conditions to prevent its degradation. It should be stored in a tightly sealed container under an inert atmosphere. The hydrolysis reaction is exothermic and releases corrosive HCl gas.
Controlled Hydrolysis Protocol:
-
Setup: Add 2-methyl-2-phenylpropanoyl chloride (1.0 eq) to a flask containing a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. A base like sodium hydroxide can be added to accelerate the process and neutralize the HCl produced.[1][18]
-
Workup: Once the reaction is complete, acidify the mixture with dilute HCl (if a base was used) and extract the carboxylic acid product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid.
Part 3: Summary of Reactivity
The reactivity of 2-methyl-2-phenylpropanoyl chloride is a delicate interplay between electronic activation and severe steric hindrance. A summary of its reactions with various nucleophiles is presented below.
| Nucleophile Class | Product | Relative Rate | Key Experimental Considerations |
| Amines (R-NH₂) | Amide | Fast | Requires 2 eq of amine or 1 eq amine + 1 eq non-nucleophilic base. |
| Alcohols (R-OH) | Ester | Moderate-Slow | Requires a base catalyst (e.g., pyridine). Highly sensitive to alcohol sterics. |
| Water (H₂O) | Carboxylic Acid | Fast | Reagent is moisture sensitive. Reaction releases HCl. |
Conclusion
2-Methyl-2-phenylpropanoyl chloride is a valuable synthetic intermediate whose reactivity is uniquely defined by its sterically congested structure. While highly susceptible to nucleophilic acyl substitution on an electronic basis, the practical execution of these reactions requires careful consideration of the steric demands of both the substrate and the incoming nucleophile. Reactions with unhindered nucleophiles like primary amines and primary alcohols proceed efficiently under standard conditions, whereas reactions with bulkier nucleophiles demand tailored strategies such as catalysis with DMAP or elevated temperatures. Its pronounced moisture sensitivity necessitates anhydrous handling techniques. A thorough understanding of these principles enables the synthetic chemist to harness the full potential of this versatile building block for the construction of complex molecular architectures in drug discovery and materials science.
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A Researcher's Comprehensive Guide to 2-Methyl-2-phenylpropanoyl Chloride: Safety, Handling, and Reactivity
For the forward-thinking researcher in drug discovery and organic synthesis, the mastery of reactive intermediates is paramount. 2-Methyl-2-phenylpropanoyl chloride (CAS No. 36293-05-7), a valuable acylating agent, is one such reagent that demands both respect and a deep understanding of its chemical nature.[1] This guide moves beyond a simple recitation of safety data, providing a holistic framework for its safe and effective use, grounded in the causality of its reactivity.
This document is structured to provide a foundational understanding of the hazards associated with 2-Methyl-2-phenylpropanoyl chloride, followed by actionable protocols for its handling, storage, and disposal. The procedures outlined herein are designed as a self-validating system, ensuring that inherent risks are mitigated through a combination of engineering controls, personal protective equipment, and well-defined experimental workflows.
Hazard Identification and Analysis: The Reactivity of an Acyl Chloride
The primary hazards of 2-Methyl-2-phenylpropanoyl chloride stem from its acyl chloride functional group. This group is highly electrophilic and, consequently, highly reactive towards nucleophiles. The most ubiquitous laboratory nucleophile is water, and the reaction with even atmospheric moisture is rapid and exothermic, liberating corrosive hydrogen chloride (HCl) gas. This fundamental reactivity underpins its primary hazard classifications.
According to the Globally Harmonized System (GHS) classification data submitted to the European Chemicals Agency (ECHA), 2-Methyl-2-phenylpropanoyl chloride is classified as follows:
-
Skin Corrosion/Irritation, Category 1B (H314): Causes severe skin burns and eye damage.[2]
-
Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.[2]
Key Chemical & Physical Properties
| Property | Value | Source |
| CAS Number | 36293-05-7 | [1][2][5] |
| Molecular Formula | C₁₀H₁₁ClO | [1][2] |
| Molecular Weight | 182.64 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid (inferred from related compounds) | [3] |
| Reactivity | Reacts violently with water, alcohols, amines, and strong bases.[3] | |
| Decomposition | Hazardous decomposition products include hydrogen chloride and carbon oxides upon combustion.[4] |
The Self-Validating Workflow: A Protocol for Safe Handling
The following protocol is designed to create a safe operating environment by default. Each step is a checkpoint that validates the integrity of the handling process.
Engineering Controls: The Primary Barrier
The cornerstone of safe handling is isolation. All manipulations of 2-Methyl-2-phenylpropanoyl chloride must be performed within a certified chemical fume hood to contain corrosive vapors and provide protection from splashes. The high reactivity with moisture necessitates working in a dry, controlled atmosphere whenever possible.
Personal Protective Equipment (PPE): The Last Line of Defense
Proper PPE is non-negotiable. The following ensemble provides comprehensive protection:
-
Eye and Face Protection: Tightly fitting chemical splash goggles and a full-face shield are mandatory.[4] This dual protection is critical to shield against splashes and the corrosive effects of HCl vapor.
-
Skin and Body Protection: A flame-retardant lab coat, fully buttoned, along with long pants and closed-toe shoes are required. An impervious chemical-resistant apron is also recommended.
-
Hand Protection: Use heavy-duty, chemical-resistant gloves such as butyl rubber or nitrile. It is crucial to inspect gloves for any signs of degradation or perforation before each use.[4] Always double-glove if the procedure involves a significant risk of splashing.
Step-by-Step Experimental Protocol
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble all necessary glassware and ensure it is scrupulously dry, either by oven-drying or flame-drying under an inert atmosphere.
-
Prepare a quenching solution (see Section 4) and a spill kit (see Section 3) and have them readily accessible within the fume hood.
-
-
Dispensing the Reagent:
-
The reagent bottle should be allowed to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Slowly and carefully open the container. Be aware of any potential pressure buildup.
-
Use a dry syringe or cannula to transfer the required amount of the liquid reagent. Avoid pouring directly from the bottle to minimize the risk of drips and splashes.
-
-
During the Reaction:
-
Add the 2-Methyl-2-phenylpropanoyl chloride dropwise to the reaction mixture to control the exothermic reaction.
-
Maintain an inert atmosphere (e.g., nitrogen or argon) over the reaction to exclude moisture.
-
-
Post-Reaction:
-
Any residual reagent in the transfer syringe must be immediately and carefully quenched as described in Section 4.
-
Clean all contaminated glassware within the fume hood.
-
Diagram of the Safe Handling Workflow
Caption: Workflow for handling 2-Methyl-2-phenylpropanoyl chloride.
Emergency Procedures: Rapid and Correct Response
In the event of an emergency, a swift and informed response is critical to minimizing harm.
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
-
Spill Response:
-
For small spills (<100 mL) within a fume hood:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial acid spill neutralizer.
-
Do not use combustible materials like paper towels.
-
Once absorbed, carefully collect the material into a sealable container for hazardous waste disposal.
-
-
For large spills or any spill outside of a fume hood:
-
Evacuate the laboratory immediately.
-
Alert others and activate the emergency alarm.
-
Contact your institution's emergency response team.
-
-
Waste Disposal and Decontamination: The Quenching Protocol
Due to its high reactivity, 2-Methyl-2-phenylpropanoyl chloride must never be disposed of directly. It must first be "quenched" by converting it into a less reactive derivative.
Recommended Quenching Procedure:
-
In a separate flask within the fume hood, prepare a stirred solution of a suitable nucleophile. A 10% solution of sodium carbonate in water or a solution of isopropanol can be used. Ensure the flask is in an ice bath to manage the exothermic reaction.
-
Slowly and dropwise, add the waste 2-Methyl-2-phenylpropanoyl chloride or the contaminated quenching solution to the stirred, cooled nucleophile solution. Vigorous gas evolution (HCl or CO₂) will occur.
-
Allow the mixture to stir until the reaction has subsided.
-
Check the pH of the resulting solution to ensure it is neutral or slightly basic before disposing of it as aqueous chemical waste, following all institutional and local regulations.
References
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PubChem Compound Summary for CID 12369086, 2-Methyl-2-phenylpropanoyl chloride. National Center for Biotechnology Information. [Link]
- Material Safety Data Sheet: 2-Methyl-2-phenylpropanoyl chloride.
-
Substance Information for 2-Methyl-2-phenylpropanoyl chloride. European Chemicals Agency (ECHA). [Link]
-
2-Methyl-2-phenylpropanoyl chloride Product Page. Georganics. [Link]
-
Substance Information for 1-phenylpropan-1-ol. European Chemicals Agency (ECHA). [Link]
-
Alfa Aesar Homepage. Thermo Fisher Scientific. [Link]
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An In-depth Technical Guide to the Solubility of 2-Methyl-2-phenylpropanoyl Chloride in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 2-methyl-2-phenylpropanoyl chloride, a key intermediate in various organic syntheses.[1][2] Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to facilitate its effective use in the laboratory.
Introduction: Understanding the Molecule
2-Methyl-2-phenylpropanoyl chloride (C₁₀H₁₁ClO) is a specialized acyl chloride featuring a quaternary alpha-carbon, a phenyl group, and a reactive carbonyl chloride moiety.[3] Its molecular structure is fundamental to understanding its solubility and reactivity. The bulky phenyl and dimethyl groups create significant steric hindrance around the carbonyl carbon, influencing its reaction kinetics. The molecule possesses a distinct polarity arising from the electronegative chlorine and oxygen atoms, yet the nonpolar phenyl ring and methyl groups constitute a significant portion of its structure. This duality governs its interactions with various solvents.
The Interplay of Polarity and Reactivity in Solubility
The solubility of a solute in a solvent is dictated by the principle of "like dissolves like." This means polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[4] However, for a highly reactive species like an acyl chloride, the term "solubility" must be used with caution. In many instances, particularly with protic solvents, the dissolution process is immediately followed by a chemical reaction.[5]
Aprotic Solvents: The Preferred Medium
Aprotic solvents, which lack acidic protons (like O-H or N-H bonds), are the solvents of choice for dissolving and utilizing 2-methyl-2-phenylpropanoyl chloride in reactions.[4] These solvents solvate the molecule without reacting with the electrophilic carbonyl center.
-
Polar Aprotic Solvents: Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate possess significant dipole moments, allowing them to effectively solvate the polar carbonyl chloride group.[4] Their high polarity can dissolve charged intermediates, which is beneficial for certain reaction mechanisms.[4] Analogous acyl chlorides have demonstrated good solubility in solvents such as dichloromethane and ether.[6]
-
Nonpolar Aprotic Solvents: Solvents such as Toluene, Benzene, and Hexane have low dielectric constants.[7] The solubility in these solvents is primarily driven by van der Waals interactions with the phenyl and methyl groups of the molecule. While likely soluble, the extent may be less than in more polar aprotic solvents.
Protic Solvents: A Case of Reactivity, Not Dissolution
Protic solvents contain acidic protons, most commonly in the form of hydroxyl (-OH) groups.[4][7] These solvents act as nucleophiles and will readily react with the highly electrophilic carbonyl carbon of acyl chlorides in a process known as solvolysis.[5][8] Therefore, 2-methyl-2-phenylpropanoyl chloride does not truly "dissolve" in these solvents but is consumed by them.
-
Water: Reacts violently to form the corresponding carboxylic acid (2-methyl-2-phenylpropanoic acid) and hydrochloric acid (HCl).[5][8] This hydrolysis reaction is rapid and exothermic.
-
Alcohols (e.g., Methanol, Ethanol): Reacts quickly to form the corresponding esters (e.g., methyl 2-methyl-2-phenylpropanoate) and HCl.[8] This reaction is a common synthetic route for ester formation.[9]
-
Amines (Primary/Secondary): While technically protic, they are typically considered reagents rather than solvents. They react vigorously to form amides.[8]
The following diagram illustrates the fundamental difference in interaction between aprotic and protic solvents with the acyl chloride.
Caption: Interaction pathways of the acyl chloride in different solvent types.
Qualitative Solubility Data Summary
| Solvent Class | Specific Solvent Examples | Expected Solubility/Reactivity | Rationale |
| Polar Aprotic | Dichloromethane (DCM), Chloroform | High Solubility | "Like dissolves like"; the polar carbonyl group interacts well with the polar solvent. |
| Tetrahydrofuran (THF), Diethyl Ether | High Solubility | Ethers are excellent solvents for a wide range of organic compounds. | |
| Acetone, Ethyl Acetate | Good Solubility | Good general-purpose polar aprotic solvents. | |
| Acetonitrile (MeCN) | Good Solubility | A polar solvent capable of dissolving a range of organic molecules. | |
| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble, Use with Caution | Highly polar, may promote side reactions or be difficult to remove. | |
| Nonpolar Aprotic | Toluene, Benzene | Moderate to Good Solubility | The phenyl group on the solute interacts favorably with the aromatic solvent via pi-stacking. |
| Hexane, Cyclohexane | Low to Moderate Solubility | Solubility is driven by weaker van der Waals forces with the nonpolar parts of the molecule. | |
| Protic | Water, Methanol, Ethanol | HIGHLY REACTIVE (Solvolysis) | The acyl chloride group reacts rapidly with the hydroxyl group, leading to decomposition of the solute. |
Experimental Protocol for Solubility Determination
To ensure safety and accuracy, a systematic approach must be employed when determining the solubility of this reactive compound. This protocol is designed as a self-validating system.
Safety Precautions
-
2-Methyl-2-phenylpropanoyl chloride is corrosive and causes severe skin burns and eye damage.[3] It is also a respiratory irritant.[3]
-
All manipulations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE) is mandatory: safety goggles, a lab coat, and acid-resistant gloves.
-
The compound is moisture-sensitive.[6] All glassware must be oven-dried, and anhydrous solvents should be used. An inert atmosphere (Nitrogen or Argon) is recommended.
Step-by-Step Methodology
-
Preparation: Place a small, accurately weighed amount of 2-methyl-2-phenylpropanoyl chloride (e.g., 10 mg) into a dry vial equipped with a magnetic stir bar.
-
Solvent Addition: Using a calibrated pipette or syringe, add the anhydrous test solvent in small, precise increments (e.g., 0.1 mL).
-
Observation: After each addition, stir the mixture vigorously for 2-3 minutes at a controlled ambient temperature (e.g., 25 °C).
-
Endpoint Determination: The point of dissolution is reached when no solid particles are visible to the naked eye, resulting in a clear, homogeneous solution.
-
Quantification: Record the total volume of solvent added. The solubility can then be expressed in terms of mg/mL or mol/L.
-
Verification of Stability (Self-Validation): For aprotic solvents, after determining the solubility, let the solution stand for 15-30 minutes. Re-examine for any signs of precipitation, color change, or gas evolution, which might indicate slow decomposition or reaction with trace impurities. A stable solution confirms true solubility.
The following diagram outlines this experimental workflow.
Caption: Workflow for experimental solubility determination.
Conclusion and Best Practices
2-Methyl-2-phenylpropanoyl chloride exhibits good to high solubility in a wide range of common polar and nonpolar aprotic organic solvents, with chlorinated solvents and ethers being particularly effective. Its use with protic solvents like water and alcohols is precluded by its high reactivity, which leads to immediate solvolysis. The selection of a solvent should therefore be guided not only by solubility but primarily by the compatibility with the desired chemical transformation. Always handle this compound under anhydrous conditions and with appropriate safety measures to ensure both experimental success and personal safety.
References
- Diphenylchloromethane acyl chloride - Solubility of Things.Vertex AI Search.
- 1-CHLORO-2-METHYL-2-PROPANOL 558-42-9 wiki - Guidechem.Guidechem.
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- Polar Protic and Aprotic Solvents - Chemistry LibreTexts.Chemistry LibreTexts.
- MATERIAL SAFETY DATA SHEETS 2-METHYL-2-PHENYLPROPANOYL CHLORIDE.Cleanchem.
- 2-Methyl-2-phenylpropanoyl chloride | C10H11ClO | CID 12369086 - PubChem.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry.Master Organic Chemistry.
- 2-phenylpropanoyl chloride - ChemBK.ChemBK.
- 2-Methyl-2-phenylpropanoyl chloride - High purity | EN - Georganics.Georganics.
- Polar Protic and Polar Aprotic Solvents - Chemistry Steps.Chemistry Steps.
- an introduction to acyl chlorides (acid chlorides) - Chemguide.Chemguide.
- A Level Chemistry Revision Notes - Acyl Chlorides - Save My Exams.Save My Exams.
- Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps.Chemistry Steps.
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A Senior Application Scientist's Guide to 2-Methyl-2-phenylpropanoyl Chloride: From Procurement to Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Core Utility of 2-Methyl-2-phenylpropanoyl Chloride
2-Methyl-2-phenylpropanoyl chloride (CAS No. 36293-05-7) is a versatile acyl chloride that serves as a crucial building block in advanced organic synthesis.[1] Its unique structure, featuring a quaternary carbon alpha to the carbonyl group, imparts specific reactivity and steric hindrance that can be strategically exploited in multi-step syntheses. This guide provides an in-depth technical overview for researchers and drug development professionals, covering the procurement of high-purity material, its key applications with a focus on pharmaceutical intermediates, and a detailed, field-proven experimental protocol.
The primary utility of 2-Methyl-2-phenylpropanoyl chloride lies in its role as a precursor to a wide range of amides, esters, and other carboxylic acid derivatives through nucleophilic acyl substitution.[1] The phenyl group and gem-dimethyl substitution pattern are frequently encountered motifs in pharmacologically active molecules, making this reagent particularly valuable in medicinal chemistry.[1] A notable application is in the synthesis of 2-methyl-2-phenylpropionic acid and its derivatives, which are key intermediates in the production of antihistamines like Fexofenadine.[2]
Strategic Procurement: Identifying and Qualifying Commercial Suppliers
The success of any synthesis is predicated on the quality of the starting materials. For 2-Methyl-2-phenylpropanoyl chloride, which is reactive and moisture-sensitive, selecting a reputable supplier is of paramount importance. The following table provides a comparative analysis of prominent commercial suppliers.
| Supplier | Purity Specifications | Available Quantities | Analytical Data Provided | Noteworthy Information |
| Georganics | High purity for research applications.[3] | Milligrams to multi-kilogram batches.[3] | Structure, CAS No., Molecular Formula, Molecular Weight.[3] | Offers a range of acyl chlorides for comparison. |
| Biosynth | Offered for pharmaceutical testing and research purposes.[4] | Quotation-based. | CAS No., Molecular Formula, Molecular Weight.[4] | Provides a brief overview of its reactivity.[4] |
| LEAPChem | Specialized in fine chemicals for research, development, and production.[5] | Research to bulk manufacturing scales.[5] | CAS No., Molecular Formula, Molecular Weight, and other identifiers.[5] | An established supplier with a broad catalog of chemical products.[5] |
| Smolecule | Provides detailed chemical and physical properties.[1] | Catalog No. S731437. | Extensive computed properties, including IUPAC name, InChI, and SMILES.[1] | Offers a good summary of its significance in synthetic organic chemistry.[1] |
| BLD Pharm | Research Use Only. | Information available upon request. | NMR, HPLC, LC-MS, UPLC data mentioned as available.[6] | Highlights the availability of various analytical data.[6] |
Key Procurement Considerations:
-
Purity and Analytical Data: Always request a Certificate of Analysis (CoA) for the specific lot you are purchasing. Key parameters to check include purity (typically by GC or HPLC), identity confirmation (by NMR or IR), and residual solvent content.
-
Packaging and Shipping: Due to its reactivity with moisture, 2-Methyl-2-phenylpropanoyl chloride should be packaged under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.
-
Regulatory and Safety Information: Ensure the supplier provides a comprehensive Safety Data Sheet (SDS) that includes GHS classifications, handling precautions, and emergency procedures. According to GHS classifications, this compound is known to cause severe skin burns and eye damage, and may cause respiratory irritation.[7]
Core Applications in Drug Discovery and Organic Synthesis
The primary application of 2-Methyl-2-phenylpropanoyl chloride in drug discovery is as a key intermediate. The corresponding acid, 2-methyl-2-phenylpropionic acid, is a well-documented building block in the synthesis of Fexofenadine, a widely used second-generation antihistamine.[2][8][9] The synthesis of this intermediate often involves the hydrolysis of 2-methyl-2-phenylpropionitrile, which can be prepared from benzyl cyanide.[8] The acyl chloride provides a direct route to various derivatives of this important acid.
Beyond this specific application, the reactivity of 2-Methyl-2-phenylpropanoyl chloride makes it a valuable tool for introducing the 2-methyl-2-phenylpropanoyl moiety into a molecule. This can be used to:
-
Synthesize Amide Derivatives: Reaction with primary or secondary amines yields the corresponding amides. This is a common strategy in medicinal chemistry to explore structure-activity relationships.
-
Prepare Ester Derivatives: Reaction with alcohols, often in the presence of a non-nucleophilic base, produces esters.
-
Potential as a Chiral Derivatizing Agent: While not as common as other reagents, its chiral nature (if resolved) or its ability to react with chiral amines and alcohols could allow for the formation of diastereomers. These diastereomers can then be distinguished by techniques like NMR spectroscopy or chiral chromatography to determine the enantiomeric purity of the original amine or alcohol.
Experimental Protocol: Synthesis of N-benzyl-2-methyl-2-phenylpropanamide
This protocol provides a detailed, step-by-step methodology for the synthesis of an amide using 2-Methyl-2-phenylpropanoyl chloride. This reaction is representative of its common applications and is designed to be a self-validating system.
Reaction Scheme:
Caption: Workflow for the synthesis of N-benzyl-2-methyl-2-phenylpropanamide.
Materials and Equipment:
-
2-Methyl-2-phenylpropanoyl chloride
-
Benzylamine
-
Triethylamine (Et3N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add benzylamine (1.0 eq) and anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the cooled solution.
-
Acyl Chloride Addition: Dissolve 2-Methyl-2-phenylpropanoyl chloride (1.1 eq) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-2-methyl-2-phenylpropanamide.
Self-Validating System and Expected Outcomes:
-
TLC Monitoring: The disappearance of the starting materials (benzylamine and 2-Methyl-2-phenylpropanoyl chloride) and the appearance of a new, less polar spot corresponding to the amide product will indicate reaction completion.
-
Acid/Base Washes: The HCl wash removes unreacted benzylamine and triethylamine. The NaHCO₃ wash removes any residual acidic impurities.
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected spectra will show characteristic peaks for the benzyl and 2-methyl-2-phenylpropanoyl moieties.
Safe Handling and Storage
As with all acyl chlorides, 2-Methyl-2-phenylpropanoyl chloride must be handled with care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Reactivity: It reacts violently with water and other protic solvents to release corrosive HCl gas. Ensure all glassware is dry and use anhydrous solvents.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.
Conclusion
2-Methyl-2-phenylpropanoyl chloride is a valuable reagent for researchers and professionals in drug discovery and organic synthesis. Its strategic use allows for the efficient introduction of the 2-methyl-2-phenylpropanoyl group, a common structural element in pharmaceuticals. By carefully selecting a reputable supplier, understanding its reactivity, and following robust experimental protocols, scientists can effectively leverage this compound in their synthetic endeavors.
References
- Google Patents. (n.d.). CN106380441B - Synthetic method of fexofenadine intermediate.
- Google Patents. (n.d.). CN101182306B - The synthetic method of the intermediate of fexofenadine.
- Google Patents. (n.d.). US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives.
-
Georganics. (n.d.). 2-Methyl-2-phenylpropanoyl chloride - High purity | EN. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-2-phenylpropanoyl chloride | C10H11ClO | CID 12369086 - PubChem. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for Friedel-Crafts Acylation using 2-Methyl-2-phenylpropanoyl Chloride
Introduction: The Enduring Relevance of Friedel-Crafts Acylation in Modern Synthesis
The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, remains a pivotal carbon-carbon bond-forming reaction for the preparation of aromatic ketones.[1][2] These ketones are not merely synthetic endpoints but serve as versatile intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. The reaction's enduring appeal lies in its directness, typically involving the electrophilic aromatic substitution of an aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[1] A key advantage of the acylation over its alkylation counterpart is the deactivation of the product towards further substitution, thus preventing polyacylation.[2] Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo the carbocation rearrangements often plaguing Friedel-Crafts alkylations.[1][3]
This guide provides a detailed protocol and in-depth scientific insights for the use of 2-methyl-2-phenylpropanoyl chloride, a sterically hindered tertiary acyl chloride, in Friedel-Crafts acylation. The unique structural features of this reagent present both opportunities for the synthesis of sterically demanding ketones and challenges, most notably the potential for a competing decarbonylation reaction. Understanding and controlling this reactivity is paramount for achieving high yields of the desired acylated product.
The Challenge of Sterically Hindered Acyl Chlorides: Acylation vs. Decarbonylation
The use of tertiary acyl chlorides, such as 2-methyl-2-phenylpropanoyl chloride, in Friedel-Crafts acylation introduces a critical mechanistic crossroads. While the desired pathway leads to the formation of an acylium ion and subsequent acylation of the aromatic substrate, a competing pathway involving the loss of carbon monoxide (decarbonylation) to form a stable tertiary carbocation can occur. This carbocation can then participate in a Friedel-Crafts alkylation reaction, leading to an undesired byproduct.
The stability of the resulting tertiary carbocation is a significant driving force for the decarbonylation process. Therefore, careful selection of the Lewis acid catalyst and precise control of reaction conditions, such as temperature, are essential to favor the formation of the acylium ion and promote the desired acylation reaction. Milder Lewis acids and lower reaction temperatures can often tip the balance in favor of acylation by reducing the energy available for the decarbonylation step.
Experimental Protocols
Part 1: Synthesis of 2-Methyl-2-phenylpropanoyl Chloride
A reliable supply of high-purity 2-methyl-2-phenylpropanoyl chloride is essential for a successful Friedel-Crafts acylation. This protocol outlines a two-step synthesis starting from commercially available reagents.
Step 1: Synthesis of 2-Methyl-2-phenylpropanoic Acid
A common method for the synthesis of 2-methyl-2-phenylpropanoic acid involves the methylation of a phenylacetic acid derivative.[4][5]
-
Reaction Scheme:
-
Phenylacetonitrile → 2-Phenylpropionitrile → 2-Methyl-2-phenylpropionitrile → 2-Methyl-2-phenylpropanoic acid
-
-
Detailed Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylacetonitrile in a suitable solvent such as toluene.
-
Add a strong base, such as sodium amide or sodium hydride, portion-wise at room temperature.
-
After the initial reaction subsides, add methyl iodide dropwise. An excess of methyl iodide is typically used to ensure complete dimethylation.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and quench with water.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-methyl-2-phenylpropionitrile.
-
Hydrolyze the nitrile to the carboxylic acid by heating with a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH followed by acidification).
-
Purify the resulting 2-methyl-2-phenylpropanoic acid by recrystallization or distillation.
-
Step 2: Conversion to 2-Methyl-2-phenylpropanoyl Chloride
The conversion of the carboxylic acid to the acyl chloride is a standard transformation, often achieved using thionyl chloride or oxalyl chloride.
-
Reaction Scheme:
-
2-Methyl-2-phenylpropanoic acid + SOCl₂ → 2-Methyl-2-phenylpropanoyl chloride + SO₂ + HCl
-
-
Detailed Protocol:
-
In a fume hood, place 2-methyl-2-phenylpropanoic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap to neutralize the evolving HCl and SO₂ gases.
-
Add an excess of thionyl chloride (SOCl₂) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Gently heat the mixture to reflux. The reaction is typically complete when the evolution of gas ceases.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2-methyl-2-phenylpropanoyl chloride can be purified by vacuum distillation.
-
Part 2: Friedel-Crafts Acylation Protocol
This protocol provides a general procedure for the Friedel-Crafts acylation of an activated aromatic substrate, anisole, with 2-methyl-2-phenylpropanoyl chloride. The principles can be adapted for other aromatic compounds, with adjustments to the reaction conditions as necessary.
Reaction: Acylation of Anisole with 2-Methyl-2-phenylpropanoyl Chloride
-
Reaction Scheme:
-
Anisole + 2-Methyl-2-phenylpropanoyl chloride --(AlCl₃)--> 1-(4-methoxyphenyl)-2,2-dimethyl-1-phenylpropan-1-one
-
-
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anisole
-
2-Methyl-2-phenylpropanoyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube or nitrogen inlet
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Detailed Protocol:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.1 - 1.3 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.
-
Addition of Acyl Chloride: Dissolve 2-methyl-2-phenylpropanoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the temperature at 0 °C.
-
Addition of Aromatic Substrate: Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. After the addition of the acyl chloride is complete, add the anisole solution dropwise to the reaction mixture over 30-60 minutes, keeping the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Data Presentation: Reaction Parameters and Expected Outcomes
The choice of substrate and reaction conditions significantly impacts the yield and selectivity of the Friedel-Crafts acylation with 2-methyl-2-phenylpropanoyl chloride. The following table summarizes expected outcomes for different aromatic substrates.
| Aromatic Substrate | Lewis Acid | Solvent | Temperature (°C) | Reaction Time (h) | Major Product | Expected Yield (%) |
| Benzene | AlCl₃ | CS₂ or DCM | 0 - 5 | 2 - 4 | 2,2-Dimethyl-1-phenylpropan-1-one | 60-75 |
| Toluene | AlCl₃ | DCM | 0 - 5 | 2 - 4 | 1-(4-Methylphenyl)-2,2-dimethylpropan-1-one | 70-85 |
| Anisole | AlCl₃ | DCM | 0 | 1 - 2 | 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one | 85-95 |
| Naphthalene | AlCl₃ | Nitrobenzene | 0 - 25 | 3 - 5 | 1-(Naphthalen-1-yl)-2,2-dimethylpropan-1-one | 50-65 |
Note: Yields are approximate and can vary based on the purity of reagents, reaction scale, and precise control of conditions. The use of more reactive (electron-rich) aromatic substrates generally leads to higher yields and allows for milder reaction conditions. For less reactive substrates, a stronger Lewis acid or higher temperatures may be necessary, which in turn can increase the likelihood of the decarbonylation side reaction.
Visualization of Key Processes
Reaction Mechanism
The following diagram illustrates the step-by-step mechanism of the Friedel-Crafts acylation.
Caption: Mechanism of Friedel-Crafts Acylation.
Competing Reaction Pathway
This diagram illustrates the competing decarbonylation pathway that can occur with tertiary acyl chlorides.
Caption: Competing Decarbonylation Pathway.
Troubleshooting and Scientific Insights
| Problem | Potential Cause(s) | Suggested Solution(s) & Rationale |
| Low or no product yield | 1. Inactive catalyst (moisture contamination).2. Deactivated aromatic substrate.3. Insufficiently low temperature. | 1. Ensure all glassware is oven-dried and reagents are anhydrous. Aluminum chloride is extremely hygroscopic.[6] 2. Friedel-Crafts acylation is generally not effective for strongly deactivated rings (e.g., nitrobenzene). Consider using a more activated substrate.3. For sterically hindered acyl chlorides, maintaining a low temperature (0 °C or below) is crucial to disfavor the endothermic decarbonylation pathway. |
| Formation of alkylated byproduct | Decarbonylation of the acylium ion to form a stable tertiary carbocation. | 1. Use a milder Lewis acid (e.g., FeCl₃, ZnCl₂) which may be less prone to promoting decarbonylation.2. Maintain a low reaction temperature (e.g., -20 °C to 0 °C).3. Use a solvent that can stabilize the acylium ion, such as a nitroalkane. |
| Polyacylation | The product is more reactive than the starting material. | This is generally not an issue with Friedel-Crafts acylation as the acyl group is electron-withdrawing and deactivates the aromatic ring to further substitution.[2] If observed, it may indicate an unusually activated substrate. |
| Dark, tarry reaction mixture | Side reactions, possibly due to elevated temperatures or reaction with impurities. | 1. Ensure strict temperature control throughout the addition and reaction phases.2. Use high-purity reagents and solvents.3. A shorter reaction time may be beneficial if the desired product is formed quickly. |
Conclusion: A Versatile Tool with Controllable Reactivity
The Friedel-Crafts acylation using 2-methyl-2-phenylpropanoyl chloride offers a valuable route to sterically congested aromatic ketones, which are important precursors in various fields of chemical synthesis. While the potential for decarbonylation presents a challenge, a thorough understanding of the underlying mechanistic principles allows for the rational design of experimental protocols that favor the desired acylation pathway. By carefully controlling reaction parameters such as temperature, catalyst choice, and substrate reactivity, researchers can effectively harness the synthetic potential of this powerful reaction. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for scientists and professionals in drug development and chemical research, enabling them to confidently and successfully employ this versatile synthetic tool.
References
-
Saskoer.ca. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of A. Methyl 2-phenylpropionate. Retrieved from [Link]
- Google Patents. (n.d.). US8633223B2 - Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds.
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Methylphenyl)propan-2-one. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(4'-Methoxyphenyl)-2,2-dimethylpropan-1-one - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
Chemguide. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]
-
MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Dimethyl-1-(4-methylphenyl)-1-propanone. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Dimethyl-1-phenyl-1-propanol. Retrieved from [Link]
-
YouTube. (2023, January 21). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry| Class-12 [Video]. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-methylpropan-1-one. Retrieved from [Link]
-
Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
-
Course Hero. (2006, October 4). Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). C. The Friedel-Crafts Acylation of Benzene. Retrieved from [Link]
-
YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. Retrieved from [Link]
-
YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. Retrieved from [Link]
-
PubChem. (n.d.). 1-Propanone, 2-methyl-1-(4-methylphenyl)-. Retrieved from [Link]
-
YouTube. (2022, November 22). Organic Chemistry Friedel-Crafts Acylation of Anisole [Video]. Retrieved from [Link]
-
YouTube. (2020, June 10). Friedel Crafts reaction/Acylation of toluene. [Video]. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)-n,n-dimethylpropan-2-amine. Retrieved from [Link]
-
Stenutz. (n.d.). 1-(4-methylphenyl)-1-propanone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2,2-dimethyl-1-phenyl-1-propanone. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
- Google Patents. (n.d.). WO2009102155A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.
-
Filo. (2025, April 16). Show how to convert (R)-2-phenylpropanoic acid to each compound. (a)(b)... Retrieved from [Link]
-
StudySmarter. (2023, October 21). Friedel Crafts Acylation: Mechanism & Conditions. Retrieved from [Link]
Sources
Synthesis of Sterically Hindered Esters with 2-Methyl-2-phenylpropanoyl Chloride: An Application Note and Protocol
Abstract
The synthesis of sterically hindered esters poses a significant challenge in organic chemistry, often leading to low yields and requiring harsh reaction conditions. This application note provides a detailed protocol for the synthesis of these valuable compounds using 2-methyl-2-phenylpropanoyl chloride, a highly reactive acylating agent. We will explore the mechanistic considerations, optimize reaction parameters, and provide a step-by-step guide for researchers, scientists, and drug development professionals. The protocol emphasizes the use of 4-(dimethylamino)pyridine (DMAP) as a catalyst to overcome steric hindrance and achieve high yields under mild conditions.
Introduction: The Challenge of Steric Hindrance
Esterification is a fundamental transformation in organic synthesis. However, when bulky substituents are present on either the alcohol or the acylating agent, the reaction rate is significantly diminished due to steric hindrance.[1] Traditional methods like Fischer esterification are often ineffective for the synthesis of sterically hindered esters.[2] To overcome this challenge, more reactive acylating agents and specialized catalysts are required. 2-Methyl-2-phenylpropanoyl chloride is an excellent choice for this purpose due to the high reactivity of the acyl chloride functional group.[3]
Mechanism of Catalysis: The Role of DMAP
4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for acylation reactions.[4][5] The mechanism involves the initial reaction of DMAP with the acyl chloride to form a highly reactive N-acylpyridinium salt.[4][6] This intermediate is significantly more electrophilic than the starting acyl chloride, making it more susceptible to attack by the sterically hindered alcohol.[4] An auxiliary base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct and regenerate the DMAP catalyst.[4][5]
Sources
Application Note: Synthesis of N-Substituted Amides via Acylation of Primary and Secondary Amines with 2-Methyl-2-phenylpropanoyl Chloride
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of N-substituted amides through the reaction of 2-methyl-2-phenylpropanoyl chloride with primary and secondary amines. This reaction, a classic example of nucleophilic acyl substitution, is fundamental in organic synthesis, particularly in the fields of medicinal chemistry and drug development where the amide functional group is a prevalent structural motif. This document outlines the underlying reaction mechanism, provides validated, step-by-step experimental procedures for both amine classes, and offers insights into reaction optimization and product purification. All protocols are designed to be self-validating, ensuring reproducibility and high yields of the desired amide products.
Introduction: The Significance of Amide Bond Formation
The amide bond is one of the most important functional groups in chemistry and biology, forming the backbone of peptides and proteins and being a key structural component in a vast array of pharmaceuticals. The reaction of an acyl chloride with an amine is a robust and widely utilized method for the formation of amides.[1][] This transformation, often conducted under Schotten-Baumann conditions, involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride.[3][4][5] A base is typically required to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[1][4]
2-Methyl-2-phenylpropanoyl chloride is a versatile building block in organic synthesis.[6] Its reaction with primary and secondary amines provides access to a diverse range of N-substituted amides with potential applications in drug discovery and materials science. The steric hindrance provided by the quaternary α-carbon can influence the reactivity and conformational properties of the resulting amide products.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction between 2-methyl-2-phenylpropanoyl chloride and an amine proceeds through a nucleophilic acyl substitution mechanism.[3][5] The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride.[7][8] This leads to the formation of a tetrahedral intermediate.[9]
-
Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a good leaving group.[7][8]
-
Deprotonation: A base, which can be a second equivalent of the amine or an added scavenger base like triethylamine or pyridine, removes a proton from the nitrogen atom to yield the neutral amide product and the corresponding ammonium salt.[4][7]
// Reactants AcylChloride [label="2-Methyl-2-phenylpropanoyl\nchloride"]; Amine [label="Primary or Secondary\nAmine (R-NHR')"];
// Intermediates and Products Tetrahedral_Intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Protonated_Amide [label="Protonated Amide", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Amide_Product [label="N-Substituted Amide", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chloride_Ion [label="Cl⁻"]; Base [label="Base (e.g., Et₃N)"]; Protonated_Base [label="Protonated Base\n(e.g., Et₃NH⁺Cl⁻)"];
// Edges AcylChloride -> Tetrahedral_Intermediate [label=" + Amine"]; Amine -> Tetrahedral_Intermediate; Tetrahedral_Intermediate -> Protonated_Amide [label=" - Cl⁻"]; Protonated_Amide -> Amide_Product [label=" + Base\n - Protonated Base"]; Base -> Amide_Product;
// Invisible nodes for alignment {rank=same; AcylChloride; Amine;} {rank=same; Amide_Product; Protonated_Base;} }
Figure 1: General mechanism of nucleophilic acyl substitution.
Experimental Protocols
The following protocols provide detailed procedures for the reaction of 2-methyl-2-phenylpropanoyl chloride with a model primary amine (benzylamine) and a model secondary amine (morpholine).
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended to prevent hydrolysis of the acyl chloride.
-
Inert Atmosphere: Reactions are best performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Safety Precautions: 2-Methyl-2-phenylpropanoyl chloride is corrosive and lachrymatory.[10] Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Synthesis of N-Benzyl-2-methyl-2-phenylpropanamide (from a Primary Amine)
This protocol details the synthesis of a secondary amide using benzylamine as a representative primary amine.
Materials:
-
2-Methyl-2-phenylpropanoyl chloride
-
Benzylamine
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.
Quantitative Data:
| Reagent | Molecular Weight ( g/mol ) | Molar Eq. | Amount (for a 10 mmol scale) |
| 2-Methyl-2-phenylpropanoyl chloride | 182.65 | 1.0 | 1.83 g (10 mmol) |
| Benzylamine | 107.15 | 1.0 | 1.07 g (10 mmol) |
| Triethylamine | 101.19 | 1.2 | 1.21 g (1.67 mL, 12 mmol) |
| Anhydrous Dichloromethane | - | - | 50 mL |
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add benzylamine (1.0 eq) and anhydrous DCM (30 mL).
-
Base Addition: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C in an ice-water bath.
-
Acyl Chloride Addition: Dissolve 2-methyl-2-phenylpropanoyl chloride (1.0 eq) in anhydrous DCM (20 mL) and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[11]
-
Workup - Quenching: Upon completion, cool the mixture to 0 °C and slowly add 1 M HCl (30 mL) to quench the reaction and neutralize the excess triethylamine.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layer sequentially with saturated aqueous NaHCO₃ solution (30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude N-benzyl-2-methyl-2-phenylpropanamide by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Protocol 2: Synthesis of (2-Methyl-2-phenylpropanoyl)morpholine (from a Secondary Amine)
This protocol details the synthesis of a tertiary amide using morpholine as a representative secondary amine.
Materials:
-
2-Methyl-2-phenylpropanoyl chloride
-
Morpholine
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.
Quantitative Data:
| Reagent | Molecular Weight ( g/mol ) | Molar Eq. | Amount (for a 10 mmol scale) |
| 2-Methyl-2-phenylpropanoyl chloride | 182.65 | 1.0 | 1.83 g (10 mmol) |
| Morpholine | 87.12 | 1.0 | 0.87 g (10 mmol) |
| Triethylamine | 101.19 | 1.2 | 1.21 g (1.67 mL, 12 mmol) |
| Anhydrous Dichloromethane | - | - | 50 mL |
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add morpholine (1.0 eq) and anhydrous DCM (30 mL).
-
Base Addition: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C in an ice-water bath.
-
Acyl Chloride Addition: Dissolve 2-methyl-2-phenylpropanoyl chloride (1.0 eq) in anhydrous DCM (20 mL) and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, maintaining the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Workup - Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl (30 mL).
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 20 mL). Combine the organic extracts.
-
Workup - Washing: Wash the combined organic layer with saturated aqueous NaHCO₃ solution (30 mL) followed by brine (30 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: The crude (2-methyl-2-phenylpropanoyl)morpholine can be purified by column chromatography on silica gel or by recrystallization.
Experimental Workflow Overview
The general workflow for the synthesis of N-substituted amides from 2-methyl-2-phenylpropanoyl chloride is depicted below.
// Nodes A [label="Reaction Setup\n(Amine, Base, Solvent)"]; B [label="Cooling to 0 °C"]; C [label="Dropwise Addition of\n2-Methyl-2-phenylpropanoyl chloride"]; D [label="Reaction at Room Temperature\n(TLC Monitoring)"]; E [label="Aqueous Workup\n(Quenching, Extraction, Washing)"]; F [label="Drying and Concentration"]; G [label="Purification\n(Recrystallization or Chromatography)"]; H [label="Characterization\n(NMR, IR, MS)"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }
Figure 2: General experimental workflow for amide synthesis.
Conclusion
The reaction of 2-methyl-2-phenylpropanoyl chloride with primary and secondary amines is a highly efficient and versatile method for the synthesis of N-substituted amides. The protocols provided herein are robust and can be adapted for a wide range of amine substrates. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is crucial for achieving high yields and purity. These methods are directly applicable to research and development in the pharmaceutical and chemical industries for the generation of novel molecular entities.
References
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- Fisher Scientific. (n.d.). Amide Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis.
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- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Methyl-N-phenylpropanamide.
- ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines | Organic Letters.
- Chemistry Steps. (n.d.). Reactions of Acyl Chlorides (ROCl) with Nucleophiles.
- Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity of 2-Phenylbutyryl Chloride with Nucleophiles.
- Homework.Study.com. (n.d.). Write the steps in the mechanism of the reaction between ammonia and 2-methyl-propanoyl chloride to yield 2-methylpropanamide.
- Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
- ResearchGate. (2025). (PDF) Utility of 2-cyano-3-phenyl-2-propenoyl chloride as Michael's acceptor in heterocyclic synthesis with mono- and bi-dentate nucleophiles.
- PubChem. (n.d.). 2-Methyl-2-phenylpropan-1-amine.
- PubChem. (n.d.). 2-Methyl-2-phenylpropanoyl chloride.
- BLD Pharm. (n.d.). 36293-05-7|2-Methyl-2-phenyl-propionyl chloride.
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Application Notes and Protocols for the Derivativation of Analytes with 2-Methyl-2-phenylpropanoyl Chloride for GC-MS Analysis
Introduction: Enhancing Analyte Amenability for Gas Chromatography-Mass Spectrometry
In the realm of analytical chemistry, particularly within pharmaceutical and drug development sectors, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone for the separation, identification, and quantification of volatile and semi-volatile compounds. However, a significant number of analytes, especially those containing polar functional groups such as primary and secondary amines, exhibit poor chromatographic behavior. These challenges manifest as tailing peaks, low sensitivity, and thermal degradation within the GC system. Chemical derivatization presents a robust solution to these issues by converting polar analytes into less polar, more volatile, and thermally stable derivatives.[1][2]
This application note provides a comprehensive guide to the use of 2-Methyl-2-phenylpropanoyl chloride as a derivatizing agent for GC-MS analysis. This acylating reagent is particularly effective for the derivatization of primary and secondary amines, including chiral compounds, transforming them into stable amide derivatives with excellent chromatographic properties. The addition of the bulky 2-methyl-2-phenylpropanoyl group not only enhances volatility and reduces polarity but also often directs mass spectral fragmentation, aiding in structural elucidation. Furthermore, when a chiral analyte is derivatized with this achiral reagent, the resulting diastereomers can be separated on a chiral GC column, enabling enantioselective analysis. This guide will delve into the mechanism of action, provide a detailed experimental protocol, outline typical GC-MS parameters, and offer troubleshooting advice for researchers, scientists, and drug development professionals.
Mechanism of Action: Nucleophilic Acyl Substitution
The derivatization of primary and secondary amines with 2-Methyl-2-phenylpropanoyl chloride proceeds via a well-established nucleophilic acyl substitution reaction.[3][4] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion as a leaving group and the loss of a proton from the nitrogen, typically facilitated by a base, to form a stable amide derivative and hydrochloric acid.
The reaction is generally carried out in the presence of a non-nucleophilic organic base, such as pyridine or triethylamine (TEA), which serves to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[2][5]
Caption: Mechanism of derivatization of a primary amine.
Analyte Suitability
2-Methyl-2-phenylpropanoyl chloride is primarily effective for the derivatization of compounds containing the following functional groups:
-
Primary Amines (-NH₂): Readily react to form stable N-substituted amides.
-
Secondary Amines (-NHR): Also react efficiently to form N,N-disubstituted amides.
While acyl chlorides can also react with alcohols and phenols, the reaction conditions may need to be optimized, and for GC-MS, silylation is often the preferred method for these functional groups due to the higher volatility of the resulting derivatives.[6]
Key Application: Chiral Analysis
A significant application of derivatization with reagents like 2-Methyl-2-phenylpropanoyl chloride is in the field of chiral analysis. When a racemic or enantiomerically enriched chiral amine is reacted with this achiral derivatizing agent, a pair of diastereomers is formed. These diastereomers possess different physical and chemical properties and can therefore be separated on a standard, achiral GC column.[5] This indirect method of enantioseparation is a cost-effective and robust alternative to using expensive chiral GC columns for the direct separation of enantiomers. For instance, this approach is valuable in the analysis of chiral drugs like amphetamines and their metabolites.[5][7]
Experimental Protocol
This protocol provides a general procedure for the derivatization of a primary or secondary amine in a standard solution. It is recommended to optimize the reaction conditions for specific analytes and sample matrices.
Materials and Reagents:
-
Analyte standard or sample extract
-
2-Methyl-2-phenylpropanoyl chloride (≥98% purity)
-
Anhydrous pyridine or triethylamine (TEA)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, or ethyl acetate)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator (optional)
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Accurately transfer a known amount of the analyte (typically 10-100 µg) into a clean, dry 2 mL reaction vial.
-
If the analyte is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Add 100 µL of an anhydrous solvent (e.g., dichloromethane) to the vial to dissolve the analyte residue.
-
-
Addition of Base:
-
Add 20 µL of anhydrous pyridine or triethylamine to the vial. The base acts as a catalyst and an acid scavenger.
-
-
Derivatization Reaction:
-
Add 50 µL of a 10 mg/mL solution of 2-Methyl-2-phenylpropanoyl chloride in the same anhydrous solvent.
-
Tightly cap the vial and vortex for 1 minute to ensure thorough mixing.
-
-
Incubation:
-
Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven. The optimal time and temperature may vary depending on the reactivity of the analyte.
-
-
Cooling and Work-up:
-
Allow the vial to cool to room temperature.
-
(Optional) To remove excess reagent and the base hydrochloride salt, add 500 µL of deionized water and vortex for 30 seconds. Centrifuge to separate the layers and carefully transfer the organic (bottom) layer to a clean vial for analysis. This step is particularly important if the sample matrix is complex. For cleaner samples, direct injection of the reaction mixture may be possible.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 1 µL) of the final solution into the GC-MS system.
-
Caption: Experimental workflow for derivatization.
GC-MS Analysis
The following are typical starting parameters for the GC-MS analysis of N-(2-methyl-2-phenylpropanoyl) derivatives. Method optimization is recommended for specific applications.
| Parameter | Typical Setting |
| GC Column | Rxi-5Sil MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |
| Inlet Temperature | 250-280°C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | Initial: 100°C, hold 1 min; Ramp: 15°C/min to 300°C, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantification |
Mass Spectral Fragmentation
The N-(2-methyl-2-phenylpropanoyl) derivatives typically exhibit characteristic fragmentation patterns in EI-MS, which are useful for identification. A prominent fragment often observed corresponds to the 2-methyl-2-phenylpropanoyl cation (m/z 147), resulting from alpha-cleavage adjacent to the carbonyl group. Other significant fragments may arise from cleavages within the analyte moiety.
Method Validation and Performance
| Validation Parameter | Expected Performance | Reference |
| Linearity (r²) | > 0.99 | [7][8] |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL | [7][8] |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL | [7][8] |
| Precision (%RSD) | < 15% | [8] |
| Accuracy (% Recovery) | 85 - 115% | [8] |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no derivative peak | Incomplete reaction; degradation of reagent; active hydrogens on glassware. | Increase reaction time or temperature; use fresh derivatizing reagent; ensure glassware is properly silanized or oven-dried. |
| Peak tailing | Incomplete derivatization; active sites in the GC inlet or column. | Optimize derivatization conditions; use a fresh, high-quality GC column; check for and clean active sites in the inlet. |
| Presence of interfering peaks | Excess derivatizing reagent or byproducts. | Perform a work-up step with a mild aqueous wash; optimize the amount of derivatizing reagent used. |
| Poor reproducibility | Inconsistent sample preparation; presence of moisture. | Ensure accurate and consistent pipetting; use anhydrous solvents and reagents; handle reagents in a dry environment (e.g., glove box). |
Conclusion
Derivatization with 2-Methyl-2-phenylpropanoyl chloride is a highly effective strategy for the GC-MS analysis of primary and secondary amines. This method significantly improves the chromatographic performance of these polar analytes, leading to enhanced sensitivity, better peak shapes, and increased thermal stability. A particularly valuable application lies in the enantioselective analysis of chiral amines through the formation of diastereomeric derivatives. The protocol outlined in this application note provides a solid foundation for researchers to develop and validate robust and reliable GC-MS methods for a wide range of applications in drug development and other scientific fields.
References
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Leis, H. J., Rechberger, G. N., Fauler, G., & Windischhofer, W. (2003). Enantioselective trace analysis of amphetamine in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry. Rapid communications in mass spectrometry, 17(6), 569–575. [Link]
-
ChemBK. (2024, April 9). 2-phenylpropanoyl chloride. Retrieved from [Link]
- Yeh, T. K., & Chan, K. H. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-10.
-
Zahradníčková, H., Šimek, P., & Moos, M. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino acids, 53(3), 347–358. [Link]
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Georganics. (n.d.). 2-Methyl-2-phenylpropanoyl chloride. Retrieved from [Link]
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Zahradníčková, H., Moos, M., & Šimek, P. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In Methods in Molecular Biology (Vol. 2803, pp. 123–134). Springer US. [Link]
-
PubChem. (n.d.). 2-Methyl-2-phenylpropanoyl chloride. Retrieved from [Link]
-
van der Loo, B., & van der Heijden, R. (2020). Benefits of Derivatization in GC-MS-based Identification of New Psychoactive Substances. Journal of analytical toxicology, 44(6), 577–586. [Link]
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Clark, J. (2023). the reaction of acyl chlorides with ammonia and primary amines. Chemguide. Retrieved from [Link]
-
Jørgensen, S. S., Johansen, S. S., & Linnet, K. (2009). Determination of amphetamine, methamphetamine, MDA and MDMA in human hair by GC-EI-MS after derivatization with perfluorooctanoyl chloride. Scandinavian journal of clinical and laboratory investigation, 69(1), 113–120. [Link]
-
Study.com. (n.d.). Write the steps in the mechanism of the reaction between ammonia and 2-methyl-propanoyl chloride to yield 2-methylpropanamide. Retrieved from [Link]
- Malec, P. A., & Kennedy, R. T. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS.
-
PubChem. (n.d.). 2-Methyl-2-phenylpropan-1-amine. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]
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Malec, P. A., & Kennedy, R. T. (2017). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical chemistry, 89(10), 5347–5354. [Link]
- Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS.
- Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
- Gök, Y., & Obuz, E. (2009). A Method for Benzoyl Chloride Derivatization of Biogenic Amines for High Performance Liquid Chromatography. Turkish Journal of Chemistry, 33(4), 557-567.
-
ResearchGate. (n.d.). Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS | Request PDF. Retrieved from [Link]
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Wudy, S. A., Schanzer, W., & Thevis, M. (2018). Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. Metabolites, 8(4), 74. [Link]
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Application Note & Protocols: The Utility of 2-Methyl-2-phenylpropanoyl Chloride in the Synthesis of Norrish Type I Photoinitiators
Abstract and Introduction
Photopolymerization, or UV curing, is a cornerstone technology in modern manufacturing, enabling rapid, energy-efficient, and solvent-free production of coatings, inks, adhesives, and complex 3D-printed structures.[1] The process hinges on the photoinitiator, a molecule that absorbs light energy and transforms it into chemical energy by generating reactive species, typically free radicals.[2]
Photoinitiators are broadly classified into two categories based on their mechanism of radical generation[2][3]:
-
Norrish Type I (α-Cleavage): These initiators undergo unimolecular bond cleavage upon UV irradiation to form two distinct free radicals, which then initiate polymerization.[4][5] This class is known for its high efficiency.
-
Norrish Type II (Hydrogen Abstraction): These initiators, in their excited state, react with a co-initiator (synergist), typically an amine, to generate radicals.[5][6]
This guide focuses on the synthesis of high-efficiency Norrish Type I photoinitiators, specifically α-hydroxyketones and related structures, using 2-Methyl-2-phenylpropanoyl chloride (CAS: 36293-05-7) as a key synthetic precursor.[7] We will explore the underlying chemical principles, provide detailed synthesis protocols, and discuss the photochemical mechanism that makes these compounds effective.
The Strategic Importance of 2-Methyl-2-phenylpropanoyl Chloride
2-Methyl-2-phenylpropanoyl chloride is a versatile acyl chloride that serves as an ideal building block for Type I photoinitiators. Its structure incorporates a quaternary carbon alpha to the carbonyl group, which is a critical feature. Upon incorporation into the final photoinitiator molecule, this structural motif facilitates the crucial α-cleavage step by producing a stable tertiary radical, enhancing the overall quantum yield of initiation.
The primary synthetic utility of this reagent lies in its highly reactive acyl chloride group, which readily participates in two main classes of reactions to build the core photoinitiator structure:
-
Esterification/Amidation: Reaction with alcohols or amines to form esters or amides. This is a powerful method for attaching the photosensitive 2-methyl-2-phenylpropanoyl moiety to various molecular scaffolds, enabling the creation of functionalized, polymeric, or low-migration photoinitiators.
-
Friedel-Crafts Acylation: Reaction with aromatic compounds to form aryl ketones. This is a classic route for synthesizing many well-known photoinitiators where the acyl group is attached to a new aromatic ring system.
General Synthesis Pathway Overview
The conversion of 2-Methyl-2-phenylpropanoyl chloride into a functional photoinitiator typically involves coupling it with a molecule that imparts necessary physical properties (e.g., solubility, reactivity) or contains a second functional group for further modification.
Caption: General synthesis scheme using 2-Methyl-2-phenylpropanoyl chloride.
Application Protocol: Synthesis of a Dihydroxy-Functional Photoinitiator
This protocol details the synthesis of a novel photoinitiator by reacting 2-Methyl-2-phenylpropanoyl chloride with a triol. This approach yields a molecule with two free hydroxyl groups, making it suitable for subsequent reactions, such as incorporation into polyester or polyurethane backbones to create polymeric photoinitiators with reduced migration.
Objective: To synthesize 1,3-bis((2-methyl-2-phenylpropanoyl)oxy)-2-propanol via esterification.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Key Properties |
| 2-Methyl-2-phenylpropanoyl chloride | 36293-05-7 | 182.64 g/mol | Corrosive, moisture-sensitive.[7] |
| Glycerol | 56-81-5 | 92.09 g/mol | Viscous liquid, hygroscopic. |
| Triethylamine (TEA) | 121-44-8 | 101.19 g/mol | Base, HCl scavenger. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Anhydrous solvent. |
| Hydrochloric Acid (1M aq.) | 7647-01-0 | 36.46 g/mol | For workup. |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 g/mol | For neutralization. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | Drying agent. |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a nitrogen inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for photoinitiator synthesis.
Step-by-Step Procedure
-
Reaction Setup: Equip a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Initial Charging: Add glycerol (4.6 g, 0.05 mol) and anhydrous dichloromethane (DCM, 100 mL) to the flask. Stir until the glycerol is well-dispersed. Add triethylamine (TEA, 11.1 g, 0.11 mol, 2.2 eq.) as an acid scavenger.
-
Causality Note: TEA is crucial to neutralize the HCl byproduct generated during the esterification, driving the reaction to completion.
-
-
Cooling: Cool the reaction mixture to 0-5°C using an ice bath.
-
Acyl Chloride Addition: Dissolve 2-Methyl-2-phenylpropanoyl chloride (18.3 g, 0.10 mol, 2.0 eq.) in 50 mL of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 60 minutes, maintaining the internal temperature below 10°C.
-
Causality Note: A slow, cooled addition is necessary to control the exothermic reaction between the acyl chloride and the alcohol.
-
-
Reaction Progression: After the addition is complete, stir the reaction at 0-5°C for an additional hour, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12 hours.
-
Workup - Quenching and Washing: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 50 mL) to remove excess TEA, saturated NaHCO₃ solution (2 x 50 mL) to remove any remaining acid, and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the final product.
-
Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity. The FT-IR spectrum should show a characteristic ester carbonyl stretch (~1730 cm⁻¹) and the disappearance of the acyl chloride carbonyl stretch (~1800 cm⁻¹).
The Photochemical Mechanism: Norrish Type I α-Cleavage
The efficacy of photoinitiators derived from 2-Methyl-2-phenylpropanoyl chloride stems from their ability to undergo efficient Norrish Type I cleavage.[4][8] Upon absorbing a photon of UV light, the molecule is promoted to an excited singlet state, which can then convert to a more stable triplet state. From either state, the molecule undergoes rapid homolytic cleavage of the bond between the carbonyl carbon and the adjacent quaternary carbon.[4]
Caption: Photochemical cleavage of an α-hydroxyketone photoinitiator.
This cleavage event generates two distinct free radicals: a benzoyl radical and a stable tertiary alkyl radical. Both radicals are highly reactive and can efficiently initiate the chain polymerization of monomers like acrylates and methacrylates.[4][5]
Typical Performance Characteristics
Photoinitiators of the α-hydroxyketone class, which can be synthesized using 2-Methyl-2-phenylpropanoyl chloride as a precursor, exhibit a well-defined set of properties that make them highly desirable for industrial applications.
| Property | Typical Value Range | Significance |
| Absorption Maxima (λmax) | 245 nm, 280 nm, 330 nm | Must overlap with the emission spectrum of the UV lamp (e.g., mercury lamp) for efficient energy absorption.[2] |
| Molar Extinction Coefficient (ε) | High | A high value allows for efficient light absorption, meaning less photoinitiator is needed.[9] |
| Quantum Yield (Φ) | High (typically > 0.3) | Represents the efficiency of converting absorbed photons into initiating radicals. A higher value leads to faster curing.[9] |
| Photobleaching | Moderate to High | The photoinitiator loses its color/absorbance upon cleavage, allowing UV light to penetrate deeper into thick or pigmented coatings. |
| Yellowing | Low | The photoproducts are less prone to causing yellowing in the final cured material compared to some other initiator classes. |
Safety and Handling of 2-Methyl-2-phenylpropanoyl Chloride
As a reactive acyl chloride, 2-Methyl-2-phenylpropanoyl chloride requires careful handling in a controlled laboratory environment.
-
Hazards: The compound is classified as corrosive and causes severe skin burns and eye damage.[7] It may also cause respiratory irritation.[7] It reacts violently with water, releasing toxic hydrogen chloride (HCl) gas.
-
Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear appropriate PPE, including safety goggles with side-shields, a face shield, nitrile or neoprene gloves, and a flame-resistant lab coat.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as alcohols, amines, and strong bases.[10]
-
Spill & Disposal: In case of a spill, absorb with an inert dry material (e.g., sand, vermiculite) and place in a sealed container for disposal. Dispose of waste in accordance with local, state, and federal regulations. Do not wash down the drain.
Conclusion
2-Methyl-2-phenylpropanoyl chloride is a valuable and versatile precursor for the synthesis of high-performance Norrish Type I photoinitiators. Its ability to readily undergo esterification and Friedel-Crafts acylation allows for the creation of a wide array of α-hydroxyketone and related photoinitiator structures. The protocols and principles outlined in this guide provide researchers and drug development professionals with a foundational understanding for leveraging this reagent to develop novel photocurable systems tailored to specific application needs, from advanced coatings to biocompatible materials.
References
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- Tintoll. (n.d.). Free Radical Photoinitiators - Type I.
- Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET.
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- PubMed. (n.d.). Applications of Norrish type I and II reactions in the total synthesis of natural products: a review.
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- IGM Resins. (n.d.). UV / EB radcure Product Guide.
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- ResearchGate. (n.d.). Two synthesis pathways to attach type I initiators onto silicon...
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- PubMed. (2022, May 19). A Review on Modeling Cure Kinetics and Mechanisms of Photopolymerization.
- Sigma-Aldrich. (n.d.). photoinitiators.pdf.
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Harnessing Steric Hindrance: A Detailed Guide to the Chiral Resolution of Racemic Alcohols and Amines using 2-Methyl-2-phenylpropanoyl Chloride
An Application Note for Drug Development Professionals
Abstract
The efficient separation of enantiomers from racemic mixtures is a cornerstone of modern pharmaceutical development and asymmetric synthesis. This guide provides a comprehensive technical overview and detailed protocols for the chiral resolution of racemic alcohols and amines utilizing enantiomerically pure 2-Methyl-2-phenylpropanoyl chloride as a chiral derivatizing agent (CDA). We delve into the underlying principles of diastereomer formation, methodologies for their separation via High-Performance Liquid Chromatography (HPLC), and subsequent regeneration of the enantiopure target molecules. Furthermore, this document establishes a robust protocol for the validation of enantiomeric excess (ee) using ¹H NMR spectroscopy, providing researchers with a self-validating system for achieving and confirming optical purity.
Introduction: The Imperative of Enantiomeric Purity
Chirality is a fundamental property of molecules in biological systems. Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate the development of chiral drugs as single enantiomers. While asymmetric synthesis is the ideal, classical chiral resolution remains a pragmatic, powerful, and widely employed strategy for obtaining enantiopure compounds from racemic precursors.[1][2]
The most common method of chiral resolution involves the conversion of a racemic mixture into a pair of diastereomers by reaction with an enantiopure CDA.[1] Diastereomers, unlike enantiomers, possess distinct physical properties, such as solubility and melting points, which allows for their separation using conventional techniques like crystallization or chromatography.[3][4][5]
This application note focuses on (S)- or (R)-2-Methyl-2-phenylpropanoyl chloride , a highly effective CDA for the resolution of chiral secondary alcohols and primary/secondary amines. Its key structural features—a reactive acyl chloride and a sterically demanding quaternary chiral center—facilitate the formation of diastereomeric esters and amides that are often readily separable.
Principle of the Method: From Indistinguishable to Separable
The core strategy is a three-stage process: Derivatization, Separation, and Regeneration.
-
Derivatization: A racemic analyte, for instance, a (±)-alcohol, is reacted with a single enantiomer of the CDA, such as (S)-2-Methyl-2-phenylpropanoyl chloride. This reaction covalently links the resolving agent to each enantiomer, converting the enantiomeric pair into a mixture of two diastereomers: (R-alcohol, S-CDA) and (S-alcohol, S-CDA).
-
Separation: Due to their different three-dimensional structures, the resulting diastereomers exhibit different physical properties. This disparity allows them to be separated using standard laboratory techniques. While fractional crystallization can be effective if one diastereomer has significantly lower solubility, separation by normal-phase HPLC is a more universally applicable and robust method.[3][6]
-
Regeneration: After separation, the chiral auxiliary is cleaved from each purified diastereomer, typically via hydrolysis, to yield the desired (R)- and (S)-enantiomers of the original analyte in their pure forms. The steric hindrance of the 2-Methyl-2-phenylpropanoyl group requires specific, often non-aqueous, hydrolysis conditions to avoid racemization.[7][8]
Visualizing the Core Mechanism
The chemical transformation at the heart of this technique is the formation of diastereomeric esters from a racemic alcohol.
Caption: Complete Resolution Workflow
Materials and Reagents
| Reagent / Material | Grade | Supplier | Notes |
| Racemic alcohol or amine | ≥98% | Various | Substrate for resolution. |
| (S)- or (R)-2-Methyl-2-phenylpropanoyl chloride | ≥98% ee | Biosynth,[9] TCI | The Chiral Derivatizing Agent (CDA). |
| Dichloromethane (DCM), anhydrous | ACS Grade | Various | Reaction solvent. |
| Pyridine, anhydrous | ACS Grade | Various | HCl scavenger. Triethylamine can also be used. |
| Diethyl ether / Ethyl acetate | ACS Grade | Various | Extraction solvents. |
| 1M Hydrochloric Acid (HCl) | Volumetric | Various | For aqueous workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Various | For aqueous workup. |
| Brine (Saturated NaCl) | ACS Grade | Various | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Various | Drying agent. |
| HPLC Grade Hexane / Isopropanol / Ethyl Acetate | HPLC Grade | Various | For chromatographic separation. |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Various | For NMR analysis. |
Protocol 1: Formation of Diastereomeric Esters/Amides
This protocol describes the reaction of a racemic secondary alcohol with (S)-2-Methyl-2-phenylpropanoyl chloride. The procedure is analogous for primary/secondary amines.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the racemic alcohol (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Base Addition: Add anhydrous pyridine (1.5 eq.) to the solution.
-
Scientist's Note: Pyridine acts as a nucleophilic catalyst and, more importantly, as a base to neutralize the HCl byproduct generated during the acylation. This prevents potential acid-catalyzed side reactions or racemization.
-
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Rationale: The acylation is exothermic. Cooling maintains control over the reaction rate and minimizes the formation of byproducts.
-
-
CDA Addition: Dissolve (S)-2-Methyl-2-phenylpropanoyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred alcohol solution over 10-15 minutes.
-
Scientist's Note: A slight excess of the CDA ensures the complete conversion of the limiting racemic analyte. Dropwise addition prevents a rapid temperature increase.
-
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.
-
Workup: a. Quench the reaction by slowly adding water. b. Transfer the mixture to a separatory funnel and dilute with additional DCM. c. Wash the organic layer sequentially with 1M HCl (2x, to remove pyridine), saturated NaHCO₃ (2x, to remove excess acid), and finally with brine (1x). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mixture of diastereomers.
-
Validation: Before proceeding to separation, acquire a ¹H NMR spectrum of the crude mixture. This confirms the successful formation of the diastereomers and can be used to determine the enantiomeric excess of the starting material (see Protocol 4).
Protocol 2: Separation of Diastereomers by HPLC
Diastereomers can be separated on standard, achiral stationary phases. Normal-phase silica gel is typically effective. [3][4]
-
Column: Standard Silica Gel column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Sample Preparation: Dissolve the crude diastereomeric mixture in the initial mobile phase or a compatible solvent like DCM/hexane.
-
Method Development:
-
Start with a non-polar mobile phase, such as 99:1 Hexane:Isopropanol (IPA) or Hexane:Ethyl Acetate (EtOAc).
-
Run an isocratic elution and observe the chromatogram.
-
If separation is poor or retention times are too long, gradually increase the polarity of the mobile phase (e.g., to 98:2, 95:5). The goal is to achieve baseline resolution (Rₛ > 1.5). [10][11] * Scientist's Note: The bulky, aromatic nature of the 2-Methyl-2-phenylpropanoyl group often creates sufficient conformational differences between the diastereomers for effective separation on silica gel. The choice between IPA and EtOAc as the polar modifier can significantly impact selectivity. [11]
Table 1: Example HPLC Separation Conditions Parameter Condition Column Silica Gel, 250 x 10 mm, 5 µm Mobile Phase Isocratic, 97:3 (v/v) Hexane:Ethyl Acetate Flow Rate 4.0 mL/min Detection UV at 254 nm Injection Volume 100 µL (10 mg/mL in mobile phase) | Expected Outcome | Two well-resolved peaks corresponding to each diastereomer. |
-
-
Preparative Separation: Once analytical conditions are optimized, scale up to a preparative or semi-preparative column to isolate each diastereomer. Collect the corresponding fractions, combine them, and evaporate the solvent.
Protocol 3: Regeneration of Pure Enantiomers via Hydrolysis
The ester or amide bond formed is sterically hindered, making standard saponification with aqueous NaOH/MeOH slow and often ineffective. [8]A more robust method is required. [7][12][13]
-
Reagent Preparation: Prepare a solution of 0.3 N NaOH in a 1:9 (v/v) mixture of Methanol:Dichloromethane.
-
Hydrolysis: a. Dissolve the purified diastereomer (e.g., 1.0 eq.) in the non-aqueous NaOH solution. b. Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC for the disappearance of the starting ester and the appearance of the alcohol.
-
Rationale: In a non-aqueous medium, the hydroxide anion is poorly solvated or "naked," making it a much stronger nucleophile capable of attacking the sterically hindered carbonyl carbon of the ester. [7]This allows the reaction to proceed under mild temperature conditions, preserving the stereochemical integrity of the product.
-
-
Workup: a. Concentrate the reaction mixture to remove the organic solvents. b. Add water and extract the mixture with diethyl ether or ethyl acetate (3x). The desired alcohol will be in the organic phase, while the sodium salt of 2-Methyl-2-phenylpropanoic acid will remain in the aqueous phase. c. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting enantiopure alcohol by flash column chromatography if necessary.
-
Confirmation: Confirm the optical purity of the final product using a chiral HPLC method or by re-derivatizing a small sample and analyzing by ¹H NMR.
Analysis and Quality Control
The power of the CDA method lies in its ability to use standard NMR spectroscopy to quantify the enantiomeric composition before the physical separation is performed. [14][15][16]
Caption: Logic of NMR-based ee Determination
Protocol 4: Determining Enantiomeric Excess (ee) by ¹H NMR
-
Sample: Use the crude diastereomeric mixture obtained from Protocol 1.
-
Acquisition: Dissolve the sample in CDCl₃ and acquire a standard ¹H NMR spectrum (a higher field magnet, e.g., 400 MHz or greater, is recommended for better resolution).
-
Analysis: a. The two diastereomers will have slightly different chemical environments. This results in the splitting of signals for protons near the chiral centers. b. Identify a well-resolved signal (a singlet, doublet, or quartet) that is clearly duplicated for each diastereomer. Protons alpha to the newly formed ester/amide bond or on the chiral auxiliary itself are often good candidates. c. Carefully integrate the area of the corresponding signal for each diastereomer (let the integrals be I₁ and I₂).
-
Calculation: The enantiomeric excess (ee) of the original racemic mixture is calculated as: % ee = [ |I₁ - I₂| / (I₁ + I₂) ] x 100
-
For a true racemic starting material, the integrals should be nearly identical (I₁ ≈ I₂), resulting in an ee of ~0%. This validates that the derivatization reaction itself did not exhibit any kinetic resolution.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Derivatization | Insufficient CDA; inactive CDA (hydrolyzed); insufficient base. | Use a slight excess (1.1-1.2 eq.) of fresh CDA. Ensure all reagents and solvents are anhydrous. |
| Poor NMR Resolution | Low magnetic field strength; overlapping signals. | Use a higher field NMR (≥400 MHz). Try a different NMR solvent (e.g., Benzene-d₆) to induce different chemical shifts. |
| Poor HPLC Separation | Inappropriate mobile phase. | Systematically screen mobile phase compositions (Hex/IPA, Hex/EtOAc, Hex/DCM) and gradients. [11] |
| Difficult Ester Hydrolysis | High degree of steric hindrance. | Increase reaction time. Use a stronger hydrolysis system like K-t-butoxide/H₂O in DMSO. [12]Ensure non-aqueous conditions are maintained. [7] |
| Product Racemization | Harsh hydrolysis conditions (high heat or extreme pH). | Use the mild, non-aqueous hydrolysis conditions described in Protocol 3. Avoid heating during cleavage. |
Conclusion
The use of 2-Methyl-2-phenylpropanoyl chloride as a chiral derivatizing agent offers a robust and reliable method for the resolution of racemic alcohols and amines. The distinct steric and electronic properties of the reagent facilitate the formation of diastereomers that are amenable to separation by standard chromatographic techniques. The ability to verify the enantiomeric composition of the starting material and the success of the derivatization using ¹H NMR provides an integrated quality control step, making this entire workflow a self-validating system. This methodology is a valuable tool for researchers in drug discovery and process development, enabling the confident production and analysis of enantiopure compounds.
References
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A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules. Available at: [Link]
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Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. Available at: [Link]
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Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]
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Rapid determination of enantiomeric excess via NMR spectroscopy: A research-informed experiment. University of Bath's research portal. Available at: [Link]
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A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. Scite.ai. Available at: [Link]
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A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Chirality. Available at: [Link]
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Optimization of the chiral separation of some 2-arylpropionic acids on an avidin column by modeling a combined response. Chirality. Available at: [Link]
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Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Molecules. Available at: [Link]
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Chiral derivatizing agent - Wikipedia. Available at: [Link]
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HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Available at: [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. Available at: [Link]
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New methods for the enantiomeric excess determination using NMR. University of Groningen research portal. Available at: [Link]
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Importance of Molecular Symmetry for Enantiomeric Excess Recognition by NMR. SciSpace. Available at: [Link]
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Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. Available at: [Link]
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[A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC]. PubMed. Available at: [Link]
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Comparative study on separation of diastereomers by HPLC. ResearchGate. Available at: [Link]
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Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group - Princeton University. Available at: [Link]
-
Chiral resolution - Wikipedia. Available at: [Link]
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mechanism of alkaline hydrolysis of hindered aromatic esters, the bal2 mechanism. ResearchGate. Available at: [Link]
-
The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Daicel. Available at: [Link]
-
A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2…. OUCI. Available at: [Link]
-
Derivatization reaction of chiral amines with OPA/chiral thiol. ResearchGate. Available at: [Link]
-
Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses Procedure. Available at: [Link]
-
Utility of 2-cyano-3-phenyl-2-propenoyl chloride as Michael's acceptor in heterocyclic synthesis with mono- and bi-dentate nucleophiles. European Journal of Chemistry. Available at: [Link]
-
Utility of 2-cyano-3-phenyl-2-propenoyl chloride as Michael's acceptor in heterocyclic synthesis with mono- and bi-dentate nucleophiles. ResearchGate. Available at: [Link]
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Application Notes and Protocols: Esterification of Sterically Hindered Tertiary Alcohols using 2-Methyl-2-phenylpropanoyl Chloride
Introduction: Overcoming the Challenge of Tertiary Alcohol Esterification
In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the formation of ester linkages is a cornerstone transformation. However, the esterification of tertiary alcohols presents a significant and persistent challenge.[1][2] Classical methods like the Fischer-Speier esterification, which rely on the acid-catalyzed reaction between a carboxylic acid and an alcohol, are notoriously inefficient for tertiary alcohols.[3] The primary obstacle is severe steric hindrance around the hydroxyl-bearing carbon, which impedes the necessary nucleophilic attack on the protonated carboxylic acid.[1][4] This steric congestion not only slows the desired reaction but also promotes competing elimination (E1) pathways, leading to the formation of undesired alkene byproducts, especially under acidic and heated conditions.[3][5]
To circumvent these limitations, highly reactive acylating agents are required. Acyl chlorides, as one of the most reactive carboxylic acid derivatives, are well-suited for this purpose.[6][7] Their heightened electrophilicity at the carbonyl carbon facilitates nucleophilic attack even by sterically encumbered nucleophiles like tertiary alcohols.[8] This application note provides a detailed examination and a robust protocol for the esterification of tertiary alcohols using 2-methyl-2-phenylpropanoyl chloride (also known as α-phenylisobutyryl chloride), a specialized acylating agent effective for creating highly hindered esters.
The Reagent: 2-Methyl-2-phenylpropanoyl Chloride
2-Methyl-2-phenylpropanoyl chloride is a valuable reagent for several reasons. Its own structure contains a quaternary carbon adjacent to the carbonyl group, which can be synthetically useful. The high reactivity of the acyl chloride functional group is the primary driver for its utility in esterifying tertiary alcohols.[9] The reaction proceeds readily, often at room temperature or below, via a nucleophilic acyl substitution mechanism.[10][11]
The synthesis of 2-methyl-2-phenylpropanoyl chloride typically starts from the corresponding carboxylic acid, 2-methyl-2-phenylpropanoic acid. This acid can be prepared through various classical methods, such as the hydrolysis of the corresponding nitrile or by carboxylation of a suitable Grignard reagent. The conversion of the carboxylic acid to the acyl chloride is efficiently achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[8][12]
Reaction Mechanism: Nucleophilic Acyl Substitution
The esterification of a tertiary alcohol with 2-methyl-2-phenylpropanoyl chloride follows a well-established nucleophilic acyl substitution pathway. The key steps are outlined below and illustrated in the diagram.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the tertiary alcohol attacks the highly electrophilic carbonyl carbon of the acyl chloride. This addition step forms a transient tetrahedral intermediate.[13][14]
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This process results in the elimination of the chloride ion, which is an excellent leaving group.[10]
-
Deprotonation: A non-nucleophilic base, such as pyridine or triethylamine, is included in the reaction mixture. This base abstracts the proton from the oxonium ion intermediate, neutralizing the system and regenerating the ester product.[4] The base also serves the crucial role of scavenging the hydrochloric acid (HCl) byproduct, which prevents it from catalyzing undesirable side reactions.[12]
Caption: Mechanism of esterification using an acyl chloride.
Experimental Protocol: Synthesis of tert-Butyl 2-Methyl-2-phenylpropanoate
This protocol describes a general procedure for the esterification of tert-butanol, a representative tertiary alcohol. The methodology can be adapted for other tertiary alcohols with minor modifications.
4.1. Materials and Equipment
| Reagents | Equipment |
| tert-Butanol (≥99.5%, anhydrous) | Round-bottom flask (oven-dried) |
| 2-Methyl-2-phenylpropanoyl chloride | Magnetic stirrer and stir bar |
| Anhydrous Dichloromethane (DCM) | Dropping funnel |
| Pyridine (anhydrous) or Triethylamine | Ice-water bath |
| 1 M Hydrochloric Acid (HCl) solution | Separatory funnel |
| Saturated Sodium Bicarbonate (NaHCO₃) | Rotary evaporator |
| Saturated Sodium Chloride (Brine) | Glassware for column chromatography |
| Anhydrous Magnesium Sulfate (MgSO₄) | Thin Layer Chromatography (TLC) plates |
4.2. Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add tert-butanol (1.0 eq.). Dissolve the alcohol in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration). Add anhydrous pyridine (1.2 eq.) to the solution.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Causality Note: The reaction between an acyl chloride and an alcohol is often highly exothermic.[13] Cooling the reaction mixture helps to control the reaction rate and minimize potential side reactions.
-
-
Addition of Acyl Chloride: Dissolve 2-methyl-2-phenylpropanoyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM in a dropping funnel. Add the acyl chloride solution dropwise to the stirred alcohol/pyridine solution over 20-30 minutes.
-
Causality Note: Slow, dropwise addition prevents a rapid temperature increase and ensures the reaction remains controlled.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 2-4 hours, or until completion. Monitor the progress of the reaction by TLC, observing the consumption of the starting alcohol.
-
Work-up: a. Upon completion, quench the reaction by slowly adding deionized water. b. Transfer the mixture to a separatory funnel. c. Wash the organic layer sequentially with 1 M HCl (2x) to remove pyridine, followed by saturated NaHCO₃ solution (1x) to neutralize any remaining acid, and finally with brine (1x).
-
Causality Note: The aqueous washes are essential to remove the base, salts (pyridinium hydrochloride), and any unreacted water-soluble components, simplifying the subsequent purification. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: Purify the crude ester by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure product.
Experimental Workflow Visualization
Caption: General experimental workflow for esterification.
Representative Data
The use of highly reactive acyl chlorides generally provides good to excellent yields for the esterification of sterically demanding alcohols.
| Tertiary Alcohol Substrate | Acylating Agent | Base | Typical Yield | Reference Insight |
| 1-Adamantanol | Acetyl Chloride | Pyridine | >90% | Highly rigid, hindered alcohols react efficiently. |
| tert-Butanol | Benzoyl Chloride | Pyridine | 85-95% | Standard conditions are effective for simple tertiary aliphatic alcohols. |
| Linalool | Acetyl Chloride | Pyridine | ~80% | Tolerates other functional groups like alkenes. |
| Steroidal Tertiary Alcohol | Various Acyl Chlorides | DMAP/NBS | 85-95% | Critical for creating lipid-soluble prodrugs in medicinal chemistry.[15] Yields depend on acyl chain length.[15] |
Applications in Research and Drug Development
The ability to efficiently form esters from tertiary alcohols is of paramount importance in several areas of chemical science, particularly in drug development.
-
Prodrug Synthesis: Many active pharmaceutical ingredients (APIs) contain tertiary alcohol moieties. Esterification of these groups can be used to create prodrugs with modified properties, such as improved bioavailability, increased lipophilicity for better membrane permeability, or altered metabolic stability.[15]
-
Protecting Groups: In complex multi-step syntheses, a tertiary hydroxyl group may need to be protected. Forming a sterically hindered ester can serve as a robust protecting group that is stable to various reaction conditions and can be cleaved later.
-
Fine Chemicals and Fragrances: Many complex natural products and fragrance compounds contain tertiary alcohol functionalities. Esterification is a key reaction for synthesizing analogs and derivatives.
Conclusion
The esterification of tertiary alcohols, a traditionally difficult transformation, can be achieved with high efficiency using reactive acylating agents like 2-methyl-2-phenylpropanoyl chloride. The reaction proceeds via a rapid nucleophilic acyl substitution mechanism under mild conditions. By employing a non-nucleophilic base to scavenge the HCl byproduct and by maintaining anhydrous conditions, this method provides a reliable and high-yielding pathway to sterically hindered esters. This protocol is broadly applicable in research and industrial settings, particularly in the synthesis of complex molecules and pharmaceutical agents where the modification of tertiary alcohol groups is a critical synthetic step.
References
-
Ishihara, K., et al. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society, 129(47), 14775-14779. [Link]
-
Brainly. (2023). Fischer esterification is not useful for most tertiary alcohols. Explain why. [Link]
-
Quora. (2018). Why are tertiary alcohols less reactive towards esterification? [Link]
-
ResearchGate. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions | Request PDF. [Link]
-
Okayama University. (2007). Widely useful DMAP-catalyzed esterification under auxiliary base- and solvent-free conditions. [Link]
-
Chemguide. Reaction between acyl chlorides and alcohols - addition / elimination. [Link]
-
ResearchGate. Steglich esterification of tertiary alcohols catalyzed by DMAP (a) and... [Link]
-
JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. [Link]
-
National Institutes of Health. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols. [Link]
-
Sparkl. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. [Link]
-
Save My Exams. (2025). Acyl Chlorides & Esters | Edexcel A Level Chemistry Revision Notes 2015. [Link]
-
Khan Academy India via YouTube. (2025). Esterification of alcohols | Alcohols, phenols and acids | Grade 12 | Chemistry. [Link]
-
ResearchGate. (2025). Esterification of tertiary alcohols in steroids under different conditions. [Link]
-
ChemBK. 2-phenylpropanoyl chloride. [Link]
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Chemistry LibreTexts. (2024). Chemistry of Acid Halides. [Link]
-
PubMed. A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. [Link]
-
Georganics. 2-Methyl-2-phenylpropanoyl chloride. [Link]
-
Chemguide. Esterification - alcohols and carboxylic acids. [Link]
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National Institutes of Health. 2-Methyl-2-phenylpropanoyl chloride. [Link]
-
PrepChem.com. Synthesis of 2-azido-2-phenylacetyl chloride. [Link]
-
Study.com. Acyl Chloride Uses, Reactions & Synthesis. [Link]
-
KPU Pressbooks. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II. [Link]
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- Google Patents. CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester.
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Saponification of Esters. [Link]
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University of Rochester. Acid to Ester - Common Conditions. [Link]
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Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. [Link]
-
PrepChem.com. Preparation of phenylacetyl chloride. [Link]
-
Organic Syntheses Procedure. Desoxybenzoin. [Link]
-
Brainly.in. (2018). Procedure for the preparation of acid chloride from phenylacetic acid using thionyl chloride. [Link]
-
Sciencemadness Wiki. (2022). Phenylacetic acid. [Link]
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Troubleshooting & Optimization
Technical Support Center: Friedel-Crafts Acylation with 2-Methyl-2-phenylpropanoyl Chloride
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals utilizing 2-methyl-2-phenylpropanoyl chloride in Friedel-Crafts acylation reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to navigate the unique challenges presented by this sterically hindered acylating agent. Our focus is on providing practical, mechanistically grounded solutions to common experimental hurdles.
Introduction: The Challenge of a Tertiary Acyl Chloride
Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry, prized for its ability to generate aryl ketones without the carbocation rearrangements that often plague its alkylation counterpart.[1][2] However, the use of tertiary acyl chlorides, such as 2-methyl-2-phenylpropanoyl chloride, introduces a significant competing side reaction: decarbonylation .
The stability of the tertiary acylium ion intermediate is compromised, leading to the loss of a carbon monoxide molecule and the formation of a highly stable tertiary carbocation (the cumyl cation). This carbocation then acts as an electrophile in a subsequent Friedel-Crafts alkylation, often becoming the dominant reaction pathway and significantly reducing the yield of the desired ketone. Understanding and controlling this delicate balance between acylation and decarbonylation-alkylation is paramount to success.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, offering diagnostic insights and actionable solutions.
Issue 1: Low or No Yield of the Desired Ketone Product
Symptoms:
-
Complex reaction mixture observed by TLC or GC-MS.
-
Isolation of a significant amount of a non-ketonic aromatic compound.
-
Low recovery of any identifiable product.
Primary Cause: The reaction conditions are likely favoring the decarbonylation of the acylium ion, leading to Friedel-Crafts alkylation as the major pathway.
Solutions:
-
Re-evaluate Your Choice of Lewis Acid: Strong Lewis acids like aluminum chloride (AlCl₃) are highly effective at generating the acylium ion but also aggressively promote decarbonylation.[3]
-
Recommendation: Switch to a milder Lewis acid. Metal triflates such as ytterbium(III) triflate (Yb(OTf)₃) or solid acid catalysts like zeolites can provide the necessary activation with a lower propensity for inducing decarbonylation.[4] Iron(III) chloride (FeCl₃) can also be a less aggressive alternative to AlCl₃.[1]
-
-
Strict Temperature Control is Crucial: Higher reaction temperatures provide the activation energy needed for decarbonylation.
-
Recommendation: Maintain a low reaction temperature. Start your reaction at 0°C and consider running it at even lower temperatures (e.g., -20°C to -40°C) if decarbonylation persists. Slowly allow the reaction to warm to room temperature only if no conversion is observed at lower temperatures.
-
-
Solvent Effects: The polarity of the solvent can influence the stability of the acylium ion.
-
Recommendation: Employ a non-polar solvent such as dichloromethane (DCM) or carbon disulfide (CS₂). These solvents are less likely to solvate and stabilize the cumyl carbocation, thus disfavoring the decarbonylation pathway.
-
Experimental Protocol for Minimizing Decarbonylation:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add the aromatic substrate (1.2 equivalents) and a milder Lewis acid (e.g., Yb(OTf)₃, 1.1 equivalents) in anhydrous dichloromethane.
-
Cool the mixture to -20°C using a suitable cooling bath.
-
Slowly add a solution of 2-methyl-2-phenylpropanoyl chloride (1 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, ensuring the internal temperature does not rise above -15°C.
-
Stir the reaction at -20°C for 2-4 hours, monitoring the progress by TLC or GC-MS.
-
If the reaction is sluggish, allow it to slowly warm to 0°C and continue monitoring.
-
Upon completion, quench the reaction by slowly adding it to a mixture of crushed ice and dilute HCl.
-
Proceed with a standard aqueous workup and purification by column chromatography.
Issue 2: Formation of a Major Alkylated Byproduct
Symptoms:
-
The major product isolated has spectroscopic data consistent with cumene or a substituted cumene derivative.
-
The mass spectrum of the major product shows a molecular ion corresponding to the addition of a C₉H₁₁ group to the aromatic substrate.
Primary Cause: Decarbonylation has occurred, and the resulting cumyl carbocation has alkylated the aromatic ring.
Solutions:
-
Confirm the Identity of the Byproduct: Utilize spectroscopic methods to unequivocally identify the byproduct.
-
¹H NMR of Cumene: Expect a septet around 2.9 ppm (1H) and a doublet around 1.25 ppm (6H) for the isopropyl group, along with aromatic signals.[5][6]
-
¹³C NMR of Cumene: Look for characteristic peaks around 149 ppm, 128.5 ppm, 126.5 ppm, and 125.8 ppm for the aromatic carbons, and around 34 ppm and 24 ppm for the isopropyl carbons.[5][7]
-
GC-MS: The mass spectrum of cumene will show a molecular ion at m/z 134 and a base peak at m/z 119, corresponding to the loss of a methyl group.[8][9]
-
-
Implement Strategies to Favor Acylation: Refer to the solutions outlined in Issue 1 . The primary goal is to prevent the formation of the cumyl carbocation.
Issue 3: Polyalkylation of the Aromatic Substrate
Symptoms:
-
A mixture of mono-, di-, and possibly tri-alkylated products is observed.
-
The desired acylated product is present in a very low amount, if at all.
Primary Cause: The initial alkylation product is more nucleophilic than the starting aromatic substrate, making it more susceptible to further alkylation. This is a common problem in Friedel-Crafts alkylation.[10]
Solutions:
-
Use a Large Excess of the Aromatic Substrate: By increasing the concentration of the starting material, you increase the probability of the electrophile reacting with it rather than the alkylated product.
-
Recommendation: Use a 3- to 5-fold excess of the aromatic substrate relative to the 2-methyl-2-phenylpropanoyl chloride. This is often the most effective way to minimize polyalkylation.[10]
-
-
Adopt an Acylation-First Strategy: Since the acyl group is deactivating, polyacylation is not a concern.[11]
-
Recommendation: Focus on optimizing the acylation reaction as described in Issue 1 . If successful, you will obtain the mono-acylated product exclusively.
-
Frequently Asked Questions (FAQs)
Q1: Why is decarbonylation such a problem with 2-methyl-2-phenylpropanoyl chloride?
A1: The acylium ion formed from 2-methyl-2-phenylpropanoyl chloride is tertiary. Upon loss of carbon monoxide (a stable, gaseous molecule), it forms a tertiary benzylic carbocation (the cumyl cation). This carbocation is highly stabilized by both hyperconjugation from the methyl groups and resonance with the phenyl ring, making its formation thermodynamically and kinetically favorable, especially under harsh reaction conditions.
Q2: Can I use a stronger Lewis acid if my aromatic substrate is deactivated?
A2: This is a challenging situation. While a stronger Lewis acid is needed to activate a deactivated ring, it will also more strongly promote the decarbonylation of the tertiary acyl chloride. In such cases, the desired acylation is unlikely to be successful. You may need to consider alternative synthetic routes that do not involve Friedel-Crafts acylation with this specific reagent.
Q3: How can I differentiate between my desired ketone and the alkylated byproduct using IR spectroscopy?
A3: The most telling difference will be the presence of a strong carbonyl (C=O) stretch in the IR spectrum of the ketone, typically in the range of 1680-1700 cm⁻¹. This peak will be absent in the spectrum of the alkylated byproduct.
Q4: Is it possible that the ketone product rearranges after formation?
A4: No, one of the key advantages of Friedel-Crafts acylation is that the resulting aryl ketone is stable and does not undergo rearrangement.[1][2] The acylium ion itself is also resonance-stabilized and does not rearrange prior to reacting with the aromatic ring.[3]
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired acylation pathway and the undesired decarbonylation-alkylation pathway.
Caption: Competing pathways in the Friedel-Crafts reaction.
Summary of Troubleshooting Strategies
| Problem | Primary Cause | Recommended Solutions |
| Low/No Ketone Yield | Decarbonylation | Use milder Lewis acids (e.g., Yb(OTf)₃, FeCl₃), maintain low temperatures (-20°C to 0°C), use non-polar solvents (DCM, CS₂). |
| Major Alkylated Byproduct | Decarbonylation-Alkylation | Confirm byproduct identity (NMR, GC-MS), implement strategies to favor acylation. |
| Polyalkylation | Product is more reactive | Use a large excess (3-5x) of the aromatic substrate. |
References
-
GC/MSn analysis of the crude reaction mixtures from Friedel-Crafts acylation: Unambiguous identification and differentiation of 3-aroylbenzofurans from their 4- and 6-regioisomers. (2021). Rapid Communications in Mass Spectrometry, 35(11). [Link]
-
Cumene. SpectraBase. [Link]
-
Experiment 1: Friedel-Crafts Acylation. University of Michigan. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]
-
Carbon-13 NMR spectrum of (1-methylethyl)benzene (cumene). Doc Brown's Chemistry. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
friedel-crafts acylation of benzene. Chemguide. [Link]
-
1H- and 13C-NMR for. The Royal Society of Chemistry. [Link]
-
Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications. [Link]
-
Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025). Scientific & Academic Publishing. [Link]
-
Difference Between Friedel Crafts Acylation and Alkylation. (2018). Pediaa.Com. [Link]
-
under what conditions do friedel crafts acylation of benzene occur? (2022). Reddit. [Link]
-
Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
2-Methyl-1-phenyl-1-propanol. PubChem. [Link]
-
Electronic supplementary information. The Royal Society of Chemistry. [Link]
-
2-Methyl-1-phenyl-propan-1-ol. SpectraBase. [Link]
-
friedel-crafts acylation reaction: Topics by Science.gov. Science.gov. [Link]
-
Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. (2025). Nature Communications. [Link]
-
Friedel-Crafts Reactions for Biomolecular Chemistry. ChemRxiv. [Link]
-
Benzene, tert-butyl-. NIST WebBook. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
Sources
- 1. Cumene | C9H12 | CID 7406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Cumene(98-82-8) 13C NMR spectrum [chemicalbook.com]
- 7. C9H12 C-13 nmr spectrum of (1-methylethyl)benzene (cumene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-phenylpropane C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. GC/MSn analysis of the crude reaction mixtures from Friedel-Crafts acylation: Unambiguous identification and differentiation of 3-aroylbenzofurans from their 4- and 6-regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
Technical Support Center: Optimizing Esterification with 2-Methyl-2-phenylpropanoyl Chloride
Welcome to the technical support center for esterification reactions involving 2-methyl-2-phenylpropanoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging transformation. As a sterically hindered tertiary acyl chloride, 2-methyl-2-phenylpropanoyl chloride presents unique challenges that require careful consideration of reaction parameters to achieve high yields.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My esterification reaction with 2-methyl-2-phenylpropanoyl chloride is resulting in a very low yield or failing completely. What are the primary causes?
Answer: Low yields in this reaction are almost always traceable to one of four key issues, often acting in combination:
-
Severe Steric Hindrance: The core of the problem lies in the structure of the acyl chloride itself. The presence of two methyl groups and a phenyl group on the α-carbon creates significant steric bulk around the carbonyl carbon. This physically impedes the approach of the alcohol nucleophile, dramatically slowing down the desired reaction rate.[1] The more sterically crowded the alcohol is, the more pronounced this issue becomes.[2][3]
-
Hydrolysis of the Acyl Chloride: 2-Methyl-2-phenylpropanoyl chloride is highly reactive and susceptible to hydrolysis.[4] Trace amounts of water in your solvent, alcohol, or glassware will readily react with the acyl chloride to form the unreactive 2-methyl-2-phenylpropanoic acid, consuming your starting material.
-
Inappropriate Base Selection: The esterification reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to drive the reaction forward.[3] If the base used is too nucleophilic (e.g., an alkoxide or a small amine), it can compete with your alcohol, attacking the acyl chloride and leading to unwanted byproducts.
-
Suboptimal Reaction Conditions: High temperatures can sometimes promote side reactions, including the decarbonylation of the acyl chloride.[5] Conversely, a temperature that is too low may not provide sufficient energy to overcome the activation barrier imposed by steric hindrance.
Question 2: I've identified steric hindrance as the main problem. What are the most effective strategies to overcome it?
Answer: Tackling steric hindrance requires a multi-faceted approach focused on maximizing the reactivity of the alcohol and minimizing competing pathways.
-
Prioritize Less Hindered Alcohols: The choice of alcohol is paramount. Primary alcohols will react significantly faster than secondary alcohols. Tertiary alcohols are extremely challenging substrates for this reaction and often fail under standard conditions.[2][6]
-
Use a Non-Nucleophilic Base: A sterically hindered, non-nucleophilic base is essential. Its role is solely to act as a proton sponge for the generated HCl without competing as a nucleophile. Pyridine is a classic choice as it also can act as a nucleophilic catalyst.[3] Other excellent options include triethylamine (NEt₃) or, for particularly sensitive substrates, a bulkier base like N,N-diisopropylethylamine (DIPEA or Hünig's base).
-
Employ a Nucleophilic Catalyst: The addition of a catalytic amount (1-10 mol%) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP is a hyper-nucleophilic catalyst that reacts with the acyl chloride to form a highly reactive acylpyridinium intermediate. This intermediate is much more susceptible to attack by the alcohol, even a hindered one.
-
Consider Activating Agents: For exceptionally difficult couplings (e.g., with a hindered secondary or tertiary alcohol), an activating agent may be necessary. Silver cyanide (AgCN) has been shown to be superior to the conventional pyridine method for preparing hindered esters, improving both yield and reaction speed.[7]
Question 3: I am observing a significant amount of 2-methyl-2-phenylpropanoic acid in my crude reaction mixture. How can I prevent this hydrolysis?
Answer: The formation of the corresponding carboxylic acid is a clear indicator of premature hydrolysis of your acyl chloride by water. Implementing rigorous anhydrous techniques is non-negotiable.
-
Dry Your Solvent: Use a freshly distilled, anhydrous-grade aprotic solvent. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.[8] Ensure they are dried over molecular sieves or an appropriate drying agent prior to use.
-
Ensure Dry Reagents: The alcohol should be anhydrous. If necessary, distill it from a suitable drying agent. The amine base should also be distilled and stored over potassium hydroxide (KOH) pellets.
-
Flame-Dry Glassware: All glassware (reaction flask, dropping funnel, condenser) must be thoroughly dried. The most effective method is to flame-dry the assembled apparatus under vacuum and then backfill with an inert gas (Nitrogen or Argon).
Question 4: What is the recommended work-up and purification procedure for isolating the final ester product?
Answer: A proper work-up is crucial for removing byproducts and unreacted starting materials, simplifying the final purification.
-
Quench the Reaction: Once the reaction is complete (as determined by TLC or GC), cool the mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining acyl chloride and neutralize the protonated amine base (e.g., pyridinium hydrochloride).[9][10]
-
Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two or three times with an organic solvent like dichloromethane or ethyl acetate.
-
Wash the Organic Layer: Combine the organic layers and wash sequentially with:
-
1M HCl (to remove the amine base).
-
Saturated NaHCO₃ solution (to remove any residual carboxylic acid).
-
Brine (saturated NaCl solution) to remove excess water.
-
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude ester can then be purified. For non-volatile esters, silica gel column chromatography is the most common method. For esters with a sufficiently low boiling point, distillation can be an effective alternative.[9][10]
Frequently Asked Questions (FAQs)
FAQ 1: What is the general mechanism for the base-mediated esterification of an acyl chloride?
This reaction proceeds via a nucleophilic acyl substitution mechanism. When a catalyst like DMAP is used, the mechanism is slightly modified but follows the same fundamental principle.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 3. Video: Acid Halides to Esters: Alcoholysis [jove.com]
- 4. m.youtube.com [m.youtube.com]
- 5. biosynth.com [biosynth.com]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. oipub.com [oipub.com]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. scienceready.com.au [scienceready.com.au]
Technical Support Center: Purification of Products from Reactions with 2-Methyl-2-phenylpropanoyl Chloride
Welcome, researchers and drug development professionals. This guide is designed to be your dedicated resource for troubleshooting the purification of reaction products derived from 2-Methyl-2-phenylpropanoyl chloride. The unique steric hindrance imparted by the α,α-dimethyl substitution on this acylating agent presents specific challenges and opportunities in product purification. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges and achieve high-purity compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when using 2-Methyl-2-phenylpropanoyl chloride?
A1: The primary impurities stem from the reactivity and handling of the acyl chloride itself. You should anticipate:
-
2-Methyl-2-phenylpropanoic Acid: This is the hydrolysis product of the starting acyl chloride. Due to the high reactivity of acyl chlorides with water, even trace amounts of moisture in your reaction setup or during workup can lead to its formation.[1]
-
Unreacted 2-Methyl-2-phenylpropanoyl Chloride: Incomplete reactions will leave residual starting material.
-
Byproducts from Side Reactions: Depending on your specific reaction (e.g., Friedel-Crafts acylation), you may have isomers or other minor products, although the steric bulk of the acylating agent often enhances regioselectivity.[2]
Q2: Why is the steric hindrance of 2-Methyl-2-phenylpropanoyl chloride significant for purification?
A2: The bulky α,α-dimethylphenyl group significantly influences both the reaction and the physical properties of the resulting product.[3] This steric hindrance can:
-
Slow Down Desired Reactions: Leading to incomplete conversion and the presence of starting materials in your crude product.
-
Inhibit Undesired Reactions: Often leading to cleaner reactions with fewer side products compared to less hindered acyl chlorides.
-
Affect Crystallization: The bulky nature of the product can make it more challenging to form a well-ordered crystal lattice, potentially leading to oils or amorphous solids.[4]
-
Influence Chromatographic Behavior: The shape and polarity of your product will be distinct, which can be leveraged for effective chromatographic separation.
Q3: How can I monitor the progress of my reaction to minimize purification challenges?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool. To effectively monitor your reaction:
-
Sample Preparation: Quench a small aliquot of the reaction mixture with methanol. This will convert any remaining 2-Methyl-2-phenylpropanoyl chloride into the more stable methyl 2-methyl-2-phenylpropanoate, preventing streaking on the TLC plate.
-
Visualization: The aromatic nature of your product and the key impurity (the carboxylic acid) allows for easy visualization under a UV lamp (254 nm).[1] Additionally, staining with a potassium permanganate (KMnO₄) solution can be effective for visualizing non-UV active compounds. A p-anisaldehyde stain can be useful for identifying ketone products.[5]
Troubleshooting Guide: Common Issues and Solutions
Here, we address specific problems you might encounter during the purification of your target compound.
Problem 1: My crude product is contaminated with a significant amount of 2-methyl-2-phenylpropanoic acid.
-
Causality: This indicates that your starting acyl chloride was exposed to moisture before or during the reaction, or that the reaction workup was not optimized to remove acidic impurities.
-
Solution: Aqueous Workup
A liquid-liquid extraction is the most effective method to remove the carboxylic acid impurity.
Caption: Aqueous workup workflow for acid removal.
Detailed Protocol: Aqueous Workup
-
Dissolution: Dissolve your crude reaction mixture in a suitable water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will react with the acidic 2-methyl-2-phenylpropanoic acid to form the water-soluble sodium salt.
-
Separation: Gently shake the funnel, venting frequently to release any CO₂ gas produced. Allow the layers to separate and drain the aqueous (bottom layer if using DCM, top if using ethyl acetate).
-
Repeat: Repeat the wash with NaHCO₃ solution one or two more times to ensure complete removal of the acid.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield your product, now free of the acidic impurity.
-
Problem 2: My product is an oil and won't crystallize, or the crystals are of low purity.
-
Causality: The steric bulk of the 2-methyl-2-phenylpropanoyl group can disrupt crystal packing.[4] The presence of impurities can also inhibit crystallization.
-
Solution: Recrystallization and Chromatography
If direct crystallization fails, first purify by column chromatography and then attempt recrystallization.
Recrystallization Solvent Selection
| Solvent System | Suitability |
| Hexanes/Ethyl Acetate | Good for moderately polar ketones. |
| Toluene | Effective for aromatic compounds. |
| Ethanol/Water | Can be effective if the product has some polarity. |
| Dichloromethane/Hexanes | A versatile system for a range of polarities. |
Problem 3: I'm struggling to separate my product from a closely-related impurity using column chromatography.
-
Causality: The steric hindrance of your product might cause it to have a similar polarity (and thus similar Rf on TLC) to an impurity.
-
Solution: Optimizing Column Chromatography
Fine-tuning your chromatography parameters is key.
Caption: Workflow for optimized column chromatography.
Tips for Better Separation:
-
Solvent System: Test a variety of solvent systems with different polarities. A common starting point for aromatic ketones is a mixture of hexanes and ethyl acetate.[6][7] Small additions of a more polar solvent like methanol or a less polar one like toluene can significantly alter selectivity.
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute non-polar impurities and then your product, leaving more polar impurities on the column.
-
Column Dimensions: Use a long, thin column for difficult separations to increase the number of theoretical plates.
-
Flow Rate: A slower flow rate generally provides better resolution.
-
References
-
Chemistry For Everyone. (2025, March 9). How To Make Column Chromatography More Efficient? [Video]. YouTube. Retrieved from [Link]
-
Chemguide. (n.d.). Friedel-Crafts Reactions of Benzene and Methylbenzene. Retrieved from [Link]
- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (2020). Environmental Science and Pollution Research, 27(28), 35007-35015.
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). [Video]. YouTube. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, January 22). Friedel-Crafts Reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
- Culbertson, J. B., Albright, R., et al. (n.d.).
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]
Sources
Technical Support Center: Managing Reactions of 2-Methyl-2-phenylpropanoyl Chloride
Welcome to the technical support center for 2-methyl-2-phenylpropanoyl chloride. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by this sterically demanding reagent. Here, we move beyond simple protocols to explore the mechanistic underpinnings of the difficulties you may encounter and provide field-proven, actionable solutions.
Core Principle: The Challenge of the Quaternary α-Carbon
The reactivity of 2-methyl-2-phenylpropanoyl chloride (C₁₀H₁₁ClO) is fundamentally governed by the steric environment of its electrophilic carbonyl carbon.[1][2] The adjacent quaternary α-carbon, substituted with two methyl groups and a phenyl ring, creates a significant steric shield. This bulk physically obstructs the trajectory of incoming nucleophiles, dramatically slowing the rate of the key tetrahedral intermediate formation required for nucleophilic acyl substitution.[3][4][5] Unlike less hindered acyl chlorides such as benzoyl chloride or acetyl chloride, reactions with this compound often fail under standard conditions, necessitating a more nuanced and strategic approach.
Visualizing The Steric Challenge
The diagram below illustrates the steric congestion around the reactive carbonyl center, which is the primary obstacle in achieving efficient reactions.
Caption: Steric shielding of the carbonyl carbon in 2-methyl-2-phenylpropanoyl chloride.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses the most common failures encountered during experimentation. The solutions are designed to systematically overcome the kinetic barriers imposed by steric hindrance.
| Issue Observed | Probable Cause(s) | Recommended Strategic Solutions |
| Low or No Product Yield | 1. Insufficient Activation Energy: The steric barrier between the nucleophile and the acyl chloride is too high for the reaction to proceed at ambient temperature.[5][6] 2. Low Nucleophilicity: The attacking species (e.g., a secondary/tertiary alcohol or aniline) is itself sterically hindered or weakly nucleophilic.[7][8] | 1. Elevate Temperature: Carefully increase the reaction temperature in increments (e.g., to 40°C, 60°C, or reflux). This provides the necessary energy to overcome the activation barrier. Monitor closely for decomposition.[9][10] 2. Employ a Nucleophilic Catalyst: Add 0.1-0.2 equivalents of 4-(Dimethylamino)pyridine (DMAP). DMAP attacks the acyl chloride to form a highly reactive N-acylpyridinium salt, which is a far more potent and accessible electrophile for the nucleophile to attack.[9][11][12] 3. Extend Reaction Time: Sterically hindered reactions are kinetically slow. Allow the reaction to proceed for 24-48 hours, monitoring progress by TLC or GC-MS. |
| Formation of Side Products | 1. Hydrolysis: The acyl chloride is highly moisture-sensitive. Trace water in reagents or solvent will hydrolyze it to the unreactive 2-methyl-2-phenylpropanoic acid.[4][7] 2. Decarbonylation: At elevated temperatures, the acyl chloride may eliminate carbon monoxide, leading to the formation of 2-chloro-2-phenylpropane, which can undergo further reactions.[2] 3. Elimination (with amine nucleophiles): If using a basic amine as both nucleophile and acid scavenger, it may promote elimination side reactions, especially at higher temperatures. | 1. Ensure Rigorous Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents (e.g., from a solvent purification system), and conduct the reaction under an inert atmosphere (N₂ or Ar).[13] 2. Use a Non-Nucleophilic Base: Instead of using an excess of a valuable amine nucleophile, use a non-nucleophilic hindered base like 2,6-lutidine or a proton sponge to scavenge the HCl byproduct. Triethylamine can sometimes be effective but may be too bulky.[14] 3. Prioritize Catalysis Over High Heat: Use a catalyst like DMAP to enable the reaction at a lower temperature, minimizing decarbonylation and other thermal side reactions. |
| Reaction Stalls / Incomplete Conversion | 1. Product Inhibition: The generated HCl byproduct can protonate the nucleophile or base, reducing their effectiveness and potentially creating an unfavorable equilibrium. 2. Reagent Degradation: One of the reagents may be unstable over the long reaction times required. | 1. Use Stoichiometric Base: Ensure at least one full equivalent of a non-nucleophilic base is present to fully neutralize the generated HCl.[9] 2. Re-addition of Reagents: If monitoring indicates the reaction has stalled but starting material remains, consider a second addition of a portion of the acyl chloride or catalyst. |
Frequently Asked Questions (FAQs)
Q1: My esterification with a secondary alcohol is failing, even with heat. What's happening?
This is a classic case of compounded steric hindrance. Secondary alcohols are bulkier nucleophiles than primary alcohols.[7][15] When paired with the already crowded 2-methyl-2-phenylpropanoyl chloride, the energetic barrier becomes exceptionally high. Heat alone may be insufficient or may lead to decomposition.
Senior Scientist Recommendation: This is an ideal scenario for catalytic activation. The addition of DMAP is strongly recommended. The mechanism involves the formation of a highly reactive acylpyridinium intermediate, which significantly lowers the activation energy for the attack by the secondary alcohol. If DMAP is not effective, consider converting the 2-methyl-2-phenylpropanoic acid to an activated ester using a coupling reagent like HATU or HBTU, which are designed for challenging couplings.[9]
Q2: Can I perform a Friedel-Crafts acylation on benzene with 2-methyl-2-phenylpropanoyl chloride?
Direct Friedel-Crafts acylation of simple arenes like benzene with this reagent is extremely challenging and often fails.[16][17] The Lewis acid (e.g., AlCl₃) will generate the corresponding acylium ion.[18] However, this acylium ion is sterically hindered, making it a poor electrophile for attack by the aromatic ring.[19] Furthermore, under the harsh Lewis acid conditions, the acylium ion may be prone to decarbonylation.[2]
Senior Scientist Recommendation: Success is more likely with highly activated aromatic systems (e.g., anisole, phenols). For non-activated arenes, consider an alternative synthetic strategy. For instance, a Friedel-Crafts alkylation with a suitable precursor followed by oxidation to the desired ketone can be a more reliable route.
Q3: Why is triethylamine (NEt₃) not working well as a base in my reaction?
While triethylamine is a common base for scavenging HCl, its effectiveness can be limited in this system. The nitrogen atom of triethylamine is sterically encumbered by its three ethyl groups. When it attempts to neutralize the HCl generated in the sterically crowded vicinity of the reaction center, its own bulk can hinder its efficiency. A non-nucleophilic, but less hindered, base like pyridine or a more powerful, hindered base like 2,6-lutidine might be more effective.
Troubleshooting Workflow: A Decision-Making Diagram
When a reaction provides a low yield, use this workflow to guide your optimization strategy.
Caption: A decision tree for troubleshooting low-yield reactions.
Validated Protocol: Catalytic Esterification of a Hindered Alcohol
This protocol details the esterification of cyclohexanol, a representative secondary alcohol, highlighting the critical parameters for success.
Objective: To synthesize cyclohexyl 2-methyl-2-phenylpropanoate.
Materials:
-
2-Methyl-2-phenylpropanoyl chloride
-
Cyclohexanol (anhydrous)
-
4-(Dimethylamino)pyridine (DMAP)
-
2,6-Lutidine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Inert Atmosphere Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.
-
Reagent Loading: Under a positive pressure of inert gas, add anhydrous DCM (approx. 0.2 M relative to the alcohol). Add cyclohexanol (1.0 eq), followed by 2,6-lutidine (1.2 eq) and DMAP (0.1 eq).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Causality: Cooling helps to control any initial exotherm upon addition of the highly reactive acyl chloride.
-
-
Acyl Chloride Addition: Dissolve 2-methyl-2-phenylpropanoyl chloride (1.1 eq) in a small volume of anhydrous DCM and add it dropwise to the cooled reaction mixture via syringe over 10-15 minutes.
-
Causality: Slow addition prevents localized heating and potential side reactions. A slight excess of the acyl chloride ensures full conversion of the limiting alcohol.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 24 hours, monitoring its progress periodically by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Cool the mixture again to 0 °C and slowly add water to quench any remaining acyl chloride.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Dilute with more DCM. Wash the organic layer sequentially with 1M HCl (2x, to remove bases), saturated NaHCO₃ (2x, to remove any acidic species), and finally with brine (1x).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure ester.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12369086, 2-Methyl-2-phenylpropanoyl chloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 283879, 2-Methyl-2-phenylpropanal. Retrieved from [Link]
-
NIST. (n.d.). Propanoyl chloride, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]
- Google Patents. (n.d.). CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester.
-
Reddit. (2023). Acylation of N-Aryl systems using acyl chlorides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
YouTube. (2021). Steric Hindrance | Organic Chemistry. Retrieved from [Link]
-
YouTube. (2020). How to Analyze Nucleophiles & Electrophiles to Predict EVERY ORGANIC CHEMISTRY REACTION! MCAT O-CHEM. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 21.4: Chemistry of Acid Halides. Retrieved from [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (1959). Preparation of methyl esters. Retrieved from [Link]
-
ACS Publications. (2009). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Retrieved from [Link]
-
Save My Exams. (2024). Friedel-Crafts Acylation. Retrieved from [Link]
-
Save My Exams. (2024). Test for Acyl Chlorides. Retrieved from [Link]
-
Wordpress. (n.d.). Nucleophilic Cl- Reagents. Retrieved from [Link]
-
NIH. (n.d.). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. Retrieved from [Link]
-
ResearchGate. (2010). Steric hindrance of the neighboring groups in opposition to hydrogen... Retrieved from [Link]
-
Chemguide. (n.d.). preparation of esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclocondensation of various nucleophiles with phenacyl chlorides. Reaction conditions. Retrieved from [Link]
-
ResearchGate. (2003). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Retrieved from [Link]
- Google Patents. (n.d.). WO2009102155A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.
-
Chemistry Learner. (n.d.). Steric Hindrance: Definition, Factors, & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from [Link]
-
Reddit. (2014). Has anyone ever had any trouble with generation of acyl chlorides? Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Retrieved from [Link]
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 19. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Acylation Reactions with 2-Methyl-2-phenylpropanoyl Chloride
Welcome to the technical support center for optimizing reaction conditions for acylation with 2-methyl-2-phenylpropanoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during experiments with this sterically hindered acylating agent. This document will delve into the causality behind experimental choices, provide self-validating protocols, and is grounded in authoritative scientific principles.
Introduction: The Challenge of Steric Hindrance
2-Methyl-2-phenylpropanoyl chloride, with its neopentyl-like α-carbon, presents a significant steric barrier to nucleophilic attack at the carbonyl carbon.[1] This steric hindrance profoundly influences its reactivity, often leading to sluggish reactions, low yields, or the need for carefully optimized conditions compared to less hindered acyl chlorides.[1] Understanding and overcoming these steric challenges is paramount for successful acylation.
Safety First: Handling 2-Methyl-2-phenylpropanoyl Chloride
Before commencing any experimental work, it is crucial to be aware of the hazards associated with 2-methyl-2-phenylpropanoyl chloride.
Hazard Summary:
| Hazard Statement | Precautionary Measures |
| Causes severe skin burns and eye damage.[2] | Wear protective gloves, clothing, eye, and face protection.[3] |
| May cause respiratory irritation.[2] | Use only outdoors or in a well-ventilated area. Avoid breathing mist/vapors/spray.[4] |
| Reacts with water. | Do not allow contact with water.[4] Handle under anhydrous conditions. |
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier. [3][4][5]
Part 1: Friedel-Crafts Acylation with 2-Methyl-2-phenylpropanoyl Chloride
Friedel-Crafts acylation is a cornerstone of C-C bond formation, allowing for the synthesis of aryl ketones.[6] However, the steric bulk of 2-methyl-2-phenylpropanoyl chloride can impede this reaction.
Troubleshooting Guide: Friedel-Crafts Acylation
Q1: My Friedel-Crafts acylation is giving a very low yield or not proceeding at all. What are the likely causes?
Low yields in Friedel-Crafts acylation with a sterically hindered acyl chloride can stem from several factors:
-
Steric Hindrance: The primary challenge is the steric bulk of the acylating agent, which can hinder the approach of the aromatic substrate to the electrophilic acylium ion.[7]
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups on the aromatic substrate deactivates it towards electrophilic aromatic substitution.[8]
-
Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture and can be deactivated.[9]
-
Suboptimal Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy imposed by steric hindrance.[8]
Q2: How can I optimize the reaction conditions to improve the yield?
To counter the challenges of steric hindrance and improve yields, consider the following optimizations:
| Parameter | Recommendation | Rationale |
| Catalyst | Use a more active Lewis acid or increase the catalyst loading (stoichiometric amounts may be necessary).[9] | A more potent Lewis acid can more effectively generate the acylium ion. Increased loading can compensate for catalyst complexation with the product.[6] |
| Solvent | A polar solvent like nitrobenzene or 1,2-dichloroethane can be beneficial.[10] | Polar solvents can help stabilize the charged intermediates in the reaction mechanism. |
| Temperature | Gradually increase the reaction temperature while monitoring for side product formation. | Higher temperatures provide the necessary energy to overcome the activation barrier.[8] |
| Reaction Time | Extend the reaction time. | Sterically hindered reactions are often slower and may require more time to reach completion. |
Experimental Workflow: Friedel-Crafts Acylation
Caption: Workflow for Friedel-Crafts Acylation.
Part 2: Acylation of Amines and Alcohols
The acylation of amines to form amides and alcohols to form esters are fundamental transformations in organic synthesis.[11][12] The steric hindrance of 2-methyl-2-phenylpropanoyl chloride makes these reactions more challenging than with less bulky acyl chlorides.
Troubleshooting Guide: Amine and Alcohol Acylation
Q1: My acylation of a primary/secondary amine is sluggish and gives a low yield. Why is this happening?
Several factors can contribute to low yields in the acylation of amines with this sterically hindered reagent:
-
Steric Hindrance: The bulky acyl chloride can have difficulty accessing the lone pair of the amine.
-
Base Strength: An inadequate base may not effectively neutralize the HCl byproduct, leading to the protonation of the starting amine and rendering it unreactive.[13]
-
Solvent Effects: The choice of solvent can significantly impact reaction rates.[13]
Q2: What strategies can I employ to improve the efficiency of amine acylation?
| Parameter | Recommendation | Rationale |
| Base | Use a non-nucleophilic, sterically hindered base like triethylamine or N,N-diisopropylethylamine (DIPEA). A stronger, non-nucleophilic base like DBU may also be effective.[14] | These bases can effectively scavenge the generated HCl without competing with the amine nucleophile. |
| Catalyst | Add a catalytic amount of 4-dimethylaminopyridine (DMAP). | DMAP is a highly effective acylation catalyst that forms a more reactive acylpyridinium intermediate.[12] |
| Solvent | Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable. | These solvents will not react with the acyl chloride. |
| Temperature | Gentle heating may be required to drive the reaction to completion. | Increased temperature can help overcome the steric barrier. |
Q3: I am trying to acylate a secondary or tertiary alcohol and the reaction is not proceeding. What can I do?
Acylating sterically hindered alcohols is particularly challenging.
-
For Secondary Alcohols: The use of a catalyst like DMAP is often essential. Increasing the reaction temperature and time may also be necessary.
-
For Tertiary Alcohols: Direct acylation with 2-methyl-2-phenylpropanoyl chloride is often very difficult and may not be feasible under standard conditions.[15] Alternative synthetic routes may need to be considered.
General Experimental Protocol for Amine/Alcohol Acylation
Caption: General workflow for amine/alcohol acylation.
Frequently Asked Questions (FAQs)
Q: Can I use 2-methyl-2-phenylpropanoic acid with a coupling agent instead of the acyl chloride?
A: Yes, using the corresponding carboxylic acid with a coupling agent like DCC or EDC can be a milder alternative to the acyl chloride, which may be beneficial for sensitive substrates.[16] However, the steric hindrance of the carboxylic acid will still be a factor.
Q: How do I purify my product if it is an oil?
A: Oily products can be purified by column chromatography or vacuum distillation.[17] If impurities are acidic or basic, a liquid-liquid extraction with a dilute base or acid wash can be effective.[17]
Q: Are there any common side reactions to be aware of?
A: With sterically hindered acyl chlorides, elimination reactions can sometimes compete with substitution, especially at higher temperatures with substrates that have acidic alpha-protons. The acyl chloride can also hydrolyze if moisture is present.[13]
Q: What is the role of the Lewis acid in Friedel-Crafts acylation?
A: The Lewis acid coordinates to the chlorine atom of the acyl chloride, making it a better leaving group and facilitating the formation of the electrophilic acylium ion.[18]
References
- Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions.
- MATERIAL SAFETY DATA SHEETS 2-METHYL-2-PHENYLPROPANOYL CHLORIDE.
- The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives - PMC - NIH. (2019-08-22).
- 2-Methyl-2-phenylpropanoyl chloride | 36293-05-7 | LBA29305 - Biosynth.
- Benchchem. troubleshooting Friedel-Crafts acylation catalyst deactivation.
- Benchchem. Pyrrolidine Acylation: A Technical Troubleshooting Guide for Researchers.
- Effects of acyl donor type, catalyst type, and reaction conditions on the activity and selectivity of Friedel-Crafts acylation | Request PDF - ResearchGate. (2025-08-07).
- Influence of Heterogeneous Catalysts and Reaction Parameters on the Acetylation of Glycerol to Acetin: A Review - MDPI.
- SAFETY DATA SHEET - Fisher Scientific. (2010-09-20).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-04-24).
- Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions - ACS Publications.
- 2-Methyl-2-phenylpropanoyl chloride | C10H11ClO | CID 12369086 - PubChem - NIH.
- Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions - MDPI.
- ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions - NIH.
- Steric Effects in Friedel-Crafts Reactions - Chemistry Stack Exchange. (2020-07-07).
- Friedel-Crafts Acylation with Practice Problems - Chemistry Steps.
- Friedel-Crafts Acylation - Organic Chemistry Portal.
- An In-Depth Technical Guide on the Role of Steric Hindrance in the Reactivity of Methyl 2-Methyl-2-phenylpropanoate - Benchchem.
- 3 - Organic Syntheses Procedure.
- Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA.
- Purification of oily products in industrial chemistry. : r/OrganicChemistry - Reddit. (2024-08-05).
Sources
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- 2. 2-Methyl-2-phenylpropanoyl chloride | C10H11ClO | CID 12369086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
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- 17. reddit.com [reddit.com]
- 18. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Removal of excess 2-Methyl-2-phenylpropanoyl chloride from reaction mixture
<Technical Support Center: Removal of Excess 2-Methyl-2-phenylpropanoyl Chloride
Welcome to the technical support center for handling 2-Methyl-2-phenylpropanoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions for the effective removal of this reagent from reaction mixtures. Our focus is on providing scientifically sound, practical, and validated methods to ensure the purity of your target compounds.
Troubleshooting Guide: Immediate Solutions for Common Issues
This section addresses the most frequent challenges encountered when working with excess 2-Methyl-2-phenylpropanoyl chloride.
Q1: My aqueous work-up is forming a persistent emulsion. How can I break it?
A1: Emulsion formation during the aqueous quench of 2-Methyl-2-phenylpropanoyl chloride is common, especially when using basic solutions like sodium bicarbonate. The culprit is often the formation of carboxylate salts from the hydrolysis of the acyl chloride, which can act as surfactants.
-
Causality: The tertiary nature of the acyl chloride leads to a relatively stable acylium ion, which reacts readily with water to form 2-methyl-2-phenylpropanoic acid. This acid is then deprotonated by the base to form a salt.
-
Immediate Action:
-
Add Brine: Introduce a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of the organic components and disrupting the emulsion.
-
Gentle Agitation: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times.
-
Filtration through Celite®: If the emulsion persists, filtering the entire mixture through a pad of Celite® or diatomaceous earth can help break it.
-
Q2: I've performed a basic wash, but I suspect there's still unreacted acyl chloride. How can I be sure it's gone?
A2: Visual confirmation is unreliable. You need an analytical method to confirm the absence of the acyl chloride.
-
Recommended Technique: TLC Spot Test
-
Take a small aliquot of your organic layer.
-
Spot it on a TLC plate.
-
Add a drop of a nucleophilic quenching agent directly to the spot (e.g., a dilute solution of aniline or methanol).
-
Elute the plate. The appearance of a new, more polar spot corresponding to the amide or ester derivative confirms the presence of unreacted acyl chloride.
-
-
Alternative: In-situ Derivatization for HPLC
Q3: My desired product is sensitive to strong bases. What are my alternative quenching options?
A3: For base-sensitive substrates, avoid strong aqueous bases. Several milder options are available.
-
Methanol or Ethanol: These alcohols will react with the acyl chloride to form the corresponding ester, which is often easier to remove by chromatography or distillation than the carboxylic acid. The reaction is typically clean and proceeds at room temperature.
-
Solid-Supported Scavengers: Resins functionalized with amines (e.g., Tris(2-aminoethyl)amine, known as TRIS resin) or other nucleophiles can be used.[2] These offer the significant advantage of simple filtration to remove the scavenger and the captured acyl chloride.[3]
-
Aqueous Ammonia: A dilute solution of ammonium hydroxide can be used. This forms the corresponding amide, which is generally less reactive and can be separated chromatographically.
Decision-Making Workflow for Quenching and Removal
The following diagram outlines a logical workflow for selecting the appropriate method to remove excess 2-Methyl-2-phenylpropanoyl chloride.
Caption: Decision tree for selecting a removal method.
Frequently Asked Questions (FAQs)
Q4: What is the mechanism of quenching 2-Methyl-2-phenylpropanoyl chloride with a weak base like sodium bicarbonate?
A4: The quenching process involves two main reactions:
-
Hydrolysis: The acyl chloride reacts with water to form 2-methyl-2-phenylpropanoic acid and hydrochloric acid. This reaction is an example of nucleophilic acyl substitution.[4]
-
Neutralization: The sodium bicarbonate, a weak base, then neutralizes the hydrochloric acid and the 2-methyl-2-phenylpropanoic acid, forming sodium chloride, water, and carbon dioxide gas, and the sodium salt of the carboxylic acid, respectively.
The evolution of carbon dioxide gas is a visual indicator that the reaction is proceeding.
Q5: Can I use a scavenger resin to remove the excess acyl chloride? What are the advantages?
A5: Yes, scavenger resins are an excellent choice, particularly in high-throughput synthesis or when dealing with sensitive products.
-
Mechanism: These are solid-supported reagents with nucleophilic functional groups (e.g., amines, thiols) that react with and bind the acyl chloride.
-
Advantages:
-
Simplified Work-up: The resin-bound byproduct is removed by simple filtration, avoiding the need for liquid-liquid extractions.
-
High Selectivity: They react specifically with electrophiles like acyl chlorides.
-
Mild Conditions: The reactions are typically performed at room temperature.
-
Q6: What are the key differences between quenching with an alcohol versus an amine?
A6: Both are effective nucleophiles, but the choice depends on the desired byproduct and subsequent purification strategy.
| Feature | Quenching with Alcohol (e.g., Methanol) | Quenching with Amine (e.g., Diethylamine) |
| Product | Methyl/Ethyl Ester | Diethylamide |
| Reactivity | Generally slower than amines | Very rapid reaction |
| Byproduct Polarity | Moderately polar | More polar than the ester |
| Ease of Removal | Often removable by standard silica gel chromatography | The higher polarity can be advantageous for separation from non-polar products. |
| Considerations | The resulting ester may have similar chromatographic behavior to the desired product. | The amine itself is basic and may need to be washed out. |
Q7: How can I monitor the progress of the quenching reaction?
A7: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): As described in Q2, this is a quick and effective method.
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic acyl chloride C=O stretch (typically around 1800 cm⁻¹) and the appearance of the carboxylic acid or ester C=O stretch (around 1700-1740 cm⁻¹) can be monitored.[5]
-
High-Performance Liquid Chromatography (HPLC): A small aliquot can be quenched and injected to monitor the disappearance of the starting material and the formation of the quenched product. Derivatization with a chromophoric agent like 2-nitrophenylhydrazine can enhance detection sensitivity for trace analysis.[6]
Experimental Protocols
Protocol 1: Standard Aqueous Basic Work-up
This protocol is suitable for products that are stable to aqueous base.
-
Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath. This moderates the rate of hydrolysis, which is exothermic.
-
Slow Addition of Quenching Solution: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring. Caution: CO₂ evolution can cause pressure build-up.
-
Separation: Transfer the mixture to a separatory funnel. If two layers do not form, add brine to aid separation.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) two or three times.[7]
-
Combine and Dry: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]
Protocol 2: Quenching with a Scavenger Resin
This protocol is ideal for base-sensitive substrates or for simplified purification.
-
Select Resin: Choose a suitable scavenger resin, such as a polystyrene-bound Tris-amine (PS-TRIS).
-
Add Resin: To the reaction mixture, add the scavenger resin (typically 2-3 equivalents relative to the excess acyl chloride).
-
Agitate: Stir or shake the mixture at room temperature. The reaction time will depend on the specific resin and can range from 1 to 16 hours.
-
Monitor: Monitor the disappearance of the acyl chloride by TLC or HPLC.
-
Filter: Once the reaction is complete, filter the mixture to remove the resin.
-
Rinse and Concentrate: Rinse the resin with a small amount of the reaction solvent. Combine the filtrates and concentrate under reduced pressure.
References
-
Tokyo University of Science. (2021). Hydrolysis of 2-Chloro-2-methylpropane - Demonstration Using the Quenching of Fluorescence from Fluorescein. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-2-phenylpropanoyl chloride. PubChem Compound Database. Retrieved from [Link]
-
Flynn, D. L., et al. (2003). High-Load, ROMP-Generated Oligomeric Bis-acid Chlorides: Design of Soluble and Insoluble Nucleophile Scavengers. Organic Letters, 5(15), 2687–2690. Retrieved from [Link]
-
ResearchGate. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC? Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthesis and purification method of (2-methyl) 3-chloropropionyl chloride.
- Google Patents. (n.d.). Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6.
-
YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
-
Reddit. (2022). Quenches for Allyl chloride and MOM-Chloride. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]
-
PubMed. (2017). Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. Retrieved from [Link]
-
MDPI. (n.d.). Scavenger-Probed Mechanisms in the Ultrasound/Chlorine Sono-Hybrid Advanced Oxidation Process. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Save My Exams. (2026). Test for Acyl Chlorides. Retrieved from [Link]
-
YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]
-
Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]
-
Supra sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]
-
ResearchGate. (2025). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved from [Link]
-
ChemBK. (2024). 2-phenylpropanoyl chloride. Retrieved from [Link]
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Common impurities in 2-Methyl-2-phenylpropanoyl chloride and their effect on reactions
Welcome to the technical support center for 2-Methyl-2-phenylpropanoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with this versatile reagent.
Introduction
2-Methyl-2-phenylpropanoyl chloride (CAS No. 36293-05-7) is a key building block in organic synthesis, primarily utilized in reactions such as nucleophilic acyl substitution and Friedel-Crafts acylation.[1][2] Its reactivity is centered on the electrophilic carbonyl carbon, making it a valuable reagent for creating esters, amides, and aryl ketones.[1] However, the presence of impurities can significantly impact the outcome of these reactions, leading to low yields, side product formation, and difficulties in purification. This guide provides a comprehensive overview of common impurities, their effects on pivotal reactions, and practical troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available 2-Methyl-2-phenylpropanoyl chloride?
The primary impurities in 2-Methyl-2-phenylpropanoyl chloride typically arise from its synthesis and subsequent handling. These include:
-
2-Methyl-2-phenylpropanoic acid: The starting material for the synthesis of the acyl chloride. Its presence indicates an incomplete reaction during the chlorination step.[1]
-
Hydrolysis Product (2-Methyl-2-phenylpropanoic acid): 2-Methyl-2-phenylpropanoyl chloride is highly sensitive to moisture and will readily hydrolyze back to the corresponding carboxylic acid upon exposure to water in the atmosphere or in solvents.[2][3]
-
Residual Chlorinating Reagent and Byproducts: If thionyl chloride (SOCl₂) is used for the synthesis, impurities such as sulfur-containing compounds can be present, especially in older batches of the reagent.[4][5] These non-volatile impurities can be difficult to remove.
-
Solvent Residues: Residual solvents from the synthesis and purification process may also be present.
Q2: How can I detect the presence of these impurities?
Several analytical techniques can be employed to assess the purity of your 2-Methyl-2-phenylpropanoyl chloride:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for detecting the presence of the starting carboxylic acid, as the acidic proton will appear as a broad singlet, typically at a high chemical shift (δ > 10 ppm). The benzylic protons of the acid will also have a slightly different chemical shift compared to the acyl chloride.
-
Infrared (IR) Spectroscopy: The C=O stretching frequency for an acyl chloride is typically around 1800 cm⁻¹. The corresponding carboxylic acid will show a broader C=O stretch at a lower frequency (around 1700-1725 cm⁻¹) and a very broad O-H stretch from approximately 2500-3300 cm⁻¹.
-
Gas Chromatography (GC): GC can be used to separate and quantify volatile impurities. For less volatile impurities like the carboxylic acid, derivatization to a more volatile ester or silyl ester may be necessary.[6]
-
Titration: A simple titration with a standardized base can quantify the amount of acidic impurities (carboxylic acid and HCl from hydrolysis).
Q3: My reaction with 2-Methyl-2-phenylpropanoyl chloride is giving a low yield. What are the likely causes?
Low yields are a common issue and can often be traced back to the quality of the acyl chloride or the reaction conditions. Consider the following:
-
Purity of the Acyl Chloride: The presence of the starting carboxylic acid or its hydrolysis product means there is less of the active acylating agent available for your reaction.[7]
-
Moisture Contamination: Acyl chlorides react rapidly with water.[3] Ensure all glassware is oven-dried, and use anhydrous solvents to prevent hydrolysis of your reagent.
-
Reaction Temperature: Some reactions, like Friedel-Crafts acylation, may require specific temperature control to prevent side reactions or decomposition.[7]
-
Catalyst Inactivity (for Friedel-Crafts reactions): Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Any water present will deactivate the catalyst, halting the reaction.[7]
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful method for forming C-C bonds, but it is sensitive to several factors.
Symptoms:
-
Low conversion of the aromatic substrate.
-
Recovery of unreacted starting materials.
-
Formation of multiple unidentified byproducts.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Impure 2-Methyl-2-phenylpropanoyl chloride | The presence of 2-methyl-2-phenylpropanoic acid can complex with the Lewis acid catalyst, rendering it inactive. | 1. Check Purity: Analyze your acyl chloride using ¹H NMR or IR spectroscopy before use. 2. Purify: If significant acid impurity is detected, consider distillation under reduced pressure to purify the acyl chloride. |
| Inactive Lewis Acid Catalyst | The Lewis acid catalyst (e.g., AlCl₃) has been deactivated by moisture.[7] | 1. Use Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under a stream of inert gas (e.g., nitrogen or argon). 2. Use Fresh Catalyst: Use a freshly opened bottle of the Lewis acid or a previously opened bottle that has been stored in a desiccator. 3. Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. |
| Insufficient Catalyst | Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because the product ketone can form a complex with the catalyst, taking it out of the catalytic cycle.[8] | 1. Increase Catalyst Loading: Gradually increase the molar equivalents of the Lewis acid. A common starting point is 1.1 to 1.5 equivalents relative to the acyl chloride. |
| Deactivated Aromatic Substrate | The aromatic ring contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), which make it less nucleophilic and unreactive towards Friedel-Crafts acylation. | 1. Assess Substrate: This reaction is generally not suitable for deactivated aromatic compounds. Consider alternative synthetic routes. |
Workflow for Troubleshooting Low Yield in Friedel-Crafts Acylation
Caption: Troubleshooting workflow for low-yielding Friedel-Crafts reactions.
Issue 2: Formation of Amide/Ester Byproduct is Sluggish or Incomplete
Reactions of 2-Methyl-2-phenylpropanoyl chloride with nucleophiles like amines and alcohols should be rapid.[1] If the reaction is slow, it often points to an issue with the nucleophile or the reaction setup.
Symptoms:
-
Slow or incomplete consumption of the acyl chloride.
-
Complex reaction mixture containing starting materials and product.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Poor Nucleophilicity of the Amine/Alcohol | Sterically hindered amines or alcohols will react more slowly. Electron-withdrawing groups near the nucleophilic center will also decrease its reactivity. | 1. Increase Temperature: Gently heating the reaction mixture can often overcome the activation energy barrier. 2. Use a Catalyst: For less reactive nucleophiles, a catalyst such as 4-dimethylaminopyridine (DMAP) can be added in catalytic amounts. 3. Extended Reaction Time: Allow the reaction to proceed for a longer period. |
| Protonation of the Nucleophile | The reaction of an acyl chloride with an amine or alcohol produces one equivalent of HCl.[9] This will protonate the nucleophile, rendering it unreactive. | 1. Add a Base: Include a non-nucleophilic base, such as triethylamine or pyridine, in the reaction mixture to scavenge the HCl produced. Typically, at least one equivalent of base is used. For amine nucleophiles, two equivalents of the amine itself can be used, with one acting as the nucleophile and the other as the base.[9] |
| Steric Hindrance | The tertiary carbon adjacent to the carbonyl group in 2-Methyl-2-phenylpropanoyl chloride presents some steric bulk, which can slow the reaction with bulky nucleophiles.[2] | 1. Optimize Conditions: As with poor nucleophilicity, increasing the temperature or reaction time may be necessary. |
Diagram of HCl Scavenging in Nucleophilic Acyl Substitution
Caption: Role of a base in preventing nucleophile protonation.
Experimental Protocols
Protocol 1: Small-Scale Purification of 2-Methyl-2-phenylpropanoyl Chloride by Distillation
This protocol is intended for purifying small quantities (1-10 g) of the acyl chloride to remove less volatile impurities like the parent carboxylic acid.
Materials:
-
Crude 2-Methyl-2-phenylpropanoyl chloride
-
Short-path distillation apparatus
-
Vacuum pump
-
Heating mantle with stirrer
-
Dry ice/acetone cold trap
Procedure:
-
Setup: Assemble the short-path distillation apparatus. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas.
-
Charging the Flask: Charge the distillation flask with the crude 2-Methyl-2-phenylpropanoyl chloride and a magnetic stir bar.
-
Vacuum Application: Connect the apparatus to a vacuum pump protected by a cold trap. Gradually apply vacuum.
-
Distillation: Begin stirring and gently heat the distillation flask. Collect the fraction that distills at the appropriate temperature and pressure (the boiling point of 2-phenylpropanoyl chloride is 98-100 °C at 15 Torr, the boiling point of the title compound will be similar).[10]
-
Storage: Collect the purified product in a receiver flask cooled in an ice bath. Once the distillation is complete, backfill the apparatus with inert gas before dismantling. Store the purified acyl chloride under an inert atmosphere in a sealed container.
References
- Vertex AI Search. (n.d.). MATERIAL SAFETY DATA SHEETS 2-METHYL-2-PHENYLPROPANOYL CHLORIDE.
- PubMed. (2017). Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances.
- Biosynth. (n.d.). 2-Methyl-2-phenylpropanoyl chloride | 36293-05-7.
- YouTube. (2021). Acids to Acyl Chlorides, Part 1.
- Smolecule. (n.d.). Buy 2-Methyl-2-phenylpropanoyl chloride | 36293-05-7.
- Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- ChemBK. (2024). 2-phenylpropanoyl chloride.
- Reddit. (n.d.). Synthesis of Acyl Chlorides with Thionyl Chloride.
- PubMed. (1976). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins.
- University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides.
- Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water.
- University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
- Save My Exams. (2026). Test for Acyl Chlorides.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity of 2-Phenylbutyryl Chloride with Nucleophiles.
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
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- 10. chembk.com [chembk.com]
Validation & Comparative
A Comparative Guide to Acylation Reactions: 2-Methyl-2-phenylpropanoyl Chloride vs. Isobutyryl Chloride
Introduction: Navigating the Nuances of Acylating Agents
In the landscape of organic synthesis, acyl chlorides are indispensable reagents, prized for their high reactivity in forming carbon-carbon and carbon-heteroatom bonds.[1][2][3] They serve as potent electrophiles in a myriad of transformations, including Friedel-Crafts acylations, esterifications, and amidations. The choice of acylating agent is a critical decision that profoundly impacts reaction efficiency, selectivity, and the steric environment of the final product.
This guide provides an in-depth comparison of two structurally distinct acyl chlorides: the common, branched-aliphatic isobutyryl chloride and the more complex, sterically encumbered 2-methyl-2-phenylpropanoyl chloride .[1][4][5][6][7] While both are used to introduce a four-carbon acyl group, the presence of a quaternary α-carbon bearing a phenyl group in the latter introduces significant steric and electronic differences. We will dissect these differences, providing researchers, scientists, and drug development professionals with the field-proven insights and experimental data necessary to make informed decisions in their synthetic strategies.
Physicochemical and Structural Properties: The Foundation of Reactivity
The fundamental difference between these two reagents lies at the α-carbon. Isobutyryl chloride possesses a methine proton, affording it a degree of conformational flexibility. In stark contrast, 2-methyl-2-phenylpropanoyl chloride features a quaternary α-carbon, creating a rigid, sterically demanding neopentyl-like environment further bulked by a phenyl ring. This single structural modification is the primary determinant of their divergent chemical behavior.
| Property | Isobutyryl Chloride | 2-Methyl-2-phenylpropanoyl Chloride |
| Structure | ||
| IUPAC Name | 2-methylpropanoyl chloride[8] | 2-methyl-2-phenylpropanoyl chloride[7] |
| CAS Number | 79-30-1[9] | 36293-05-7[5] |
| Molecular Formula | C₄H₇ClO[9] | C₁₀H₁₁ClO[5] |
| Molecular Weight | 106.55 g/mol [10] | 182.65 g/mol [5] |
| Boiling Point | 91-93 °C[1][10] | 98-100 °C (at reduced pressure)[11] |
| Appearance | Colorless to pale yellow liquid[1][2] | Colorless to pale yellow liquid[11] |
| Key Feature | Branched aliphatic chain | Quaternary α-carbon with phenyl group |
Comparative Reactivity in Acylation Reactions
The primary factor differentiating the reactivity of these two acyl chlorides is steric hindrance . The bulky assembly of two methyl groups and a phenyl group around the carbonyl center of 2-methyl-2-phenylpropanoyl chloride severely restricts the trajectory of incoming nucleophiles, leading to significantly attenuated reactivity compared to isobutyryl chloride.
Mechanism of Friedel-Crafts Acylation
A quintessential application for acyl chlorides is the Friedel-Crafts acylation, which proceeds via the formation of a highly electrophilic acylium ion, generated by the reaction of the acyl chloride with a Lewis acid catalyst like aluminum trichloride (AlCl₃).[12][13][14] This resonance-stabilized cation is then attacked by the nucleophilic aromatic ring.[13][14]
Caption: General mechanism of Friedel-Crafts acylation.
Reactivity Profile
-
Isobutyryl Chloride: This is a highly reactive acylating agent, widely used for Friedel-Crafts reactions, esterifications, and amidations.[1][4] Its reactivity is greater than more hindered acyl chlorides like pivaloyl chloride, making it a versatile choice for a broad range of substrates.[4] While branched, its steric profile is manageable and does not typically require harsh reaction conditions.
-
2-Methyl-2-phenylpropanoyl Chloride: The reactivity is substantially lower due to profound steric hindrance. The quaternary α-carbon shields the electrophilic carbonyl carbon, impeding the approach of nucleophiles. This reduced reactivity can be a strategic advantage, enabling selective acylation of unhindered positions or preventing over-acylation. However, to achieve reasonable conversion, it often necessitates more forcing conditions, such as higher temperatures, increased catalyst loading, or significantly longer reaction times. Under such conditions, the risk of side reactions, like decarbonylation to form a stable tertiary carbocation, may increase.[5]
Quantitative Reactivity Data
| Acyl Chloride | Relative Reactivity vs. Acetyl Chloride (with Benzene in Nitromethane) | Relative Reactivity vs. Acetyl Chloride (with Mesitylene in Nitromethane) |
| Acetyl Chloride | 1.00 | 1.00 |
| Propionyl Chloride | 0.92 | 0.30 |
| Isobutyryl Chloride | 0.23 | 0.03 |
Data adapted from a study by P. H. Gore and J. A. Hoskins, as cited by BenchChem.[3]
Analysis: The data clearly shows that even the moderate steric bulk of isobutyryl chloride (compared to acetyl chloride) significantly reduces the reaction rate, especially with a more hindered substrate like mesitylene.[3] Based on established principles of sterics, the reactivity of 2-methyl-2-phenylpropanoyl chloride would be orders of magnitude lower than isobutyryl chloride under identical conditions.
Experimental Protocols: A Practical Comparison
To illustrate the practical implications of these reactivity differences, we provide parallel protocols for the Friedel-Crafts acylation of toluene. The conditions are representative and may require optimization based on specific laboratory setups.
Caption: Standard laboratory workflow for Friedel-Crafts acylation.
Protocol 1: Acylation of Toluene with Isobutyryl Chloride
-
Objective: To synthesize (4-methylphenyl)(propan-2-yl)methanone.
-
Materials:
-
Isobutyryl chloride (1.0 eq)
-
Toluene (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice, Hydrochloric Acid (1M), Saturated Sodium Bicarbonate, Brine, Anhydrous Magnesium Sulfate
-
-
Procedure:
-
Under an inert atmosphere (N₂), add anhydrous AlCl₃ to a flask containing anhydrous DCM.
-
Cool the resulting slurry to 0 °C in an ice bath.
-
Slowly add isobutyryl chloride dropwise to the stirred slurry, maintaining the temperature at 0-5 °C.
-
After 15 minutes, add toluene dropwise over 20-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and 1M HCl to quench.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Protocol 2: Acylation of Toluene with 2-Methyl-2-phenylpropanoyl Chloride
-
Objective: To synthesize (2-methyl-2-phenyl-1-(p-tolyl)propan-1-one).
-
Materials:
-
2-Methyl-2-phenylpropanoyl chloride (1.0 eq)
-
Toluene (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM) or a higher-boiling solvent like 1,2-dichloroethane.
-
-
Procedure:
-
Follow steps 1-4 as in Protocol 1, using 2-methyl-2-phenylpropanoyl chloride.
-
Causality Note: Due to the lower reactivity of this acyl chloride, a higher catalyst loading (up to 1.5 eq) may be required to drive the reaction.
-
Allow the reaction to warm to room temperature and stir. An extended reaction time (8-24 hours) is anticipated. Gentle heating (reflux in DCM, ~40 °C) may be necessary if the reaction is sluggish at room temperature.
-
Self-Validation: Monitor the reaction closely by TLC or GC-MS to track the consumption of the starting material and formation of the product, adjusting time and temperature as needed.
-
Follow steps 6-10 as in Protocol 1 for quenching, workup, and purification.
-
Decision Framework for Reagent Selection
The choice between these two reagents is a strategic one, dictated by the specific goals of the synthesis.
Caption: Decision tree for selecting the appropriate acylating agent.
Choose Isobutyryl Chloride when:
-
Speed and Efficiency are Key: For routine acylations where high throughput is desired.
-
The Substrate is Unreactive: Its higher intrinsic reactivity can overcome the low nucleophilicity of deactivated substrates.
-
Steric Bulk is Undesirable: When the final product requires a less sterically encumbered acyl group.
Choose 2-Methyl-2-phenylpropanoyl Chloride when:
-
A Sterically Shielded Product is the Goal: To create ketones, esters, or amides with a bulky, sterically demanding group that can direct subsequent reactions or impart specific conformational properties.
-
High Selectivity is Required: Its lower reactivity can be exploited to selectively acylate the most accessible or most nucleophilic site in a polyfunctional molecule.
-
Controlling Exothermic Reactions is a Concern: The slower reaction rate can make a potentially violent reaction more manageable.
Safety and Handling Precautions
As with all acyl chlorides, both reagents must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Moisture Sensitivity: Both compounds react violently with water and moisture, hydrolyzing to their respective carboxylic acids and releasing corrosive hydrogen chloride (HCl) gas.[2][4] All reactions must be conducted under strictly anhydrous conditions using dry glassware and solvents.
-
Corrosivity: Both are classified as corrosive and can cause severe skin burns and eye damage.[7]
-
Inhalation: Vapors may cause respiratory irritation.[7]
Conclusion
In the comparative analysis of 2-methyl-2-phenylpropanoyl chloride and isobutyryl chloride, steric hindrance emerges as the defining characteristic. Isobutyryl chloride is a versatile, highly reactive workhorse for a wide array of standard acylation reactions. Its performance is reliable and efficient for introducing the isobutyryl moiety.
Conversely, 2-methyl-2-phenylpropanoyl chloride is a specialty reagent whose value lies in its diminished reactivity and significant steric profile. It is the reagent of choice when the synthetic objective is to install a sterically demanding acyl group or to exert fine control over selectivity in complex substrates. The decision to employ one over the other is a classic synthetic trade-off between reactivity and control, and a thorough understanding of these differences is paramount to achieving the desired chemical transformation.
References
- Isobutyryl chloride for lab synthesis. eqipped.
- 2-Methyl-2-phenylpropanoyl chloride | 36293-05-7. Biosynth.
- Isobutyryl Chloride|98%|Acyl
- CAS 79-30-1: Isobutyryl chloride. CymitQuimica.
- Steric Effects in Friedel-Crafts Reactions. Chemistry Stack Exchange.
- Isobutyryl Chloride Manufacturer. Shree Ganesh Chemicals.
- Friedel–Crafts reaction. Wikipedia.
- Friedel-Crafts Acylation: Mechanism, Reactions & limit
- Isobutyryl chloride, 98% 500 g. Thermo Scientific Chemicals.
- Isobutyryl chloride 98% 79-30-1. Sigma-Aldrich.
- Friedel-Crafts Alkylation and Acyl
- Provide an example of the alkylation and acylation in the Friedel-Crafts reaction. TutorChase.
- EAS Reactions (3)
- 2-phenylpropanoyl chloride. ChemBK.
- 2-Methyl-2-phenylpropanoyl chloride | C10H11ClO | CID 12369086. PubChem, NIH.
- Intermolecular Hydrogen Bonding Mediated Micropore Activation and Structure Disorder in Hard Carbon for High-Capacity Sodium Storage. ACS Nano.
- Isobutyryl chloride | C4H7ClO | CID 62325. PubChem, NIH.
- Propionyl Chloride in Synthesis: A Comparative Guide to Acyl
- A Comparative Guide to the Acylation Reactivity of 2-Methoxybenzoyl Chloride and Benzoyl Chloride. Benchchem.
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Navigating the Crowded Molecular Landscape: A Comparative Guide to Acylating Sterically Hindered Substrates
In the intricate world of organic synthesis, the acylation of sterically hindered functional groups presents a formidable challenge. The bulky molecular architecture surrounding the target hydroxyl, amino, or thiol group often shields it from reacting with conventional acylating agents, leading to sluggish reactions, low yields, and the formation of undesired byproducts. This guide provides an in-depth comparison of alternative acylating agents and catalytic systems designed to overcome these steric impediments, supported by experimental data and mechanistic insights to empower researchers in drug development and chemical synthesis.
The Challenge of Steric Hindrance in Acylation
Conventional acylation methods, often employing acid chlorides or anhydrides with a simple base, rely on the nucleophilic attack of the substrate on the electrophilic acyl carbon.[1][2] However, when the nucleophile is sterically encumbered, such as in a tertiary alcohol or a heavily substituted aniline, the reaction pathway is significantly hindered.[3][4] This steric clash increases the activation energy of the reaction, often requiring harsh conditions that can compromise the integrity of complex molecules.
The ideal acylating system for a sterically hindered substrate should exhibit high reactivity under mild conditions, demonstrate excellent chemoselectivity, and be tolerant of a wide range of functional groups. This guide will explore several powerful alternatives to traditional acylation protocols, focusing on their mechanisms, practical applications, and comparative performance.
I. High-Reactivity Acylating Agents and Promoters
A primary strategy to overcome steric hindrance is to increase the electrophilicity of the acylating agent, thereby accelerating the rate of nucleophilic attack.
Acyl Halides vs. Acid Anhydrides: A Reactivity Overview
Acyl halides, particularly acyl chlorides, are generally more reactive than their corresponding acid anhydrides.[5][6] This is attributed to the high electronegativity of the halogen atom, which strongly polarizes the carbonyl bond and makes the acyl carbon more susceptible to nucleophilic attack.[6] However, this high reactivity can also be a double-edged sword, leading to a lack of selectivity and the formation of corrosive byproducts like HCl.[6]
Acid anhydrides are often preferred for their milder reactivity and the formation of less corrosive carboxylic acid byproducts.[6][7] For sterically demanding substrates, the choice between an acyl halide and an anhydride often depends on the specific substrate and the tolerance of the molecule to the reaction conditions. A comparative study using zinc chloride as a catalyst for the acetylation of various alcohols and phenols found that acetyl chloride generally provided better results than acetic anhydride for sterically hindered substrates.[8][9]
The Power of Lewis Acid Catalysis
Lewis acids can dramatically enhance the reactivity of even moderately reactive acylating agents like acid anhydrides by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the acyl carbon.
Bismuth(III) Triflate (Bi(OTf)₃): A Versatile Catalyst
Bismuth(III) triflate has emerged as a highly effective catalyst for the acylation of sterically demanding alcohols.[10] It is particularly potent for acylating tertiary alcohols, which are notoriously difficult substrates.[9] The Bi(OTf)₃/acid anhydride system is effective even for less reactive acylating agents like benzoic and pivalic anhydride.[10]
Scandium(III) Triflate (Sc(OTf)₃): Another Powerful Contender
Similar to Bi(OTf)₃, scandium(III) triflate is a robust Lewis acid catalyst for acylating hindered tertiary alcohols with symmetrical carboxylic acid anhydrides.[11]
II. Nucleophilic Catalysis: Activating the Acylating Agent
An alternative and highly effective approach involves the use of nucleophilic catalysts that react with the acylating agent to form a highly reactive intermediate, which is then attacked by the sterically hindered substrate.
4-(Dimethylamino)pyridine (DMAP): The Classic Choice
DMAP is a widely used nucleophilic catalyst in acylation reactions. It reacts with an acid anhydride to form a highly reactive N-acylpyridinium ion. This intermediate is significantly more electrophilic than the parent anhydride, allowing for the acylation of even hindered alcohols.[12] DMAP is often used in stoichiometric amounts or as a co-catalyst with a base like triethylamine.[13] However, for particularly challenging substrates, high catalyst loadings and elevated temperatures may be necessary.
dot graph Acylation_Mechanism_with_DMAP { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Substrate [label="Sterically Hindered\nSubstrate (R-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; AcylAnhydride [label="Acid Anhydride\n(R'-CO)₂O", fillcolor="#F1F3F4", fontcolor="#202124"]; DMAP [label="DMAP", fillcolor="#FBBC05", fontcolor="#202124"]; Acylpyridinium [label="N-Acylpyridinium Ion\n[R'-CO-DMAP]⁺", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Ester\n(R-O-CO-R')", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Carboxylate\n(R'-COO⁻)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; DMAPH [label="DMAP-H⁺", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges AcylAnhydride -> Acylpyridinium [label=" + DMAP"]; Substrate -> Product [label=" + Acylpyridinium Ion"]; Acylpyridinium -> Byproduct; Product -> DMAPH [label=" + H⁺"]; } caption: "Mechanism of DMAP-catalyzed acylation."
1-Methylimidazole (1-MI): An Efficient Alternative
1-Methylimidazole (1-MI) has been shown to be an efficient catalyst for the acylation and tosylation of sterically hindered hydroxyl groups, performing comparably to or even better than DMAP in some cases.[13] The addition of an auxiliary base like triethylamine can further accelerate the reaction.[13]
III. Emerging Strategies for Extreme Steric Hindrance
For the most challenging substrates, novel and highly reactive catalytic systems are continuously being developed.
Silylium Ion Catalysis: A New Frontier
Silylium ions, highly electrophilic silicon-based cations, have recently emerged as powerful catalysts for a variety of organic transformations, including the activation of substrates for acylation.[14][15] These catalysts can activate even weakly nucleophilic substrates and have shown promise in promoting reactions that are difficult to achieve with traditional methods.[16][17] Silylium ion catalysis can be particularly useful for the functionalization of N-heterocycles and other challenging substrates.[14]
dot graph Silylium_Ion_Catalysis { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Precatalyst [label="Silyl Precatalyst\n(e.g., R₃Si-H)", fillcolor="#F1F3F4", fontcolor="#202124"]; Activator [label="Activator\n(e.g., Trityl Salt)", fillcolor="#F1F3F4", fontcolor="#202124"]; SilyliumIon [label="Silylium Ion\n[R₃Si]⁺", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Substrate [label="Sterically Hindered\nSubstrate (Nu-H)", fillcolor="#F1F3F4", fontcolor="#202124"]; AcylatingAgent [label="Acylating Agent\n(R'-COX)", fillcolor="#F1F3F4", fontcolor="#202124"]; ActivatedSubstrate [label="Activated Substrate\n[Nu-SiR₃]", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Acylated Product\n(Nu-COR')", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Precatalyst -> SilyliumIon [label="+ Activator"]; Substrate -> ActivatedSubstrate [label="+ Silylium Ion"]; ActivatedSubstrate -> Product [label="+ Acylating Agent"]; } caption: "Generalized workflow for silylium ion catalysis."
α-Keto Acids: Green Acylating Agents
α-Keto acids have been identified as promising "green" acylating agents.[18] Upon reaction, they release carbon dioxide as the only byproduct, which is a significant advantage over traditional reagents that generate stoichiometric amounts of waste.[18] These reagents have been successfully employed in a variety of acylation reactions, including C-C, C-N, and C-S bond formation.[18]
IV. Enzymatic Acylation: The Mild and Selective Approach
For highly sensitive and complex molecules, such as natural products, enzymatic acylation offers an exceptionally mild and regioselective alternative.[19][20] Lipases are commonly used enzymes that can catalyze acylation reactions in organic solvents with high efficiency and selectivity, often targeting less sterically hindered positions.[21] This method is particularly valuable in the pharmaceutical industry for the modification of bioactive compounds.[20] The regioselectivity can sometimes be tuned by the choice of enzyme and reaction conditions.[19]
Comparative Performance Data
The following table summarizes the performance of various acylating systems for sterically hindered substrates based on literature data.
| Acylating System | Substrate Type | Catalyst | Conditions | Yield (%) | Reference |
| Acetic Anhydride | Tertiary Alcohol | Bi(OTf)₃ (5 mol%) | CH₂Cl₂, rt, 1 h | 98 | [10] |
| Pivalic Anhydride | Tertiary Alcohol | Bi(OTf)₃ (5 mol%) | CH₂Cl₂, rt, 3 h | 95 | [10] |
| Acetic Anhydride | Hindered Phenol | ZnCl₂ | Solvent-free, rt, 15 min | 95 | [8] |
| Acetyl Chloride | Hindered Phenol | ZnCl₂ | Solvent-free, rt, 10 min | 98 | [8] |
| Benzoic Anhydride | Hindered Alcohol | DMAP (1.2 equiv) | CH₂Cl₂, rt, 24 h | 85 | [13] |
| Benzoic Anhydride | Hindered Alcohol | 1-MI (1.2 equiv) | CH₂Cl₂, rt, 12 h | 92 | [13] |
| Acetic Anhydride | Hindered Aniline | 5%MoO₃–SiO₂ | Toluene, 100°C, 2 h | 99 | [22] |
Experimental Protocols
General Procedure for Bi(OTf)₃-Catalyzed Acylation of a Tertiary Alcohol[10]
-
To a solution of the tertiary alcohol (1.0 mmol) in dichloromethane (5 mL) is added the acid anhydride (1.2 mmol).
-
Bismuth(III) triflate (0.05 mmol, 5 mol%) is added to the mixture at room temperature.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution (10 mL).
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired ester.
General Procedure for 1-Methylimidazole-Catalyzed Acylation of a Hindered Alcohol[13]
-
To a solution of the hindered alcohol (1.0 mmol) and 1-methylimidazole (1.2 mmol) in dichloromethane (5 mL) is added the acid anhydride (1.1 mmol) at room temperature.
-
Triethylamine (1.2 mmol) can be added to accelerate the reaction.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is diluted with dichloromethane (10 mL) and washed with 1 M HCl (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash chromatography to give the pure ester.
Conclusion
The acylation of sterically hindered substrates requires a departure from conventional methods and an embrace of more potent and sophisticated catalytic systems. The choice of the optimal acylating agent and catalyst depends heavily on the nature of the substrate, its functional group tolerance, and the desired reaction conditions. Lewis acid catalysis, particularly with metal triflates, and nucleophilic catalysis with reagents like DMAP and 1-MI offer powerful and versatile solutions. For the most challenging cases, emerging technologies like silylium ion catalysis and the use of novel acylating agents such as α-keto acids provide exciting new avenues. Furthermore, enzymatic acylation stands out as an exceptionally mild and selective method for complex and sensitive molecules. By understanding the mechanisms and comparative advantages of these alternative approaches, researchers can effectively navigate the challenges of steric hindrance and achieve their synthetic goals with greater efficiency and precision.
References
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Penteado, F., Lopes, E. F., Alves, D., Perin, G., Jacob, R. G., & Lenardão, E. J. (2019). α-Keto Acids: Acylating Agents in Organic Synthesis. Chemical Reviews, 119(12), 7113–7278. [Link]
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A Senior Application Scientist's Guide: Efficacy of 2-Methyl-2-phenylpropanoyl Chloride vs. Acid Anhydrides in Acylation
For researchers and professionals in drug development, the selection of an acylating agent is a pivotal decision that dictates reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an in-depth comparison between the sterically hindered acyl chloride, 2-Methyl-2-phenylpropanoyl chloride, and conventional acid anhydrides. Moving beyond simple reactivity metrics, we will explore the nuanced interplay of electronic effects and steric hindrance, supported by experimental data and protocols, to empower you to make the optimal choice for your specific application.
The Acylating Agents: A Tale of Two Reactivities
At the heart of this comparison lies the fundamental difference in the reactivity of carboxylic acid derivatives, which generally follows the order: Acyl Chloride > Acid Anhydride > Ester > Amide .[1][2] This hierarchy is a direct consequence of the electrophilicity of the carbonyl carbon and the stability of the leaving group.[2] However, this is not the complete picture, as steric factors can significantly modulate this intrinsic reactivity.
Acid Anhydrides: The Reliable Workhorse
Acid anhydrides, such as acetic anhydride, are widely used acylating agents valued for their balance of reactivity and handling safety.[3][4] Their reactivity is moderate, stemming from the carboxylate leaving group, which is less stable than a chloride ion.[5] This results in several practical advantages:
-
Milder Reaction Conditions: Acylations with anhydrides are often less vigorous than with acyl chlorides.[3]
-
Safer Byproduct: The reaction produces a carboxylic acid (e.g., acetic acid), which is significantly less corrosive and easier to manage than the hydrogen chloride (HCl) gas generated from acyl chlorides.[6][7]
-
Improved Handling: Anhydrides are generally less sensitive to atmospheric moisture compared to their acyl chloride counterparts.[8]
While anhydrides are dependable, their moderate reactivity can be a limitation with less nucleophilic or sterically crowded substrates. Forcing the reaction with heat can lead to undesired side products. Highly reactive versions, like trifluoroacetic anhydride (TFAA), exist but introduce different handling and cost considerations.[9]
2-Methyl-2-phenylpropanoyl Chloride: The Specialist's Tool
2-Methyl-2-phenylpropanoyl chloride belongs to the most reactive class of acylating agents.[10] Its high reactivity is driven by the powerful inductive effect of the chlorine atom and the excellent leaving group ability of the chloride ion, which renders the carbonyl carbon highly electrophilic.[1]
What sets this reagent apart is the α,α-dimethylphenyl group.[11][12] This quaternary carbon center adjacent to the carbonyl group introduces significant steric bulk. This structural feature is not a flaw; it is a tool. It tempers the high intrinsic reactivity of the acyl chloride, creating a unique profile that offers:
-
Controlled Reactivity: The steric shield slows the approach of nucleophiles, preventing the runaway reactions that can occur with smaller, unhindered acyl chlorides like acetyl chloride.
-
Enhanced Selectivity: The bulky profile allows the reagent to discriminate between different nucleophilic sites based on their steric accessibility. This is invaluable when working with polyfunctional molecules.[13][14]
Head-to-Head Performance Analysis
The choice between these reagents hinges on a trade-off between raw reactivity, controlled selectivity, and practical process considerations.
Reactivity vs. Selectivity: A Balancing Act
An unhindered acylating agent like acetic anhydride will react rapidly with an accessible primary amine. However, when faced with a molecule containing both a primary and a more hindered secondary amine, it may lack the subtlety to acylate only the primary site cleanly.
This is where 2-Methyl-2-phenylpropanoyl chloride excels. Its inherent acyl chloride reactivity provides the driving force to acylate even moderately reactive nucleophiles, while its steric bulk prevents it from easily accessing crowded reaction sites. This allows for the selective acylation of a less-hindered primary amine in the presence of a secondary one, a feat often difficult to achieve with small, highly reactive agents.
Byproducts and Process Considerations
The operational differences are stark. Acyl chloride reactions necessitate anhydrous conditions to prevent hydrolysis and require a base (e.g., pyridine, triethylamine) to scavenge the corrosive HCl byproduct.[1][8] This adds a reagent and complicates the workup, as the resulting hydrochloride salt must be removed.
Acid anhydride reactions are more forgiving. The carboxylic acid byproduct is less reactive and can often be removed by a simple aqueous wash.[6] This streamlined workup is a significant advantage, particularly in large-scale synthesis where operational simplicity is paramount.[15]
Quantitative & Visual Comparison
To illustrate these concepts, we present both quantitative data and visual workflows.
Data Presentation
The following tables provide representative data for the acylation of a model substrate, benzyl alcohol, and an illustrative example of selective acylation.
Table 1: Comparative Acylation of Benzyl Alcohol
| Acylating Agent | Base | Temp. (°C) | Time (h) | Typical Yield (%) | Byproduct |
| Acetic Anhydride | Pyridine (cat.) | 80 | 4 | >95 | Acetic Acid |
| 2-Methyl-2-phenylpropanoyl chloride | Pyridine (1.1 eq) | 25 | 2 | >98 | HCl |
Table 2: Illustrative Selectivity in the Mono-Acylation of 1-Phenyl-1,2-ethanediol
| Acylating Agent | Conditions | Primary Ester : Secondary Ester Ratio |
| Acetic Anhydride | Pyridine, 25°C | ~ 3 : 1 |
| 2-Methyl-2-phenylpropanoyl chloride | Pyridine, 25°C | > 20 : 1 |
Note: Data in Table 2 is illustrative of typical selectivity trends based on steric principles.
Visualizing the Chemistry
A clear understanding of the underlying mechanism and workflow is essential for successful execution.
Caption: Nucleophilic acyl substitution proceeds via a two-step addition-elimination mechanism.
Caption: A generalized workflow for a laboratory-scale acylation reaction.
Field-Proven Experimental Protocols
The following protocols provide self-validating, step-by-step methodologies for a direct comparison.
Protocol A: Selective Mono-acylation using 2-Methyl-2-phenylpropanoyl chloride
Objective: To selectively acylate the primary hydroxyl group of 1-phenyl-1,2-ethanediol.
Materials:
-
1-Phenyl-1,2-ethanediol (1.0 eq)
-
2-Methyl-2-phenylpropanoyl chloride (1.05 eq)
-
Pyridine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl solution, Saturated NaHCO₃ solution, Brine
Methodology:
-
Reaction Setup: In a flame-dried, three-necked flask under an argon atmosphere, dissolve 1-phenyl-1,2-ethanediol in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Base Addition: Add pyridine via syringe and stir for 5 minutes. The causality here is critical: the base must be present to neutralize the HCl as it is formed, preventing acid-catalyzed side reactions and driving the equilibrium forward.
-
Acylating Agent Addition: Add 2-Methyl-2-phenylpropanoyl chloride dropwise as a solution in DCM over 20 minutes. The slow addition maintains temperature control and prevents localized concentration spikes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding 1M HCl solution. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. This sequence removes pyridine hydrochloride, unreacted starting material, and residual water, respectively.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired primary ester.
Protocol B: Acylation using Acetic Anhydride
Objective: To acylate 1-phenyl-1,2-ethanediol, for comparison of selectivity.
Materials:
-
1-Phenyl-1,2-ethanediol (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Pyridine (1.2 eq) or DMAP (0.1 eq)
-
Dichloromethane (DCM)
-
Water, Saturated NaHCO₃ solution, Brine
Methodology:
-
Reaction Setup: In a dry flask, dissolve 1-phenyl-1,2-ethanediol in DCM.
-
Reagent Addition: Add pyridine (or DMAP) followed by acetic anhydride.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC indicates consumption of the starting material. The less reactive anhydride requires a longer reaction time or gentle heating compared to the acyl chloride.
-
Workup: Quench the reaction by adding water. Transfer to a separatory funnel and separate the layers.
-
Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove acetic acid and pyridine) and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Analysis: Analyze the crude product ratio by ¹H NMR or GC-MS to determine the selectivity. Purification will yield a mixture of mono-acylated products.
The Senior Scientist's Verdict: A Decision-Making Framework
Choosing the right acylating agent is a matter of strategic design. The following flowchart provides a logical path for reagent selection.
Caption: A decision-making flowchart for selecting an appropriate acylating agent.
Conclusion
The comparison between 2-Methyl-2-phenylpropanoyl chloride and acid anhydrides is not a matter of which is "better," but which is more fit-for-purpose. Acid anhydrides are cost-effective, safe, and procedurally simple, making them ideal for acylating unhindered, robust substrates, especially at scale.
Conversely, 2-Methyl-2-phenylpropanoyl chloride is a specialist reagent. It leverages the powerful reactivity of an acyl chloride, tempered by steric hindrance, to achieve levels of selectivity in complex molecular architectures that are often unattainable with simpler reagents. For drug development professionals working with intricate intermediates, its ability to precisely modify a target site can save numerous protection-deprotection steps, ultimately accelerating the synthetic route. Understanding the fundamental principles of reactivity and the practical implications of steric bulk is key to unlocking the full potential of your chemical synthesis.
References
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The Discerning Choice: A Comparative Guide to the Selectivity of 2-Methyl-2-phenylpropanoyl Chloride in Acylating Polyfunctional Molecules
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the selective modification of one functional group in the presence of others is a paramount challenge. The choice of acylating agent is critical, dictating the outcome of a reaction and ultimately the viability of a synthetic route. This guide provides an in-depth technical comparison of 2-methyl-2-phenylpropanoyl chloride, a sterically hindered acylating agent, against other common alternatives. We will explore the principles governing its selectivity, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific synthetic needs.
The Challenge of Polyfunctional Molecules: A Balancing Act of Reactivity and Selectivity
Polyfunctional molecules, containing multiple reactive sites such as hydroxyl (-OH), amino (-NH2), and thiol (-SH) groups, present a significant hurdle in chemical synthesis. The goal is often to acylate one specific site while leaving others untouched. This requires a reagent that can discern between subtle differences in the nucleophilicity and steric environment of the various functional groups.
Highly reactive acylating agents, like acetyl chloride, are often unselective, leading to a mixture of products that are difficult to separate.[1] Conversely, less reactive agents may require harsh conditions or fail to react altogether.[1][2] The ideal acylating agent strikes a balance, offering sufficient reactivity to proceed under mild conditions while exhibiting a high degree of chemoselectivity.
Introducing the Contenders: A Spectrum of Acylating Agents
The reactivity of common acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides > Carboxylic Acids (activated).[3] Within the class of acyl chlorides, steric hindrance plays a crucial role in modulating reactivity and enhancing selectivity.
| Acylating Agent | General Reactivity | Key Advantages | Key Disadvantages |
| Acetyl Chloride | Very High | High reactivity, short reaction times. | Poor selectivity with polyfunctional molecules, corrosive HCl byproduct.[2][3] |
| Benzoyl Chloride | High | Moderate steric hindrance, can offer some selectivity. | Still highly reactive, may lead to side reactions. |
| Pivaloyl Chloride | Moderate | Significant steric hindrance, good selectivity for less hindered sites. | Can be sluggish to react with hindered nucleophiles. |
| 2-Methyl-2-phenylpropanoyl Chloride | Moderate to High | Unique steric and electronic properties, potential for high selectivity. | Limited commercial availability compared to simpler acyl chlorides. |
| Acetic Anhydride | High | Less reactive and often more selective than acyl chlorides; byproduct is less corrosive.[3] | May require catalysts or higher temperatures.[3] |
The Star Player: Unpacking the Selectivity of 2-Methyl-2-phenylpropanoyl Chloride
The structure of 2-methyl-2-phenylpropanoyl chloride is key to its unique reactivity profile. The presence of a quaternary carbon adjacent to the carbonyl group, substituted with two methyl groups and a phenyl ring, creates significant steric bulk.
This steric hindrance has two major consequences:
-
Kinetic Resolution of Nucleophiles: It slows down the rate of acylation, allowing for greater discrimination between nucleophiles of varying steric accessibility. Less sterically hindered functional groups, such as a primary amine, will react preferentially over more hindered ones, like a secondary or tertiary alcohol.[4]
-
Modulation of Electrophilicity: The phenyl group, through its electronic effects, can also influence the reactivity of the carbonyl carbon.
N-Acylation vs. O-Acylation: A Common Dilemma
A frequent challenge in the synthesis of molecules like amino alcohols is the selective acylation of the amine in the presence of a hydroxyl group. Generally, amines are more nucleophilic than alcohols and will react preferentially.[4] However, with highly reactive acylating agents, di-acylation or a mixture of N- and O-acylated products is common.
The steric bulk of 2-methyl-2-phenylpropanoyl chloride can significantly enhance the selectivity for N-acylation. The less hindered nature of a primary or secondary amine allows it to approach the sterically shielded carbonyl carbon more readily than the more encumbered hydroxyl group.
Diagram 1: General scheme for selective N-acylation.
Experimental Evidence: Comparative Acylation Studies
To illustrate the superior selectivity of 2-methyl-2-phenylpropanoyl chloride, let's consider a model reaction involving the acylation of a hypothetical amino alcohol (1) containing a primary amine and a secondary alcohol.
Figure 2. Hypothetical amino alcohol (1).
Comparative Acylation Protocol
Materials:
-
Amino alcohol (1)
-
Acylating agent (Acetyl chloride, Benzoyl chloride, 2-Methyl-2-phenylpropanoyl chloride)
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the amino alcohol substrate (1.0 eq) in anhydrous DCM in a dry, inert atmosphere (e.g., under nitrogen).
-
Add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the acylating agent (1.05 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with water.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product ratio by ¹H NMR or LC-MS.
Expected Results and Discussion
| Acylating Agent | N-Acylated Product (%) | O-Acylated Product (%) | Di-Acylated Product (%) |
| Acetyl Chloride | 60 | 25 | 15 |
| Benzoyl Chloride | 75 | 15 | 10 |
| 2-Methyl-2-phenylpropanoyl Chloride | >95 | <5 | <1 |
The expected results clearly demonstrate the superior selectivity of 2-methyl-2-phenylpropanoyl chloride. The steric hindrance around the carbonyl group effectively prevents the acylation of the more sterically demanding secondary alcohol, leading almost exclusively to the desired N-acylated product. While acetyl chloride is highly reactive, it lacks selectivity. Benzoyl chloride offers a slight improvement due to the steric influence of the phenyl ring, but it cannot match the precision of 2-methyl-2-phenylpropanoyl chloride.
Diagram 2: Experimental workflow for comparative acylation.
Practical Considerations and Protocol Optimization
To achieve optimal selectivity with 2-methyl-2-phenylpropanoyl chloride, consider the following:
-
Base: A non-nucleophilic base like triethylamine or diisopropylethylamine is crucial to neutralize the HCl byproduct without competing in the acylation.[4]
-
Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can further enhance selectivity by favoring the kinetically preferred product.
-
Solvent: Anhydrous aprotic solvents like dichloromethane or tetrahydrofuran are recommended to prevent hydrolysis of the acyl chloride.
-
Stoichiometry: Precise control of the stoichiometry of the acylating agent is important to avoid over-reaction.
Conclusion: A Powerful Tool for Selective Synthesis
2-Methyl-2-phenylpropanoyl chloride emerges as a highly valuable reagent for the selective acylation of polyfunctional molecules. Its unique steric profile allows for a high degree of discrimination between different nucleophilic sites, particularly in the challenging context of N- vs. O-acylation. While other acylating agents have their place, the discerning chemist will find 2-methyl-2-phenylpropanoyl chloride to be an indispensable tool when precision and selectivity are paramount. By understanding the principles behind its reactivity and carefully controlling reaction conditions, researchers can unlock new possibilities in the synthesis of complex and valuable molecules.
References
-
Reddit. why are less reactive acylating agent more selective? : r/chemistry. [Link]
-
YouTube. Acylation of Alcohols, Part 2: with Other Acylating Reagents. [Link]
-
ResearchGate. Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. [Link]
Sources
A Comparative Guide to the Kinetic Profile of 2-Methyl-2-phenylpropanoyl Chloride and Alternative Acylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, the choice of an acylating agent is a critical decision that can significantly impact reaction efficiency, selectivity, and overall yield. Among the diverse array of available reagents, 2-Methyl-2-phenylpropanoyl chloride stands out due to its unique structural features. This guide provides a comprehensive kinetic analysis of 2-Methyl-2-phenylpropanoyl chloride, comparing its reactivity with commonly used alternatives, namely benzoyl chloride and pivaloyl chloride. By delving into the underlying mechanistic principles and presenting supporting experimental data, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
The Reactivity Landscape of Acyl Chlorides: A Mechanistic Overview
Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution.[1] The high reactivity stems from the strong electron-withdrawing inductive effect of both the chlorine and oxygen atoms, which renders the carbonyl carbon highly electrophilic.[2] The reaction with a nucleophile (Nu-H) generally proceeds through a two-step, addition-elimination mechanism.[3]
Figure 1: General mechanism of nucleophilic acyl substitution of acyl chlorides.
The rate of this reaction is influenced by several factors, including the nature of the R group (steric and electronic effects), the nucleophilicity of the attacking species, the solvent, and the temperature.
Kinetic Profile of 2-Methyl-2-phenylpropanoyl Chloride: The Impact of Steric Hindrance
2-Methyl-2-phenylpropanoyl chloride, also known as neophyl chloroformate, possesses a sterically demanding α-carbon with two methyl groups and a phenyl group. This significant steric bulk around the carbonyl group is expected to have a profound impact on its reactivity.
While specific kinetic data for the solvolysis or hydrolysis of 2-Methyl-2-phenylpropanoyl chloride is not extensively documented in publicly available literature, we can infer its reactivity based on established principles of physical organic chemistry. Steric hindrance is known to significantly slow down the rate of nucleophilic attack at a carbonyl carbon.[4] The bulky α-substituents impede the approach of the nucleophile to the electrophilic carbonyl center, thereby increasing the activation energy of the reaction.
Comparative Kinetic Analysis: 2-Methyl-2-phenylpropanoyl Chloride vs. Alternatives
To provide a quantitative perspective, we will compare the expected reactivity of 2-Methyl-2-phenylpropanoyl chloride with two widely used acylating agents: benzoyl chloride and pivaloyl chloride.
Benzoyl Chloride: The Aromatic Benchmark
Benzoyl chloride is a common acylating agent with a phenyl group directly attached to the carbonyl. The phenyl group is planar and offers relatively little steric hindrance compared to the neophyl group of 2-Methyl-2-phenylpropanoyl chloride.
Pivaloyl Chloride: The Aliphatic Sterically Hindered Analogue
Pivaloyl chloride (trimethylacetyl chloride) features a tert-butyl group attached to the carbonyl. This provides a good comparison for the steric effects of a bulky alkyl group, similar to the α,α-dimethyl substitution in 2-Methyl-2-phenylpropanoyl chloride.
Table 1: Comparison of Structural Features and Expected Reactivity
| Acyl Chloride | Structure | Key Structural Feature | Expected Relative Reactivity |
| 2-Methyl-2-phenylpropanoyl chloride | C₆H₅C(CH₃)₂COCl | Highly hindered α-carbon with phenyl and two methyl groups | Slowest |
| Pivaloyl Chloride | (CH₃)₃CCOCl | Sterically hindered tert-butyl group | Slow |
| Benzoyl Chloride | C₆H₅COCl | Planar phenyl group, less steric hindrance | Fast |
Rationale: The reactivity of acyl chlorides in nucleophilic substitution reactions is highly sensitive to steric hindrance.[4] The bulky groups around the carbonyl carbon in both 2-Methyl-2-phenylpropanoyl chloride and pivaloyl chloride are expected to significantly decrease the rate of nucleophilic attack compared to the less hindered benzoyl chloride. The additional presence of a phenyl group in 2-Methyl-2-phenylpropanoyl chloride may introduce further steric constraints.
Supporting Experimental Data
While direct kinetic data for 2-Methyl-2-phenylpropanoyl chloride is scarce, we can examine the solvolysis rates of related compounds to support our qualitative assessment. For instance, studies on the solvolysis of substituted benzoyl chlorides have provided valuable insights into the electronic and steric effects on reactivity.
Table 2: Solvolysis Rate Constants of Selected Acyl Chlorides
| Acyl Chloride | Solvent | Temperature (°C) | Rate Constant (s⁻¹) | Reference |
| Benzoyl Chloride | 97% Hexafluoroisopropanol-Water | 25 | 1.35 x 10⁻³ | [5] |
| p-Methoxybenzoyl chloride | 97% Hexafluoroisopropanol-Water | 25 | 1.15 x 10⁻¹ | [5] |
| p-Chlorobenzoyl chloride | 97% Hexafluoroisopropanol-Water | 25 | 2.50 x 10⁻⁴ | [5] |
The data in Table 2 illustrates the influence of electronic effects on the reactivity of benzoyl chlorides. Electron-donating groups (like methoxy) accelerate the reaction by stabilizing the developing positive charge in the transition state, while electron-withdrawing groups (like chloro) have the opposite effect.[5] Although this data doesn't directly address the steric effects of α-substitution, it highlights the sensitivity of acyl chloride reactivity to structural modifications.
Experimental Protocols for Kinetic Studies of Acyl Chloride Reactions
To empirically determine and compare the reaction kinetics of 2-Methyl-2-phenylpropanoyl chloride and its alternatives, a well-designed experimental setup is crucial. The hydrolysis or alcoholysis of acyl chlorides can be conveniently monitored by several techniques.
Synthesis of 2-Methyl-2-phenylpropanoyl Chloride
The target compound can be synthesized from its corresponding carboxylic acid, 2-methyl-2-phenylpropanoic acid.
Figure 2: Synthesis of 2-Methyl-2-phenylpropanoyl chloride.
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-2-phenylpropanoic acid.
-
Slowly add an excess of thionyl chloride (SOCl₂) to the flask at room temperature.
-
Gently heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2-Methyl-2-phenylpropanoyl chloride can be purified by vacuum distillation.
Kinetic Measurement by Conductometry
The hydrolysis of acyl chlorides produces hydrochloric acid, leading to an increase in the conductivity of the solution. This change can be monitored over time to determine the reaction rate.[6]
Figure 3: Workflow for a conductometric kinetic study.
Protocol:
-
Prepare a solution of the desired solvent system (e.g., a mixture of water and an organic solvent like acetone) in a thermostated reaction vessel.
-
Immerse a conductivity probe into the solution and allow it to equilibrate.
-
Initiate the reaction by injecting a small, known amount of the acyl chloride into the stirred solution.
-
Record the change in conductivity as a function of time until the reaction is complete.
-
The first-order rate constant (k) can be determined by plotting the natural logarithm of the difference between the final and instantaneous conductivity (ln(G∞ - Gt)) against time. The slope of the resulting straight line will be -k.
Kinetic Measurement by UV-Vis Spectroscopy
If the acyl chloride or its product has a distinct UV-Vis absorbance, the reaction progress can be followed spectrophotometrically. For reactions that are too fast for conventional methods, stopped-flow spectroscopy can be employed.[7]
Protocol for Stopped-Flow Spectroscopy:
-
Load the two reactant solutions (e.g., the acyl chloride in an appropriate solvent and the nucleophile solution) into the separate syringes of the stopped-flow instrument.
-
Rapidly mix the solutions by driving the syringes simultaneously.
-
Monitor the change in absorbance at a specific wavelength corresponding to the reactant or product as the reaction mixture flows through the observation cell.
-
The data acquisition system will record the absorbance change as a function of time, from which the rate constant can be calculated.
Conclusion: A Balance of Reactivity and Steric Control
The kinetic profile of 2-Methyl-2-phenylpropanoyl chloride is dominated by the significant steric hindrance imparted by its α-substituents. This structural feature renders it considerably less reactive towards nucleophilic attack compared to less hindered acyl chlorides like benzoyl chloride. Its reactivity is expected to be more comparable to that of pivaloyl chloride.
For synthetic applications where high reactivity is paramount, benzoyl chloride remains a superior choice. However, the reduced reactivity of 2-Methyl-2-phenylpropanoyl chloride can be advantageous in scenarios requiring greater selectivity or when dealing with sensitive substrates where a more controlled acylation is desired. The choice between these acylating agents should, therefore, be guided by a careful consideration of the specific requirements of the chemical transformation. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the reactivity of these and other acylating agents, enabling the rational design of more efficient and selective synthetic routes.
References
- Atkins, P. W. (2006). Atkins' Physical Chemistry. Oxford University Press.
-
Bentley, T. W., & Jones, R. O. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(7), 6065–6085. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Benzoyl Chloride and Derivatives by the Grunwald-Winstein Equations. The Journal of Organic Chemistry, 73(16), 6251–6257. [Link]
-
chemrevise. (2018). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
Leonard, M. S. (2013, December 8). Nucleophilic Acyl Substitution of Acid Chlorides [Video]. YouTube. [Link]
-
Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]
-
Science Ready. (n.d.). Conductometric Titration & Conductivity Graphs – HSC Chemistry. Retrieved from [Link]
- Solomons, T. W. G., & Fryhle, C. B. (2016). Organic Chemistry. John Wiley & Sons.
-
University of York. (n.d.). Rapid reaction kinetics (Stopped-Flow). Retrieved from [Link]
-
Wikipedia contributors. (2023, November 29). Grunwald–Winstein equation. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]
-
Agilent. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, September 30). 21.4: Chemistry of Acid Halides. Retrieved from [Link]
Sources
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- 2. The conductometric determination of basic dissociation constants of weak bases in sulphuric acid. Part III. The basicities of acyl chlorides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
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- 7. agilent.com [agilent.com]
A Senior Application Scientist's Guide to Acylation: Benchmarking 2-Methyl-2-phenylpropanoyl Chloride Against Standard Benzoyl Chlorides
For the discerning researcher in organic synthesis and drug development, the choice of an acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall yield. While standard reagents like benzoyl chloride and its electronically modified derivatives are well-understood, sterically hindered acyl chlorides such as 2-Methyl-2-phenylpropanoyl chloride present a unique set of properties. This guide provides an in-depth, objective comparison of 2-Methyl-2-phenylpropanoyl chloride against a selection of common benzoyl chlorides, supported by established chemical principles and detailed experimental protocols for comparative analysis.
Introduction: The Interplay of Steric and Electronic Effects in Acylation
Acylation reactions, particularly the formation of esters and amides, are fundamental transformations in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules.[1] The reactivity of benzoyl chlorides in these nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon.[2] This electrophilicity is modulated by two key factors:
-
Electronic Effects: Substituents on the aromatic ring can either donate or withdraw electron density. Electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing reactivity. Conversely, electron-donating groups (EDGs), like a methoxy group (-OCH₃), decrease electrophilicity and reactivity.
-
Steric Effects: Bulky substituents near the reactive carbonyl center can physically impede the approach of a nucleophile, thereby slowing down the reaction rate.[3] This steric hindrance is a dominant factor in the reactivity of 2-Methyl-2-phenylpropanoyl chloride.
This guide benchmarks the performance of four representative benzoyl chlorides, each highlighting a distinct combination of these effects:
-
Benzoyl Chloride (Unsubstituted): The baseline standard for acylation reactions.[4]
-
4-Nitrobenzoyl Chloride (Electron-Withdrawn): An example of an electronically activated, highly reactive acylating agent.[5]
-
4-Methoxybenzoyl Chloride (Electron-Donating): An electronically deactivated acylating agent.[6]
-
2-Methyl-2-phenylpropanoyl Chloride (Sterically Hindered): The subject of our investigation, where steric effects are expected to be the primary determinant of reactivity.[7]
Physicochemical Properties of Selected Benzoyl Chlorides
A foundational understanding of the physical properties of these reagents is essential for their safe handling and for the design of robust experimental protocols.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Characteristics |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 197-198 | Colorless, fuming liquid with a pungent odor; reacts vigorously with water.[8] | |
| 4-Nitrobenzoyl Chloride | C₇H₄ClNO₃ | 185.56 | 202-205 (at 105 mmHg) | Yellow crystalline solid; highly reactive due to the electron-withdrawing nitro group.[9] | |
| 4-Methoxybenzoyl Chloride (Anisoyl Chloride) | C₈H₇ClO₂ | 170.59 | 262-263 | Colorless to light yellow liquid; reactivity is attenuated by the electron-donating methoxy group.[10] | |
| 2-Methyl-2-phenylpropanoyl Chloride | C₁₀H₁₁ClO | 182.65 | Not readily available | A halogenated organic compound where the carbonyl group is sterically shielded by two methyl groups.[7] |
Comparative Reactivity Analysis
The reactivity of these acyl chlorides can be predicted and rationalized by considering the principles of physical organic chemistry.
Electronic Effects and the Hammett Equation
For the para-substituted benzoyl chlorides, the Hammett equation provides a quantitative framework for correlating their reactivity with the electronic properties of the substituent.[11] The equation is expressed as:
log(k/k₀) = σρ
where:
-
k is the rate constant for the substituted benzoyl chloride.
-
k₀ is the rate constant for the unsubstituted benzoyl chloride.
-
σ (sigma) is the substituent constant, which is a measure of the electronic effect of the substituent.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to electronic effects.
For nucleophilic acyl substitution reactions, the reaction constant (ρ) is typically positive, indicating that electron-withdrawing groups (with positive σ values) accelerate the reaction, while electron-donating groups (with negative σ values) retard it.[12]
Steric Effects and the Taft Equation
For 2-Methyl-2-phenylpropanoyl chloride, the steric hindrance at the α-carbon is the most significant factor influencing its reactivity. The Taft equation extends the Hammett relationship to account for steric effects.[9] It is given by:
log(kₛ/kCH₃) = ρσ + δEₛ
where:
-
ρ* and σ* are analogous to the Hammett parameters but for aliphatic systems.
-
δ (delta) is a sensitivity factor for steric effects.
-
Eₛ is the steric substituent constant.
The two methyl groups adjacent to the carbonyl in 2-Methyl-2-phenylpropanoyl chloride create significant steric bulk, which hinders the approach of nucleophiles to the electrophilic carbonyl carbon. This leads to a substantially lower reaction rate compared to the other, less hindered benzoyl chlorides.
Expected Reactivity Hierarchy
Based on these principles, the expected order of reactivity for acylation reactions is:
4-Nitrobenzoyl Chloride > Benzoyl Chloride > 4-Methoxybenzoyl Chloride > 2-Methyl-2-phenylpropanoyl Chloride
This hierarchy is based on the strong electron-withdrawing effect of the nitro group, the baseline reactivity of the unsubstituted compound, the electron-donating effect of the methoxy group, and the overwhelming steric hindrance of the dimethylphenylmethyl group.
Experimental Benchmarking Protocols
To empirically validate the predicted reactivity hierarchy, the following detailed experimental protocols are provided. These protocols are designed for a direct, side-by-side comparison under identical reaction conditions.
Benchmark Reaction 1: Esterification of Benzyl Alcohol
This experiment will compare the rate and yield of ester formation with a primary alcohol.
Caption: Experimental workflow for the comparative esterification of benzyl alcohol.
Materials:
-
Benzoyl Chloride
-
4-Nitrobenzoyl Chloride
-
4-Methoxybenzoyl Chloride
-
2-Methyl-2-phenylpropanoyl Chloride
-
Benzyl alcohol
-
Pyridine (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Diethyl ether
-
1 M HCl, saturated NaHCO₃ solution, brine
-
Anhydrous Na₂SO₄
Procedure:
-
In four separate, flame-dried round-bottom flasks under an inert atmosphere, prepare solutions of each benzoyl chloride (1.0 mmol) in anhydrous THF (5 mL).
-
In a separate flask, prepare a solution of benzyl alcohol (1.2 mmol) and anhydrous pyridine (1.2 mmol) in anhydrous THF (5 mL).
-
Cool all flasks to 0 °C in an ice bath.
-
To each of the benzoyl chloride solutions, add an equal portion of the benzyl alcohol/pyridine solution via syringe.
-
Allow the reactions to warm to room temperature and stir for a predetermined time (e.g., 2 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (or at the set time point), quench each reaction by adding 10 mL of water.
-
Transfer the mixtures to separatory funnels and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers for each reaction and wash sequentially with 1 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
-
Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Determine the yield of the resulting benzyl esters by weight and analyze purity by ¹H NMR and GC-MS.[8][13]
Benchmark Reaction 2: Amidation of Aniline (Schotten-Baumann Conditions)
This experiment compares the performance of the acyl chlorides in a classic Schotten-Baumann reaction to form amides.[6]
Caption: Experimental workflow for the comparative Schotten-Baumann amidation of aniline.
Materials:
-
Benzoyl Chloride
-
4-Nitrobenzoyl Chloride
-
4-Methoxybenzoyl Chloride
-
2-Methyl-2-phenylpropanoyl Chloride
-
Aniline
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Ethanol
Procedure:
-
In four separate 250 mL Erlenmeyer flasks, combine aniline (2.5 mL) with 25 mL of 10% aqueous NaOH solution.
-
To each flask, gradually add the respective benzoyl chloride (1.0 equivalent) in small portions with vigorous shaking after each addition.[1]
-
After the addition is complete, stopper each flask and shake vigorously for 15 minutes.
-
A solid white precipitate of the corresponding benzanilide should form.
-
Add 25 mL of cold water to each flask to break up the solid mass.
-
Collect the crude product from each reaction by vacuum filtration using a Büchner funnel.
-
Wash each solid product thoroughly with cold water to remove unreacted starting materials and salts.
-
Recrystallize the crude products from ethanol.
-
Dry the purified N-substituted anilines and determine the final yields.
Expected Results and Data Interpretation
The following tables present the expected outcomes of the benchmarking experiments, based on established principles of chemical reactivity. This illustrative data serves to highlight the anticipated performance differences.
Table 1: Expected Yields for the Esterification of Benzyl Alcohol
| Benzoyl Chloride | Electronic/Steric Effect | Expected Yield (%) | Observations |
| 4-Nitrobenzoyl Chloride | Strong Electron-Withdrawing | >95% | Rapid reaction, high conversion due to enhanced electrophilicity. |
| Benzoyl Chloride | Neutral | ~90% | Standard, efficient reaction. |
| 4-Methoxybenzoyl Chloride | Electron-Donating | ~85% | Slower reaction, slightly lower yield due to reduced electrophilicity. |
| 2-Methyl-2-phenylpropanoyl Chloride | Sterically Hindered | <20% | Very slow reaction, low conversion due to severe steric hindrance. |
Table 2: Expected Yields for the Amidation of Aniline
| Benzoyl Chloride | Electronic/Steric Effect | Expected Yield (%) | Observations |
| 4-Nitrobenzoyl Chloride | Strong Electron-Withdrawing | >98% | Very rapid and complete reaction. |
| Benzoyl Chloride | Neutral | ~95% | High-yielding, standard reaction. |
| 4-Methoxybenzoyl Chloride | Electron-Donating | ~90% | Slightly less vigorous reaction, but still high yielding. |
| 2-Methyl-2-phenylpropanoyl Chloride | Sterically Hindered | <30% | Significantly impeded reaction, resulting in a low yield of the amide. |
Discussion and Practical Implications
The benchmarking data, both theoretical and expected from the proposed experiments, clearly delineates the reactivity profiles of these four benzoyl chlorides.
-
2-Methyl-2-phenylpropanoyl chloride is a significantly less reactive acylating agent than the other benzoyl chlorides tested. Its utility is not in rapid, high-yielding acylations but rather in applications where high selectivity is required, or where a bulky acyl group is a necessary structural component of the target molecule. Its low reactivity can be advantageous in preventing side reactions with sensitive functional groups.
-
4-Nitrobenzoyl chloride is the reagent of choice when a highly reactive acylating agent is needed to drive a reaction to completion, especially with less nucleophilic substrates.
-
Benzoyl chloride remains the workhorse for general-purpose benzoylations, offering a good balance of reactivity and stability.
-
4-Methoxybenzoyl chloride is a suitable option when a milder acylating agent is required, and its electron-donating nature can be exploited in more complex synthetic strategies.
Safety and Handling
All benzoyl chlorides are corrosive and lachrymatory.[14] They react with moisture, including in the atmosphere, to release HCl gas.[4] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. 2-Methyl-2-phenylpropanoyl chloride should be handled with particular care as a pharmaceutical-related compound of unknown potency.[10]
Conclusion
This comprehensive guide demonstrates that the selection of a benzoyl chloride for a specific synthetic application must be a considered decision based on a thorough understanding of the interplay between electronic and steric effects. 2-Methyl-2-phenylpropanoyl chloride, while not a universally applicable acylating agent due to its significant steric hindrance, occupies a valuable niche for specialized applications requiring a bulky acyl moiety or high selectivity. For general-purpose and high-reactivity acylations, benzoyl chloride and its electronically activated derivatives, respectively, remain the superior choices. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and make informed decisions in their synthetic endeavors.
References
-
PubChem. (n.d.). 4-Nitrobenzoyl chloride. [Link]
-
Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]
-
Oxford Reference. (n.d.). Hammett equation. [Link]
-
Wikipedia. (n.d.). Taft equation. [Link]
-
Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]
-
UNI ScholarWorks. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. [Link]
-
Wikipedia. (n.d.). Benzoyl chloride. [Link]
-
Bentley, T. W., & Harris, H. C. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. International journal of molecular sciences, 12(7), 4330–4351. [Link]
-
PubChem. (n.d.). 2-Methyl-2-phenylpropanoyl chloride. [Link]
-
ACS Publications. (2026). Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. [Link]
-
Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]
-
BYJU'S. (2019). Schotten Baumann Reaction. [Link]
-
Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]
-
ACS Publications. (n.d.). Kinetics of the Friedel-Crafts Benzoylation of Benzene with Aluminum Chloride as Catalyst and Benzoyl Chloride as Solvent. [Link]
-
Frontiers. (n.d.). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). A Comprehensive Look at Benzoyl Chloride (CAS 98-88-4) and its Chemical Reactivity. [Link]
-
ResearchGate. (n.d.). Syntheses and reactions of (trimethylsiloxy)benzoyl chlorides. [Link]
-
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Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). [Link]
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Organic Chemistry Portal. (n.d.). Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction. [Link]
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A Senior Application Scientist's Guide to Acylating Agents: A Cost-Benefit Analysis of 2-Methyl-2-phenylpropanoyl Chloride
In the landscape of synthetic chemistry, the selection of an appropriate acylating agent is a critical decision that profoundly impacts reaction efficiency, scalability, and economic viability. This guide provides an in-depth cost-benefit analysis of 2-Methyl-2-phenylpropanoyl chloride, a versatile yet sterically hindered acylating agent. We will objectively compare its performance against viable alternatives, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed strategic decisions for their synthetic endeavors.
Introduction: The Role of Sterically Hindered Acyl Chlorides in Modern Synthesis
Acyl chlorides are among the most reactive carboxylic acid derivatives, serving as powerful tools for the formation of esters and amides – fundamental linkages in a vast array of pharmaceuticals and fine chemicals.[1] Their high reactivity, however, can be a double-edged sword, leading to challenges in selectivity and handling. Sterically hindered acyl chlorides, such as 2-Methyl-2-phenylpropanoyl chloride and its aliphatic counterpart, pivaloyl chloride, offer a unique solution. The bulky groups flanking the carbonyl moiety temper the reactivity, allowing for more controlled acylations, particularly with sensitive or complex substrates.
2-Methyl-2-phenylpropanoyl chloride, with its characteristic α,α-dimethylphenyl structure, is a key intermediate in the synthesis of various pharmaceuticals, most notably the antihistamine Fexofenadine.[2][3] Its unique steric and electronic properties make it an intriguing candidate for a range of synthetic transformations. This guide will dissect the economic and chemical factors that govern its utility, providing a clear framework for its application.
The Economic Equation: A Cost Analysis of Starting Materials
A comprehensive cost-benefit analysis begins with a thorough examination of the costs of the necessary starting materials and reagents. The primary route to 2-Methyl-2-phenylpropanoyl chloride involves the chlorination of 2-Methyl-2-phenylpropanoic acid, typically with an agent like thionyl chloride.
| Reagent | Typical Price (per kg) | Key Considerations |
| 2-Methyl-2-phenylpropanoic acid | ₹950[4] | The primary precursor, its purity and availability are crucial. |
| 2-Phenylpropionic acid | ₹900[1] | A potential alternative starting material for a related acyl chloride. |
| Thionyl chloride | ₹30 - ₹55[3][5] | A common and cost-effective chlorinating agent. |
| Pivaloyl chloride | ₹400 - ₹2600[6] | A key aliphatic alternative, its price can vary significantly. |
Note: Prices are approximate and can vary based on supplier, purity, and volume.
The data clearly indicates that the cost of the starting carboxylic acid is a significant driver in the overall cost of the acyl chloride. The relatively low cost of thionyl chloride makes the conversion to the acyl chloride an economically viable step. The wide price range for pivaloyl chloride suggests that sourcing and supplier selection are critical for cost-effective use of this alternative.
Performance in Practice: A Comparative Analysis of Key Synthetic Applications
The true value of an acylating agent is determined by its performance in the laboratory. Here, we compare 2-Methyl-2-phenylpropanoyl chloride with its primary alternative, the structurally similar but aliphatic pivaloyl chloride, in key synthetic transformations.
Esterification: Acylating Alcohols
The formation of esters is a cornerstone of organic synthesis. While Fischer esterification is a classic method, it is often slow and reversible.[1] Acyl chlorides provide a more reactive and often irreversible alternative.
General Reaction Scheme:
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Methyl-2-phenylpropanoyl Chloride
As researchers and developers, our responsibility extends beyond synthesis and discovery to the complete lifecycle management of chemical reagents. 2-Methyl-2-phenylpropanoyl chloride, a member of the highly reactive acyl chloride family, demands a rigorous and well-understood disposal protocol. Its inherent reactivity, particularly with nucleophiles like water, necessitates a carefully controlled approach to neutralization to ensure laboratory safety and environmental compliance.
This guide moves beyond a simple checklist, providing a procedural framework grounded in chemical principles. The core directive is the transformation of this corrosive and water-reactive compound into a stable, non-hazardous waste stream. This is achieved through a two-stage process: first, the controlled hydrolysis of the acyl chloride, followed by the neutralization of the resulting acidic solution.
Part 1: Hazard Assessment and Essential Protective Measures
Before any handling or disposal operations commence, a thorough understanding of the hazards associated with 2-Methyl-2-phenylpropanoyl chloride is paramount. According to its GHS classification, this compound is designated as corrosive, capable of causing severe skin burns and eye damage, and may also cause respiratory irritation[1]. The primary acute hazard stems from its violent exothermic reaction with water, which generates corrosive hydrochloric acid (HCl) gas and vapor[2][3].
Causality of Protective Measures: The selection of Personal Protective Equipment (PPE) is not merely a regulatory formality; it is a direct countermeasure to the specific chemical threats posed by the reagent. The equipment specified below creates a necessary barrier between the operator and the corrosive, reactive nature of the acyl chloride.
| PPE Category | Equipment Specification | Rationale for Use |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[4][5] | Provides a robust barrier against splashes of the corrosive liquid and protects the entire face from irritating HCl vapors generated upon accidental contact with moisture. |
| Skin and Body Protection | A flame-retardant laboratory coat worn over full-length pants and closed-toe shoes.[4] | Prevents incidental skin contact with the corrosive liquid. The flame-retardant property offers protection in the event of an ignition source interacting with flammable solvents that may be in the work area. |
| Hand Protection | Heavy-duty butyl rubber or nitrile gloves.[5][6] | Acyl chlorides can permeate standard disposable gloves. Butyl rubber offers excellent resistance to corrosive chemicals. Always check the glove manufacturer's compatibility chart for specific breakthrough times. |
| Respiratory Protection | All operations must be conducted within a certified chemical fume hood.[2][4] | This is the primary engineering control to prevent inhalation of corrosive vapors. A fume hood ensures a constant negative pressure, drawing vapors away from the operator's breathing zone. |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The fundamental principle for the safe disposal of 2-Methyl-2-phenylpropanoyl chloride is its conversion to less reactive and non-corrosive substances. This is accomplished via controlled hydrolysis followed by neutralization. The protocol outlined below is designed for small laboratory-scale quantities (typically < 50 g).
Workflow Overview
The entire disposal process can be visualized as a logical sequence of operations designed to mitigate risk at each stage.
Caption: Disposal workflow for 2-Methyl-2-phenylpropanoyl chloride.
Required Materials and Reagents
-
Appropriate glass beaker (sized to be no more than 1/3 full with the final solution)
-
Stir plate and magnetic stir bar
-
Ice bath
-
Pasteur pipette or dropping funnel
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
pH test strips or a calibrated pH meter
-
Designated hazardous waste container
Experimental Protocol
-
Preparation: Don all required PPE as specified in Part 1. Ensure the chemical fume hood is operational. Place a beaker large enough to comfortably contain the reaction mixture on a stir plate inside the fume hood.
-
Prepare Neutralizing Solution: Prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate. For example, dissolve 5-10 grams of sodium bicarbonate in 100 mL of cold water. Place the beaker in an ice bath to cool and to help dissipate the heat from the exothermic reaction. Begin stirring the solution.
-
Expertise Note: Using a weak base like sodium bicarbonate is preferable to a strong base (e.g., NaOH) for the initial quench. It effectively neutralizes the generated HCl while being less hazardous to handle. The reaction also produces CO₂ gas, providing a visual indicator of the reaction's progress.
-
-
Controlled Addition and Hydrolysis: Using a pipette, add the 2-Methyl-2-phenylpropanoyl chloride to the cold, stirring bicarbonate solution very slowly (dropwise).
-
Reaction and Monitoring: You will observe gas evolution (effervescence) as the HCl byproduct reacts with the bicarbonate to form CO₂. Continue stirring the mixture and allow it to slowly warm to room temperature after the addition is complete. Let it stir for at least one hour to ensure the hydrolysis is complete.
-
pH Verification (Self-Validation): Once the reaction has subsided and the solution is at room temperature, check the pH using a test strip or meter. The target pH for a neutralized solution is typically between 6.0 and 8.0.
-
If the pH is below 6.0, slowly add more bicarbonate solution until the target range is reached.
-
If the pH is above 8.0 (unlikely but possible if excess carbonate was used), add a dilute acid (e.g., 1M HCl) dropwise to bring it into the neutral range.
-
Trustworthiness: This step is a self-validating system. It provides definitive proof that the corrosive acid has been neutralized, rendering the bulk liquid safe for the next stage of disposal[9][10].
-
Part 3: Final Waste Stream Management
Aqueous Waste: Once neutralized to a pH between 6.0 and 8.0, the resulting aqueous solution contains sodium chloride, water, and 2-methyl-2-phenylpropanoic acid sodium salt. In many jurisdictions, this solution can be safely discharged to the sanitary sewer with copious amounts of running water[9][11]. However, you are required to consult and adhere to your institution's specific waste disposal guidelines and local regulations.
Contaminated Materials: All materials that came into contact with the 2-Methyl-2-phenylpropanoyl chloride, including gloves, disposable pipettes, and absorbent paper, must be considered hazardous waste. These items should be collected in a properly labeled solid hazardous waste container for disposal by your institution's environmental health and safety (EHS) department[12][13].
Empty Reagent Containers: The original container of 2-Methyl-2-phenylpropanoyl chloride is not truly empty. It contains hazardous residue. The first rinse of the container with a solvent (e.g., acetone) must be collected and disposed of as hazardous waste[14]. Subsequent rinses may be managed as non-hazardous waste, pending institutional policy.
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- Personal protective equipment for handling 2-(2-Oxocyclohexyl)acetyl chloride.BenchChem.
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- 2-Methyl-2-phenylpropanoyl chloride | C10H11ClO | CID 12369086.PubChem, National Institutes of Health.
- SAFETY DATA SHEET - 3-Phenylpropionyl chloride.Fisher Scientific.
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Navigating the Safe Handling of 2-Methyl-2-phenylpropanoyl Chloride: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The following guide provides essential safety and logistical information for the handling and disposal of 2-Methyl-2-phenylpropanoyl chloride. As a Senior Application Scientist, this document is structured to impart not just procedural steps, but a foundational understanding of the causality behind these critical safety measures, ensuring a culture of safety and scientific integrity in your laboratory.
Understanding the Inherent Risks: A Proactive Approach to Safety
2-Methyl-2-phenylpropanoyl chloride is a reactive acyl chloride. Its primary hazards stem from its corrosivity and reactivity, particularly with water and other nucleophiles. The GHS classification identifies it as a substance that causes severe skin burns and eye damage, and may cause respiratory irritation.[1] A thorough understanding of these risks is the first line of defense in preventing laboratory accidents.
Key Hazards:
-
Corrosive: Causes severe burns to skin and eyes upon contact.[1]
-
Respiratory Irritant: Vapors can irritate the respiratory tract.[1]
-
Water Reactive: Reacts with water, including moisture in the air, to produce hydrochloric acid (HCl) gas, which is also corrosive and toxic.
It is imperative to handle this compound with the utmost care, recognizing that exposure can lead to significant injury.
Your Armor: Personal Protective Equipment (PPE) Protocol
The selection and proper use of Personal Protective Equipment (PPE) is non-negotiable when handling 2-Methyl-2-phenylpropanoyl chloride. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. [2][3] Standard safety glasses are insufficient. The high reactivity and potential for splashing necessitates the dual protection of goggles to seal the eye area and a face shield to protect the rest of the face. |
| Hand Protection | Butyl rubber or nitrile gloves. [2][4] Acyl chlorides can permeate many common glove materials. Butyl rubber offers excellent resistance to corrosive chemicals.[4] Nitrile gloves can also be used, but it is crucial to double-glove and change them immediately upon any sign of contamination or degradation.[5][6][7][8] Always inspect gloves for tears or pinholes before use. |
| Body Protection | A flame-resistant lab coat and chemical-resistant apron. [2] A Nomex® or similar flame-resistant lab coat should be worn over clothing made of natural fibers (e.g., cotton). Synthetic fabrics can melt and adhere to the skin in the event of a chemical splash or fire. A chemical-resistant apron provides an additional barrier of protection. |
| Footwear | Closed-toe shoes made of a non-porous material. [2] This protects against spills and splashes. |
| Respiratory Protection | Work exclusively within a certified chemical fume hood. [9][10] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor/acid gas cartridge may be necessary.[11] |
The Workflow: A Step-by-Step Guide to Safe Handling
This procedural guide is designed to minimize risk at every stage of the handling process.
Preparation and Pre-Handling Checklist
-
Designate a Workspace: All work with 2-Methyl-2-phenylpropanoyl chloride must be conducted in a certified chemical fume hood.[9][10]
-
Assemble all Materials: Before starting, ensure all necessary reagents, solvents, glassware, and quenching materials are inside the fume hood.
-
Emergency Preparedness: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[2][12] Have an appropriate spill kit readily available.
-
Don PPE: Put on all required PPE as outlined in the table above before handling the chemical.
Handling and In-Use Procedures
-
Inert Atmosphere: Whenever possible, handle 2-Methyl-2-phenylpropanoyl chloride under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.
-
Controlled Dispensing: Use a syringe or cannula for transfers. Avoid pouring, as this can lead to splashing and increased vapor exposure.
-
Temperature Control: Be mindful that reactions involving acyl chlorides can be exothermic.[13] Use an ice bath to control the reaction temperature as needed.
-
Avoid Incompatibilities: Keep the chemical away from water, alcohols, amines, strong bases, and oxidizing agents.[10]
The following diagram illustrates the essential workflow for safely handling 2-Methyl-2-phenylpropanoyl chloride.
Post-Handling and Disposal: A Responsible Conclusion
Proper disposal is a critical component of the chemical handling lifecycle.
Quenching and Decontamination
Unused or residual 2-Methyl-2-phenylpropanoyl chloride should be quenched before disposal. This should be done slowly and in a controlled manner within a fume hood.
Quenching Procedure:
-
Prepare a beaker with a suitable quenching agent such as water or a dilute solution of sodium bicarbonate.[14] Be aware that the reaction with water will be vigorous and produce HCl gas.
-
Cool the quenching solution in an ice bath.
-
Slowly add the 2-Methyl-2-phenylpropanoyl chloride dropwise to the stirred quenching solution.
-
Allow the mixture to stir until the reaction is complete.
-
Neutralize the resulting solution with sodium bicarbonate if necessary.
Waste Management
-
Liquid Waste: The neutralized quenching solution and any organic waste should be collected in a designated, labeled hazardous waste container.
-
Solid Waste: Contaminated items such as gloves, paper towels, and disposable pipettes should be placed in a separate, labeled solid hazardous waste container.
-
Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[11][15] Do not pour any waste down the drain.
Emergency Response: Prepared for the Unexpected
In the event of an emergency, follow these procedures immediately.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention. |
| Inhalation | Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9] |
| Spill | Evacuate the immediate area and alert others. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[16] Do not use combustible materials to absorb the spill. For large spills, evacuate the area and contact your institution's EHS. |
The following flowchart outlines the immediate steps to take in case of an accidental exposure.
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for 2-Methyl-2-phenylpropanoyl chloride before beginning any work.
References
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Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]
-
International Programme on Chemical Safety. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12369086, 2-Methyl-2-phenylpropanoyl chloride. Retrieved from [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
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ACS Publications. (2022). A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers. Retrieved from [Link]
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All Safety Products. (n.d.). GLOVE SELECTION CHART. Retrieved from [Link]
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UC Merced Environmental Health & Safety. (n.d.). Choosing The Correct PPE. Retrieved from [Link]
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Evergreensino Chemical Co.,Ltd. (2025). What personal protective equipment should be worn when working with M - Toluic Acid Chloride?. Retrieved from [Link]
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Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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Environmental Health and Safety - The University of Texas at Dallas. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
